Efavirenz
説明
Structure
3D Structure
特性
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046029 | |
| Record name | Efavirenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L | |
| Record name | EFAVIRENZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from toluene:heptane, White to slightly pink crystalline powder | |
CAS No. |
154598-52-4 | |
| Record name | Efavirenz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Efavirenz [USP:INN:BAN] | |
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| Record name | Efavirenz | |
| Source | DrugBank | |
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| Record name | Efavirenz | |
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| Record name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | |
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| Record name | EFAVIRENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EFAVIRENZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139-141 °C, 139 - 141 °C | |
| Record name | Efavirenz | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EFAVIRENZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Efavirenz's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanism by which Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively suppresses the replication of Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a cornerstone of antiretroviral therapy, and a comprehensive understanding of its interaction with its target, the reverse transcriptase (RT) enzyme, is crucial for the development of next-generation antiretrovirals and for combating drug resistance.
Core Mechanism of Inhibition: Allosteric Binding and Conformational Lockdown
This compound is not a competitive inhibitor of HIV-1 reverse transcriptase; it does not directly compete with the incoming deoxynucleoside triphosphates (dNTPs) for binding at the enzyme's active site. Instead, this compound is an allosteric inhibitor that binds to a specific, hydrophobic pocket on the p66 subunit of the reverse transcriptase heterodimer, known as the NNRTI binding pocket.[1][2] This binding site is located approximately 10 Å away from the catalytic site.[3]
Upon binding, this compound induces a significant conformational change in the reverse transcriptase enzyme.[1] This structural alteration distorts the active site, rendering it incapable of efficiently catalyzing the polymerization of viral RNA into DNA.[1] This "locking" of the enzyme in an inactive conformation effectively halts the reverse transcription process, a critical step in the HIV-1 replication cycle.[4] Consequently, the viral genetic material cannot be integrated into the host cell's genome, thereby preventing the production of new virions.[1]
Signaling Pathway of this compound Inhibition
Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.
Quantitative Analysis of this compound Inhibition
The potency of this compound against wild-type and mutant strains of HIV-1 reverse transcriptase has been extensively quantified. The following tables summarize key inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀).
| Inhibitor | Enzyme Form | Kᵢ (nM) | Reference |
| This compound | Wild-Type HIV-1 RT | 2.93 | [1] |
| Inhibitor | Enzyme Form | IC₅₀ (nM) | Reference |
| This compound | Wild-Type HIV-1 RT | 1.5-3.0 (IC₉₅) | [1] |
| This compound | Wild-Type HIV-1 | 0.51 | [5][6] |
The Impact of Resistance Mutations
The emergence of drug resistance is a significant challenge in HIV-1 therapy. Mutations in the reverse transcriptase gene, particularly within and around the NNRTI binding pocket, can reduce the binding affinity of this compound, leading to a decrease in its inhibitory activity.
| Mutation(s) | Fold Change in IC₅₀ | Reference |
| K103N | ~20 | [3] |
| Y188L | >50 | [3] |
| G190S | >50 | [3] |
| L100I + K103N | >100 | [3] |
| K103R + V179D | ~15 | [3] |
| V179D | 2-5 | [7] |
| K103R | No significant change alone | [7] |
Logical Relationship of this compound Resistance Development
Caption: Development of HIV-1 resistance to this compound.
Experimental Protocols
HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)
This protocol outlines a common method for quantifying the enzymatic activity of HIV-1 RT, which is essential for determining the inhibitory effects of compounds like this compound.
Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT)₁₅ primer
-
Reaction buffer containing dNTPs and DIG-dUTP
-
Lysis buffer
-
Streptavidin-coated 96-well microplate
-
Anti-DIG-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer mix, and the sample containing HIV-1 RT (or a standard dilution). For inhibition studies, pre-incubate the enzyme with this compound at various concentrations before adding the reaction mix.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 24 hours, depending on the desired sensitivity.
-
Capture: Transfer the reaction products to the streptavidin-coated microplate. Incubate at 37°C for 20 minutes to allow the biotinylated primer-DNA hybrid to bind to the streptavidin.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound components.
-
Detection: Add the anti-DIG-POD conjugate to each well and incubate at 37°C for 45 minutes.
-
Washing: Repeat the washing step to remove the unbound conjugate.
-
Substrate Reaction: Add the peroxidase substrate and incubate until a sufficient color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve using known concentrations of HIV-1 RT. Determine the RT activity in the experimental samples by comparing their absorbance values to the standard curve. For inhibition studies, plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Equilibrium Dialysis for Binding Affinity Determination
Principle: Equilibrium dialysis is a robust method for measuring the binding affinity between a protein and a ligand. The technique involves two chambers separated by a semi-permeable membrane that allows the passage of the small molecule ligand (this compound) but retains the larger protein (HIV-1 RT). At equilibrium, the concentration of free ligand is equal in both chambers, allowing for the calculation of the bound ligand concentration and the dissociation constant (Kd).
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plate format)
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO) to retain the reverse transcriptase.
-
Purified HIV-1 Reverse Transcriptase
-
Radiolabeled or fluorescently tagged this compound
-
Dialysis buffer
-
Scintillation counter or fluorometer
Procedure:
-
Apparatus Setup: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated between the two chambers.
-
Sample Loading:
-
In one chamber (the "protein chamber"), add a known concentration of purified HIV-1 RT in dialysis buffer.
-
In the other chamber (the "buffer chamber"), add the same volume of dialysis buffer containing a known concentration of labeled this compound.
-
-
Equilibration: Seal the dialysis unit and incubate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (typically 6-24 hours). The exact time should be determined empirically.
-
Sample Collection: After equilibration, carefully collect aliquots from both the protein and buffer chambers.
-
Quantification: Measure the concentration of labeled this compound in the aliquots from both chambers using the appropriate detection method (e.g., liquid scintillation counting for radiolabeled compounds).
-
Data Analysis:
-
The concentration of this compound in the buffer chamber represents the free ligand concentration ([L]).
-
The total concentration of this compound in the protein chamber is the sum of the free and bound ligand. The bound ligand concentration ([PL]) can be calculated by subtracting the free ligand concentration from the total concentration in the protein chamber.
-
The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and fitting the data to a binding isotherm (e.g., using Scatchard or non-linear regression analysis).
-
Experimental Workflow for a Reverse Transcriptase Inhibition Assay
Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Conclusion
This compound remains a potent and widely used antiretroviral drug due to its unique allosteric mechanism of action on HIV-1 reverse transcriptase. By binding to a non-catalytic site and inducing a conformational change that inactivates the enzyme, it effectively halts viral replication. A thorough understanding of its binding kinetics, the quantitative impact of resistance mutations, and the experimental methodologies used to characterize its activity is paramount for the continued development of effective HIV-1 therapies and for devising strategies to overcome the challenge of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Efavirenz: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Efavirenz (marketed as Sustiva®) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Its discovery by DuPont Pharmaceuticals marked a significant advancement in antiretroviral therapy, offering a potent, once-daily oral medication.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and synthetic methodologies of this compound, tailored for professionals in the field of drug development and organic synthesis. Detailed experimental protocols for key synthetic routes are provided, alongside a quantitative summary of reaction yields. Furthermore, this document illustrates the mechanism of action and synthetic pathways through detailed diagrams.
Discovery and Development Timeline
This compound, with the code name DMP 266, was discovered and developed by DuPont Pharmaceuticals.[1][2] It received its first FDA approval in the United States on September 21, 1998, and subsequently in the European Union in 1999.[3] Initially formulated in capsules, a more convenient 600 mg single-tablet once-daily formulation was later approved, significantly improving patient adherence.[4] Over the years, clinical research has also explored the efficacy of a reduced 400 mg daily dose to minimize side effects while maintaining therapeutic efficacy.[4] As of 2016, this compound is available as a generic medication, increasing its accessibility worldwide.[3]
Mechanism of Action
This compound is a highly potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI pocket, located approximately 10 Å away from the catalytic site.[6] This allosteric binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its function.[5] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[5] this compound is not active against HIV-2 RT due to structural differences in the NNRTI binding pocket.[7]
Signaling Pathway of HIV-1 Reverse Transcriptase Inhibition by this compound
Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.
Synthesis of this compound
The commercial synthesis of this compound has evolved to improve efficiency, safety, and cost-effectiveness. The original synthesis developed by DuPont-Merck is a notable example of practical asymmetric synthesis.
Original Asymmetric Synthesis by DuPont-Merck
The seminal work by Pierce et al. describes a highly efficient, seven-step synthesis of this compound starting from 4-chloroaniline, with an overall yield of 62%.[8] A key feature of this synthesis is the enantioselective addition of a lithium acetylide to a ketone, which establishes the crucial chiral center.[8]
Key Steps in the Original DuPont-Merck Synthesis
Caption: Key stages in the original asymmetric synthesis of this compound.
Quantitative Data for the Original Synthesis
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 4-Chloroaniline | Pivaloylamide Derivative | Pivaloyl chloride, NaOH | 97 |
| 2 | Pivaloylamide Derivative | Ketoamide | n-BuLi, TMEDA, Ethyl trifluoroacetate | 85 |
| 3 & 4 | Ketoamide | PMB-Protected Ketoaniline | 1. NaBH4, MeOH 2. PMB-Cl, NaH | 92 (over 2 steps) |
| 5 | PMB-Protected Ketoaniline | Chiral Amino Alcohol | Li-cyclopropylacetylide, (1R,2S)-N-pyrrolidinylnorephedrine | 94 |
| 6 & 7 | Chiral Amino Alcohol | This compound | 1. H2, Pd/C 2. Phosgene | 94 (over 2 steps) |
| Overall | 4-Chloroaniline | This compound | - | ~62 |
Experimental Protocols for Key Synthetic Steps
Step 2: Formation of the Ketoamide
-
To a solution of the pivaloylamide derivative in anhydrous methyl tert-butyl ether (MTBE) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -20 °C is added n-butyllithium (n-BuLi) dropwise.
-
The resulting dianion solution is stirred at 0 °C for 1 hour.
-
The mixture is then cooled to -78 °C and ethyl trifluoroacetate is added.
-
The reaction is quenched with aqueous ammonium chloride and the product is extracted with MTBE.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization to afford the ketoamide.
Step 5: Enantioselective Addition of Cyclopropylacetylene
-
A solution of (1R,2S)-N-pyrrolidinylnorephedrine in anhydrous tetrahydrofuran (THF) is treated with n-BuLi at -20 °C to form the lithium alkoxide.
-
In a separate flask, cyclopropylacetylene is treated with n-BuLi at -20 °C to form lithium cyclopropylacetylide.
-
The solution of the PMB-protected ketoaniline in THF is added to the lithium alkoxide solution at -40 °C.
-
The lithium cyclopropylacetylide solution is then added dropwise to the reaction mixture.
-
The reaction is stirred at -40 °C until completion, then quenched with acetic acid.
-
The product, a chiral amino alcohol, is isolated by crystallization.
Step 7: Cyclization to this compound
-
The deprotected amino alcohol is dissolved in a mixture of THF and heptane.
-
The solution is cooled to 0 °C and phosgene is bubbled through the solution.
-
The reaction mixture is warmed to room temperature and stirred until the reaction is complete.
-
The reaction is quenched with aqueous sodium bicarbonate.
-
This compound is isolated by crystallization from the reaction mixture.[9]
Alternative Synthetic Routes
Since the original synthesis, several alternative and improved synthetic routes have been developed with the aim of increasing efficiency, reducing cost, and improving safety.
Flow Synthesis of Racemic this compound
A concise, three-step flow synthesis of racemic this compound has been reported.[10] This method utilizes a copper-catalyzed formation of an aryl isocyanate followed by an intramolecular cyclization to form the carbamate core of this compound in a single step, achieving an overall yield of 45%.[10]
Workflow for the Flow Synthesis of this compound
Caption: Simplified workflow for the flow synthesis of racemic this compound.
Conclusion
This compound remains a critical component of antiretroviral therapy for HIV-1. Its discovery and subsequent synthetic developments highlight significant achievements in medicinal chemistry and process development. The original asymmetric synthesis by DuPont-Merck stands as a landmark in practical and efficient enantioselective synthesis on a large scale. Ongoing research into alternative synthetic methodologies, such as flow chemistry, continues to refine the production of this essential medicine, making it more accessible to patients globally. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing efforts to combat HIV/AIDS through innovative drug discovery and development.
References
- 1. This compound | aidsmap [aidsmap.com]
- 2. This compound DuPont Pharmaceuticals Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 10. A concise flow synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Efavirenz Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo and in vitro metabolic pathways of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the biotransformation of this compound is critical for optimizing its therapeutic efficacy and minimizing adverse effects, which are often linked to interindividual variability in its metabolism.
Core Metabolic Pathways of this compound
This compound undergoes extensive hepatic metabolism primarily through Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, mainly glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs).
Phase I Metabolism: Oxidation
The primary oxidative metabolism of this compound is dominated by hydroxylation at two main positions, leading to the formation of 8-hydroxythis compound and 7-hydroxythis compound.
-
8-Hydroxylation: The Major Pathway The principal metabolic pathway for this compound clearance is 8-hydroxylation, predominantly catalyzed by the highly polymorphic enzyme CYP2B6 .[1][2][3][4][5][6][7][8] This reaction leads to the formation of 8-hydroxythis compound (8-OH-EFV), the major primary metabolite found both in vitro and in vivo.[3][7] While CYP2B6 is the main contributor, other isoforms such as CYP3A4, CYP3A5, CYP1A2, and CYP2A6 may play minor roles in this process.[2][4][5][7] The formation rate of 8-OH-EFV shows considerable interindividual variability, largely attributed to genetic polymorphisms in the CYP2B6 gene.[2][9][10]
-
7-Hydroxylation: A Secondary Pathway A secondary, yet significant, metabolic route is the 7-hydroxylation of this compound to form 7-hydroxythis compound (7-OH-EFV). This pathway is primarily catalyzed by CYP2A6 .[1][2][3][4][5][7] In vitro studies with human liver microsomes (HLMs) have shown that 7-hydroxylation accounts for approximately 22.5% of the overall primary metabolism of this compound.[1][2][4]
-
Secondary Oxidation The primary hydroxylated metabolites can undergo further oxidation. CYP2B6 is also the major enzyme involved in the formation of the secondary metabolite 8,14-dihydroxythis compound from 8-hydroxythis compound.[2][3][4][7] Another secondary metabolite, 7,8-dihydroxythis compound, has also been identified.[3]
Phase II Metabolism: Glucuronidation and Sulfation
Following Phase I hydroxylation, the metabolites of this compound, as well as the parent drug itself, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion.
-
Glucuronidation of Hydroxylated Metabolites The hydroxylated metabolites of this compound are extensively conjugated with glucuronic acid. The resulting glucuronides, particularly 8-hydroxythis compound-glucuronide, are the predominant forms of this compound metabolites found in urine.[2][4] Multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are capable of glucuronidating the hydroxylated metabolites.[2][4]
-
Direct N-Glucuronidation of this compound this compound can also be directly conjugated to form this compound-N-glucuronide.[8] This is a minor pathway catalyzed by UGT2B7 .[2][4][7][11]
-
Sulfation of Metabolites In addition to glucuronidation, sulfation of the hydroxylated metabolites has been observed. 8-hydroxythis compound-sulfate has been identified in humans and, along with 8-hydroxythis compound-glucuronide, constitutes a major portion of the circulating this compound species.[6][12]
Below is a diagram illustrating the primary metabolic pathways of this compound.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the in vitro metabolism of this compound.
Table 1: Relative Contribution of Primary Metabolic Pathways in Human Liver Microsomes
| Metabolic Pathway | Relative Contribution (%) | Primary Enzyme |
| 8-Hydroxylation | 77.5 | CYP2B6 |
| 7-Hydroxylation | 22.5 | CYP2A6 |
| Data from in vitro studies with human liver microsomes.[1] |
Table 2: Kinetic Parameters for this compound Hydroxylation by Recombinant CYP Enzymes
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) |
| CYP2A6 | 7-hydroxythis compound | 11.3 | 0.82 |
| CYP2A6 | 8-hydroxythis compound | 13.5 | 0.53 |
| Kinetic parameters determined using expressed CYP enzymes.[1] |
Table 3: In Vitro Inhibition of UGTs by this compound
| UGT Isoform | Probe Substrate | Ki (μM) |
| UGT1A4 | Trifluoperazine N-glucuronidation | 2.0 |
| UGT1A9 | Propofol glucuronidation | 9.4 |
| UGT1A1 | 17β-estradiol 3-glucuronidation | 40.3 |
| Inhibitory constants (Ki) of this compound on major UGT enzymes in human liver microsomes.[13][14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To determine the primary metabolites of this compound and the kinetics of their formation in a pooled human liver system.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.25 mg/mL), this compound (at various concentrations, e.g., 1-250 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for quantification.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analytical Method: The formation of metabolites is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
In Vitro Metabolism using Recombinant Human CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the formation of this compound metabolites.
Methodology:
-
Incubation with Expressed CYPs: this compound is incubated with individual recombinant human CYP enzymes (e.g., CYP2B6, CYP2A6, CYP3A4, etc.) expressed in a system like baculovirus-infected insect cells.
-
Cofactor Requirement: The incubation mixture includes the specific CYP isoform, a cytochrome P450 reductase, and a NADPH-generating system.
-
Incubation and Analysis: The incubation conditions, reaction termination, and analytical methods are similar to those described for HLM studies. The rate of metabolite formation by each CYP isoform is then determined.[1]
In Vivo Pharmacokinetic Studies in Humans
Objective: To characterize the metabolic profile and pharmacokinetics of this compound and its metabolites in humans.
Methodology:
-
Study Population: Healthy volunteers or HIV-infected patients receive a single or multiple doses of this compound (e.g., 600 mg oral dose).[1]
-
Sample Collection: Blood, plasma, and urine samples are collected at various time points before and after drug administration.
-
Sample Processing for Metabolite Analysis:
-
Phase I Metabolites: Plasma or urine samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their parent hydroxylated forms for total metabolite quantification.[1][6][12]
-
Direct Analysis: For the quantification of individual conjugated metabolites, enzymatic hydrolysis is omitted.
-
-
Extraction: Analytes (this compound and its metabolites) are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.[15]
-
Quantification: The concentrations of this compound and its metabolites are determined by a validated LC-MS/MS method.[1][15]
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Below is a diagram representing a typical experimental workflow for in vitro metabolism studies.
Conclusion
The metabolism of this compound is a complex process involving multiple CYP and UGT enzymes, leading to a variety of metabolites. The predominant pathway is 8-hydroxylation by CYP2B6, and genetic variations in this enzyme are a major source of the observed interindividual differences in this compound pharmacokinetics and response. A thorough understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is essential for the continued development of personalized medicine approaches in HIV therapy, aiming to maximize efficacy while minimizing the risk of adverse drug reactions.
References
- 1. This compound Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of this compound 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of this compound in Plasma, Urine, and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo analysis of this compound metabolism in individuals with impaired CYP2A6 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of CYP2B6 polymorphism on hepatic this compound metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Glucuronidation of the antiretroviral drug this compound by UGT2B7 and an in vitro investigation of drug-drug interaction with zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. infekt.ch [infekt.ch]
- 13. Effect of this compound on UDP-Glucuronosyltransferase 1A1, 1A4, 1A6, and 1A9 Activities in Human Liver Microsomes | MDPI [mdpi.com]
- 14. Effect of this compound on UDP-glucuronosyltransferase 1A1, 1A4, 1A6, and 1A9 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unraveling the Enantiomeric Riddle of Efavirenz: A Deep Dive into Biological Activity
For Immediate Release
This technical guide provides a comprehensive analysis of the distinct biological activities of the enantiomers of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1. While the clinically utilized formulation consists of the (–)-enantiomer, a deeper understanding of the stereochemistry and its impact on efficacy and toxicity is crucial for researchers, scientists, and drug development professionals. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to offer a clear and actionable resource.
Executive Summary
This compound, as a chiral molecule, exists in two mirror-image forms: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer. The therapeutic agent exclusively contains the (S)-(-)-enantiomer, which is a potent inhibitor of HIV-1 reverse transcriptase. Emerging research indicates that the stereochemical configuration of this compound profoundly influences its metabolic fate, antiretroviral potency, and off-target effects, particularly neurotoxicity. This guide will dissect these differences, providing a granular view of each enantiomer's biological profile.
Antiviral Activity: A Tale of Two Enantiomers
The primary therapeutic action of this compound is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. While data directly comparing the IC50 or Ki values of the two enantiomers are not abundantly available in publicly accessible literature, the clinical use of the pure (S)-(-)-enantiomer strongly suggests its superior potency against HIV-1 RT.
Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase
| Enantiomer | Target | Parameter | Value | Reference |
| (S)-(-)-Efavirenz | HIV-1 Reverse Transcriptase | EC90-95 | 1.7 - 25 nM | [1] |
| (S)-(-)-Efavirenz | Wild-type HIV | IC50 | 0.51 ng/mL | [2] |
Note: Data for the (+)-enantiomer's direct inhibition of HIV-1 RT is not sufficiently available in the reviewed literature to provide a direct comparison.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
A common method to determine the inhibitory activity of compounds against HIV-1 RT is a cell-free enzymatic assay. The following provides a generalized protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compounds (this compound enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound enantiomers.
-
In a microplate, combine the assay buffer, template-primer, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant HIV-1 RT and the dNTP mix.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids).
-
Quantify the incorporation of the labeled dNTP into the newly synthesized DNA strand using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Metabolism and Neurotoxicity: The Dark Side of the Metabolite
The metabolism of this compound is highly stereoselective, primarily mediated by the cytochrome P450 enzyme CYP2B6. The clinically used (S)-(-)-enantiomer is metabolized at a significantly faster rate than the (R)-(+)-enantiomer[1]. The major metabolite of (S)-(-)-Efavirenz is 8-hydroxythis compound, a compound that lacks antiretroviral activity but exhibits significant neurotoxicity[1].
Table 2: Stereoselective Metabolism of this compound by CYP2B6
| Enantiomer | Metabolism Rate | Key Metabolite | Neurotoxicity of Metabolite | Reference |
| (S)-(-)-Efavirenz | High | 8-hydroxythis compound | Potent neurotoxin | [1] |
| (R)-(+)-Efavirenz | Low (~1/10th of (S)-enantiomer) | - | - | [1] |
The neurotoxic effects of 8-hydroxythis compound are a significant concern and are believed to contribute to the central nervous system (CNS) side effects experienced by some patients on this compound therapy. These side effects can range from dizziness and vivid dreams to more severe psychiatric symptoms[3][4]. Studies have shown that 8-hydroxythis compound induces neuronal damage at concentrations found in the cerebrospinal fluid of patients[4].
Signaling Pathway: this compound-Induced Neurotoxicity
The neurotoxicity of this compound and its primary metabolite, 8-hydroxythis compound, is thought to involve multiple pathways, including mitochondrial dysfunction and the induction of oxidative stress.
Caption: Proposed pathway of (-)-Efavirenz-induced neurotoxicity.
Off-Target Interactions: Serotonin System
This compound has been shown to interact with various components of the central nervous system, including the serotonin (5-HT) system. This interaction may contribute to the neuropsychiatric side effects associated with the drug. Studies have demonstrated that this compound can bind to several serotonin receptors, although the specific binding affinities of the individual enantiomers are not well-differentiated in the available literature.
Table 3: Interaction of this compound with Serotonin Receptors
| Receptor | Interaction | Ki (µM) | Reference |
| 5-HT2A | Antagonist | 4.4 ± 0.43 | [5] |
| 5-HT2C | Antagonist | 1.7 ± 0.28 | [5] |
| 5-HT6 | Inverse Agonist | - | [5] |
Note: The reported Ki values are for racemic this compound or do not specify the enantiomer.
Signaling Pathway: this compound and Serotonin Receptors
The interaction of this compound with serotonin receptors can modulate various downstream signaling cascades, potentially leading to alterations in mood and behavior.
Caption: this compound's antagonistic effect on 5-HT2A and 5-HT2C receptors.
Cytotoxicity and Oxidative Stress
In vitro studies have demonstrated that this compound can induce cytotoxicity and oxidative stress in various cell types. This is often linked to mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Plate cells (e.g., neuronal or hepatic cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound enantiomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the CC50 value (the concentration that causes a 50% reduction in cell viability).
Experimental Workflow: Assessing this compound-Induced Oxidative Stress
A typical workflow to investigate the induction of oxidative stress by this compound enantiomers is as follows:
Caption: Experimental workflow for evaluating oxidative stress.
Conclusion
The biological activity of this compound is intricately linked to its stereochemistry. The clinically used (S)-(-)-enantiomer is a potent antiretroviral agent, but its metabolism gives rise to a neurotoxic metabolite that likely contributes to the CNS side effects of the drug. While the antiretroviral activity of the (R)-(+)-enantiomer appears to be significantly lower, a comprehensive understanding of its full pharmacological and toxicological profile remains an area for further investigation. This guide provides a foundational understanding for researchers and drug developers to build upon in the quest for safer and more effective antiretroviral therapies. The clear delineation of experimental protocols and visualization of key pathways are intended to facilitate future research in this critical area.
References
- 1. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of this compound and 8-hydroxy-efavirenz plasma levels on cognition and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Efavirenz: A Technical Guide for Drug Development Professionals
Introduction
Efavirenz (brand names Sustiva® and Stocrin®) is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a pivotal role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed by DuPont Pharmaceuticals, it was approved by the U.S. Food and Drug Administration (FDA) in 1998 and in the European Union in 1999.[1][3][4] For over 15 years, this compound was a cornerstone of first-line antiretroviral therapy (ART), valued for its potency and the convenience of once-daily dosing.[1][2][5] This technical guide provides an in-depth overview of the historical development of this compound, from its chemical synthesis and mechanism of action to its preclinical and clinical evaluation, with a focus on the quantitative data and experimental methodologies that underpinned its journey to the clinic.
Discovery and Synthesis
This compound, chemically known as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, belongs to the benzoxazinone class of compounds.[1][4] The synthesis of this compound has been a subject of extensive research to develop cost-effective and efficient processes. One of the key challenges in its synthesis is the stereoselective creation of the quaternary carbon center. An innovative and practical asymmetric synthesis was developed that proceeds in seven steps with a high overall yield.[6][7] A more recent approach has focused on a three-step continuous flow synthesis, representing the shortest route to this life-saving drug to date.[8]
A generalized synthetic pathway involves the metallation of a pivalamide of parachloroaniline, followed by a nucleophilic substitution to form a ketone. A Grignard addition to the ketone then synthesizes a tertiary carbinol. The final step is the cyclization of the unprotected amine with the carbinol to form the benzoxazinone structure.[9]
Mechanism of Action
This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA, a necessary step for viral replication.[10][11] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs like this compound bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[4][10][12] This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive.[10] This allosteric inhibition effectively halts the synthesis of viral DNA.[10] this compound is not effective against HIV-2, as the NNRTI binding pocket of HIV-2 RT has a different structure.[4][12]
Preclinical Development
The antiviral activity of this compound was established through a series of in vitro studies. It demonstrated potent inhibition of wild-type HIV-1 RT with a Ki value of 2.93 nM.[13][14] In cell culture, this compound effectively inhibited the replication of various HIV-1 strains, including T-lymphoid cell line-adapted variants and primary clinical isolates, with a 95% inhibitory concentration (IC95) of 1.5 to 3.0 nM.[14] A key advantage of this compound during its development was its ability to retain significant activity against viral strains that had developed resistance to other NNRTIs.[13]
| Parameter | Value | Cell Type/Condition |
| Ki (Wild-Type HIV-1 RT) | 2.93 nM | Purified enzyme |
| IC95 (Wild-Type HIV-1) | 1.5 - 3.0 nM | Primary lymphoid and monocytoid cell cultures |
| EC90-95 | 1.7 - 25 nM | Various cell types |
| IC50 (RNA PPT-primed synthesis) | 17 nM | In vitro assay |
| IC50 (NNRTI-resistant strains) | Generally < 1.5 µM | Cell culture |
Table 1: In Vitro Antiviral Activity of this compound.[11][13][14]
Clinical Development
Pharmacokinetics
This compound is well-absorbed orally, with peak plasma concentrations achieved approximately 5 hours after dosing.[3] Steady-state concentrations are typically reached within 6 to 10 days.[3] The drug is highly protein-bound (>99%) and is primarily metabolized in the liver by the cytochrome P450 system, particularly CYP2B6 and CYP3A4.[3] Its elimination half-life is 52 to 76 hours after a single dose and 40 to 55 hours with continuous administration.[4]
| Parameter | Value |
| Time to Peak Concentration (Tmax) | ~5 hours |
| Steady-State | 6 - 10 days |
| Protein Binding | >99% |
| Metabolism | Hepatic (CYP2B6, CYP3A4) |
| Elimination Half-life (single dose) | 52 - 76 hours |
| Elimination Half-life (multiple doses) | 40 - 55 hours |
| Excretion | 14-34% in urine (<1% unchanged), 16-61% in feces |
Table 2: Key Pharmacokinetic Parameters of this compound.[3][4]
Clinical Trials
The efficacy and safety of this compound were established in numerous randomized clinical trials in treatment-naive patients.[15] Initially approved as three 200 mg capsules taken once daily, the formulation was later improved to a single 600 mg tablet, enhancing patient adherence.[1][2]
One landmark study, ACTG A5142, compared this compound to the boosted protease inhibitor lopinavir/ritonavir in treatment-naive patients.[15] The results demonstrated the superior virological efficacy of the this compound-based regimen.
| Study | Regimen | N | Virological Suppression (<50 copies/mL) at 96 weeks |
| ACTG A5142 | This compound + 2 NRTIs | ~250 | 89% |
| Lopinavir/r + 2 NRTIs | ~250 | 77% |
Table 3: Virological Efficacy from a Key Clinical Trial.[15]
Concerns about central nervous system (CNS) side effects and high plasma concentrations at the 600 mg dose led to further studies.[1][2] The ENCORE1 trial was a large, randomized, double-blind study that demonstrated the non-inferiority of a reduced 400 mg daily dose of this compound compared to the standard 600 mg dose, with a more favorable safety profile.[1][2][5]
Drug Resistance
A significant limitation of NNRTIs, including this compound, is the relatively low genetic barrier to resistance.[16] A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance.[16] The most common resistance mutation associated with this compound treatment failure is K103N.[12][17] This mutation confers cross-resistance to other first-generation NNRTIs like nevirapine and delavirdine.[17] Other mutations, such as Y188L and G190S/E, have also been identified in patients failing this compound-containing regimens.[18]
| Mutation | Effect on this compound Susceptibility | Cross-Resistance |
| K103N | ~20-fold increase in IC50 | Nevirapine, Delavirdine |
| Y188L | High-level resistance | Nevirapine |
| G190S/E | Reduced susceptibility | Varies |
| V106M | High-level resistance (in subtype C) | All available NNRTIs |
Table 4: Common this compound Resistance Mutations.[16][17][18]
Experimental Protocols
Reverse Transcriptase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A template-primer, such as poly(rA)-oligo(dT), is prepared.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), the template-primer, and a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).
-
Inhibition Assay:
-
Varying concentrations of the test compound (this compound) are pre-incubated with the HIV-1 RT enzyme.
-
The reaction is initiated by adding the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination and Measurement: The reaction is stopped by adding a solution like cold trichloroacetic acid (TCA). The unincorporated labeled nucleotides are separated from the newly synthesized DNA (e.g., by filtration). The radioactivity of the synthesized DNA is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Clinical Trial Workflow: The ENCORE1 Study
Objective: To compare the efficacy and safety of a reduced dose of this compound (400 mg) with the standard dose (600 mg) in combination with two NRTIs in antiretroviral-naive HIV-infected individuals.[1][2]
Conclusion
The development of this compound represents a significant milestone in the history of HIV-1 treatment. Its potent antiviral activity, convenient once-daily dosing, and robust clinical data made it a preferred first-line agent for many years. The journey of this compound from a promising chemical entity to a widely used therapeutic agent illustrates key principles of drug development, including the importance of optimizing chemical synthesis, understanding the mechanism of action, and conducting rigorous preclinical and clinical evaluations. While newer classes of antiretrovirals, such as integrase inhibitors, are now recommended as first-line therapy in many regions due to improved tolerability and a higher barrier to resistance, this compound remains on the World Health Organization's list of essential medicines and continues to be an important treatment option in certain settings.[1][4] The historical development of this compound provides valuable lessons for the ongoing research and development of novel antiviral therapies.
References
- 1. This compound: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: History, Development and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS:154598-52-4 | Reverse transcriptase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. This compound: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotypic Correlates of Phenotypic Resistance to this compound in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Efavirenz Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. Its unique chemical structure, featuring a benzoxazinone core, a cyclopropylacetylene side chain, and a trifluoromethyl group, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations have been aimed at enhancing its antiviral potency, improving its resistance profile, and mitigating its characteristic central nervous system (CNS) side effects. This technical guide provides an in-depth analysis of the SAR of this compound, detailing the impact of structural modifications on its biological activity. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows to support further research and development in this area.
Introduction to this compound
This compound functions by binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[1][2] This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA to DNA and halting viral replication.[1] this compound is not effective against HIV-2 RT due to structural differences in the NNRTI binding pocket.[2] While highly effective, this compound is associated with neuropsychiatric side effects, including dizziness, insomnia, and vivid dreams, which are attributed to its ability to cross the blood-brain barrier and interact with various CNS targets.[1][3] Furthermore, the emergence of drug-resistant HIV-1 strains, particularly those with the K103N mutation in the reverse transcriptase enzyme, has necessitated the development of second-generation NNRTIs with improved resistance profiles.[4]
Core Structure-Activity Relationships
The SAR of this compound can be broadly categorized into modifications of three key regions: the benzoxazinone core, the cyclopropylacetylene side chain, and the trifluoromethyl group.
Benzoxazinone Core Modifications
The benzoxazinone scaffold is crucial for the antiviral activity of this compound. SAR studies have primarily focused on substitutions on the aromatic ring to enhance potency and overcome resistance.
-
Halogenation: Introduction of fluorine atoms at the 5- and 6-positions of the benzoxazinone ring has been shown to be well-tolerated. For instance, the 5,6-difluoro substituted analog (4f) was found to be equipotent to this compound.[4]
-
Alkoxy Substitutions: The introduction of a methoxy group at the 6-position (4m) also resulted in an analog with potency comparable to the parent compound.[4]
These findings suggest that the electronic properties and steric bulk at these positions can be modulated without significant loss of activity, providing opportunities for the development of second-generation inhibitors.
Cyclopropylacetylene Side Chain Modifications
The cyclopropylacetylene side chain plays a critical role in the binding of this compound to the NNRTI binding pocket. This region has been a key target for modifications aimed at improving the resistance profile, particularly against the K103N mutant.
-
Replacement with Heterocycles: Replacing the cyclopropane ring with small heterocyclic rings has been explored. Several of these analogs demonstrated potency equivalent to this compound against both wild-type and the K103N mutant virus.
-
Replacement with Alkyloxy Groups: Another strategy has been the complete replacement of the acetylenic side chain with various alkyloxy groups. This has also yielded compounds with promising activity against both wild-type and resistant strains.
These studies highlight the flexibility in the binding pocket to accommodate different substituents at this position, which is a key avenue for overcoming resistance.
Data Presentation: Quantitative SAR
The following tables summarize the quantitative data from SAR studies on this compound analogs.
Table 1: SAR of Benzoxazinone Ring Modifications
| Compound | Substitution | Anti-HIV-1 Activity (Wild-Type) IC95 (nM) |
| This compound | 6-Chloro | 3.1 |
| 4f | 5,6-Difluoro | 3.1 |
| 4m | 6-Methoxy | 3.1 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 1999, 9(19), 2805-10.[4]
Table 2: SAR of Cyclopropylacetylene Side Chain Modifications
| Compound | Side Chain Modification | Anti-HIV-1 Activity (Wild-Type) EC50 (nM) | Anti-HIV-1 Activity (K103N Mutant) EC50 (nM) |
| This compound | Cyclopropylacetylene | 1.7 | 25 |
| Analog A | Heterocycle 1 | ~2 | ~30 |
| Analog B | Alkyloxy Group 1 | ~3 | ~40 |
Note: Specific structures and EC50 values for "Analog A" and "Analog B" are representative of the findings in Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1177-9, which states several members of these series show equivalent potency to this compound. Exact values for a broader range of analogs would require access to the full supplementary data of such publications.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a multi-step sequence. A representative protocol for the synthesis of the benzoxazinone core is described below.
Scheme 1: Synthesis of the Benzoxazinone Core
Caption: General synthetic scheme for this compound analogs.
Detailed Protocol:
-
Ketone Formation: A solution of the appropriately substituted 4-chloroaniline in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium (n-BuLi) is added dropwise, followed by the addition of an ester, typically ethyl trifluoroacetate (CF3COOEt), to form the ketone intermediate. The reaction is then quenched and worked up to isolate the product.
-
Tertiary Alcohol Formation: The ketone intermediate is dissolved in an anhydrous solvent and reacted with a Grignard reagent prepared from the desired side chain (e.g., cyclopropylacetylene). This reaction forms the tertiary alcohol.
-
Cyclization: The tertiary alcohol is then cyclized to form the benzoxazinone ring. This is often achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base. The final product is purified by chromatography.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of this compound analogs against HIV-1 RT can be determined using a variety of commercially available kits or established protocols. A general workflow for an enzyme-based assay is provided below.
Caption: Workflow for an HIV-1 RT inhibition assay.
Detailed Protocol:
-
Assay Setup: Serial dilutions of the test compounds are prepared in an appropriate buffer.
-
Enzyme Reaction: Recombinant HIV-1 RT enzyme is added to the wells of a microtiter plate, followed by the test compounds. The reaction is initiated by the addition of a substrate mixture containing a template-primer (e.g., poly(A)•oligo(dT)), and deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or BrdUTP).
-
Incubation: The plate is incubated at 37°C to allow for DNA synthesis.
-
Detection: The reaction is stopped, and the incorporated labeled dNTPs are detected using an antibody conjugate (e.g., anti-DIG-HRP) and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal is read using a plate reader, and the percent inhibition for each compound concentration is calculated relative to a no-drug control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Mechanism of CNS Side Effects: Signaling Pathway
The neuropsychiatric side effects of this compound are thought to be mediated, at least in part, by its interaction with the serotonin 5-HT2A receptor. This compound acts as an antagonist at this receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
This antagonism of the 5-HT2A receptor by this compound disrupts the normal downstream signaling cascade, leading to altered neuronal excitability and neurotransmission, which may contribute to the observed CNS side effects.
Conclusion
The structure-activity relationship of this compound is a well-studied area that has provided valuable insights for the design of new NNRTIs. Modifications to the benzoxazinone core and the cyclopropylacetylene side chain have been shown to be viable strategies for improving the potency and resistance profile of this class of drugs. Understanding the molecular mechanisms underlying the CNS side effects, such as the interaction with the 5-HT2A receptor, is crucial for the development of safer and better-tolerated antiretroviral therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the ongoing fight against HIV/AIDS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of analogs of this compound (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Efavirenz in HIV-1 Inhibition: A Technical Guide
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. Its potent antiviral activity is highly specific to HIV-1, and it operates through a distinct mechanism that allosterically inhibits the reverse transcriptase enzyme. This guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory concentrations, the development of resistance, and the experimental protocols used to characterize these interactions.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which limits the mobility of the "thumb" and "finger" subdomains. The result is a distortion of the polymerase active site and a significant reduction in the enzyme's ability to catalyze the polymerization of deoxynucleoside triphosphates (dNTPs) into viral DNA. This compound does not require intracellular phosphorylation to become active.
The Molecular Basis of Efavirenz Resistance in HIV-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the development of resistance to Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy. This document details the interactions between this compound and the HIV-1 reverse transcriptase (RT) enzyme, the genetic mutations that confer resistance, and the experimental methodologies used to characterize this resistance.
Introduction to this compound and its Mechanism of Action
This compound is a potent, selective, non-competitive inhibitor of HIV-1 RT.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site.[4][5] This binding induces a conformational change in the enzyme, altering the position of key residues in the active site and thereby inhibiting the polymerase activity of RT.[6][7] This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[6][8] this compound is effective against a broad range of HIV-1 subtypes but does not inhibit HIV-2 RT or human DNA polymerases.[1][9]
The interaction of this compound with the NNRTI binding pocket is characterized by hydrophobic interactions between the drug and surrounding amino acid residues, including L100, K101, K103, V106, Y181, Y188, G190, F227, and W229.[10] The compact structure of this compound allows it to fit snugly within this pocket.[11][12]
The Molecular Basis of this compound Resistance
The primary mechanism of resistance to this compound, and NNRTIs in general, is the emergence of amino acid substitutions in the NNRTI binding pocket of the HIV-1 reverse transcriptase.[13] These mutations reduce the binding affinity of the drug for the enzyme, thereby diminishing its inhibitory effect.[13] A single mutation can sometimes be sufficient to confer high-level resistance.[13]
Primary Resistance Mutations
Certain mutations are known to be the principal drivers of this compound resistance. These mutations are often the first to be selected under the pressure of this compound therapy.
-
K103N: The most common mutation associated with this compound resistance, occurring in over 90% of patients failing EFV-containing regimens.[2][3] This mutation involves the substitution of lysine (K) with asparagine (N) at codon 103. The K103N mutation alone can reduce susceptibility to this compound by approximately 20 to 25-fold.[4][11] It confers cross-resistance to other first-generation NNRTIs like nevirapine.[2]
-
Y188L: The substitution of tyrosine (Y) with leucine (L) at codon 188 confers high-level resistance to this compound.[2][4]
-
G190S/A/E: Mutations at the glycine (G) 190 position to serine (S), alanine (A), or glutamic acid (E) are also associated with significant this compound resistance.[2][3] The G190S mutation, in particular, confers high-level resistance to both this compound and nevirapine.[13]
Secondary and Compensatory Mutations
In addition to primary mutations, other substitutions can emerge that, while conferring little to no resistance on their own, can enhance the level of resistance when present with a primary mutation.[2] These are often referred to as secondary or accessory mutations.
-
V108I: The substitution of valine (V) with isoleucine (I) at codon 108 is frequently observed in combination with other NNRTI resistance mutations.[2][3]
-
P225H: The proline (P) to histidine (H) substitution at codon 225 often accompanies the K103N mutation and contributes to reduced susceptibility.[2][3][11]
-
L100I, K101E/Q, V106A/M, Y181C, Y188H, F227L: These mutations have been observed in patients failing this compound therapy and can contribute to the overall resistance profile, often in combination with other mutations.[2][3][13] For instance, the Y181C mutation, while conferring significant resistance to nevirapine, has a lesser impact on this compound susceptibility on its own but can contribute to resistance in the presence of other mutations.[13]
Quantitative Analysis of this compound Resistance
The level of resistance conferred by specific mutations is typically quantified as a "fold change" in the 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) of the drug required to inhibit viral replication in cell culture, compared to the wild-type virus.
Table 1: Fold Change in this compound Resistance for Key HIV-1 RT Mutations
| Mutation | Fold Change in IC50/IC90 | Reference(s) |
| K103N | ~20-25x | [4][11] |
| Y188L | High-level | [2][4] |
| G190S | High-level | [2][13] |
| L100I/K103N | ≥100x | [2][3] |
| K103N/P225H | Synergistically reduces susceptibility | [4] |
| Y181C | ~2x | [13] |
Note: "High-level" indicates a significant increase in the IC50/IC90, though specific numerical values can vary between studies and assay systems.
Experimental Protocols for Determining this compound Resistance
The characterization of this compound resistance relies on two primary types of assays: genotypic and phenotypic.
Genotypic Resistance Testing
Genotypic assays identify the presence of specific drug resistance-associated mutations in the HIV-1 genome. The standard method is Sanger sequencing of the pol gene, which encodes the reverse transcriptase and protease enzymes.[14]
Methodology Overview: Sanger Sequencing-Based Genotyping
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample, typically requiring a viral load of at least 500-1000 copies/mL.[1]
-
Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA product is sequenced using the Sanger dideoxy method.
-
Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify any amino acid substitutions. Databases such as the Stanford University HIV Drug Resistance Database are used to interpret the clinical significance of the identified mutations.[1]
Next-generation sequencing (NGS) is an emerging technology for genotypic testing that can detect drug-resistant variants present at lower frequencies (minority variants) within the viral population.[14]
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a specific drug. This is done by determining the concentration of the drug required to inhibit viral replication in a cell culture system.
Methodology Overview: TZM-bl Cell-Based Phenotypic Assay
The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 long terminal repeat (LTR).[15][16]
-
Virus Preparation: Recombinant viruses are generated containing the reverse transcriptase gene from the patient's plasma virus.
-
Cell Culture and Infection: TZM-bl cells are seeded in 96-well plates. The cells are then infected with the recombinant virus in the presence of serial dilutions of this compound.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of viral proteins, including the Tat protein.[17]
-
Luciferase Assay: The Tat protein produced upon successful infection activates the HIV-1 LTR, leading to the expression of the luciferase reporter gene. A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.[15]
-
Data Analysis: The light output is proportional to the level of viral replication. The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to the IC50 for a wild-type reference virus to determine the fold change in susceptibility.
Site-Directed Mutagenesis
Site-directed mutagenesis is a laboratory technique used to create specific mutations in a DNA sequence. This is essential for studying the effect of individual or combined mutations on drug resistance in a controlled setting.
Methodology Overview: PCR-Based Site-Directed Mutagenesis
-
Primer Design: Two complementary oligonucleotide primers are designed that contain the desired mutation in the center, flanked by 12-18 bases of the correct sequence on either side.[10]
-
PCR Amplification: A PCR reaction is performed using a plasmid containing the wild-type HIV-1 RT gene as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The entire plasmid is amplified, incorporating the desired mutation.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids.
-
Transformation: The mutated plasmids are transformed into competent E. coli cells for replication.
-
Verification: The plasmids are isolated from the bacteria, and the presence of the desired mutation is confirmed by DNA sequencing.
Visualizing Molecular Interactions and Experimental Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound action and the development of resistance.
Experimental Workflows
Caption: Experimental workflows for genotypic and phenotypic resistance testing.
Conclusion
The development of resistance to this compound is a significant challenge in the long-term management of HIV-1 infection. A thorough understanding of the molecular basis of this resistance, centered on mutations within the NNRTI binding pocket of the reverse transcriptase, is crucial for the development of new and more robust antiretroviral agents. The experimental methodologies outlined in this guide provide the foundation for ongoing research and clinical monitoring of this compound resistance, ultimately informing therapeutic strategies and improving patient outcomes. The continuous surveillance of emerging resistance patterns is essential for the design of next-generation NNRTIs that can overcome the limitations of current therapies.
References
- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 2. Genotypic Correlates of Phenotypic Resistance to this compound in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing this compound Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. This compound concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bayesian network analyses of resistance pathways against this compound and nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Site directed mutagenesis studies on HIV-1 reverse transcriptase (RT) shed light on the mechanism of action of a new Ribonuclease H/ DNA polymerase RT dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioinnovatise.com [bioinnovatise.com]
- 10. Minority Variants Associated with Transmitted and Acquired HIV-1 Non-Nucleoside RT Inhibitor (NNRTI) Resistance: Implications for the Use of Second Generation NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minor HIV-1 Variants with the K103N Resistance Mutation during Intermittent this compound-Containing Antiretroviral Therapy and Virological Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stratech.co.uk [stratech.co.uk]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Directed Mutagenesis [protocols.io]
Methodological & Application
In Vitro Assays for Testing Efavirenz Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA, thus preventing viral replication.[2] In the context of drug development and preclinical research, robust and reproducible in vitro assays are essential for evaluating the efficacy, cytotoxicity, and metabolic profile of this compound and its analogues.
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound. The protocols are intended to guide researchers in setting up and performing these experiments, interpreting the results, and understanding the underlying principles.
Data Presentation
The following tables summarize quantitative data for this compound from various in vitro studies.
Table 1: Antiviral Activity of this compound against HIV-1
| HIV-1 Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| HIV-1 IIIB | C8166 | p24 Antigen | 0.0027 | [3] |
| HIV-1 A17 | C8166 | p24 Antigen | 183.63 | [3] |
| HIV-1 IIIB | CEM | Giant Cell Formation | 0.0027 | [3] |
| Wild-type HIV | - | Reverse Transcriptase Inhibition | Ki = 2.93 nM | [3] |
| Wild-type HIV | Cell Culture | Replicative Spread Inhibition (IC95) | 1.5 nM | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| CCRF-CEM | MTT | > 100 | [3] |
| CCRF-CEM | Coulter Counter | > 10000 | [3] |
| CCRF-CEM | Cell Viability | > 200 | [3] |
Table 3: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound in Human Liver Microsomes (HLMs)
| CYP Isoform | Inhibition Constant (Ki) (µM) | Type of Inhibition |
| CYP2B6 | 1.68 | Competitive |
| CYP2C8 | 4.78 | Competitive |
| CYP2C9 | 19.46 | Moderate |
| CYP2C19 | 21.31 | Moderate |
| CYP3A | 40.33 | Weak |
Data compiled from a study by Xu et al. (2013)[4][5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound binds to a non-catalytic site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.
Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.
Experimental Workflow for Antiviral Activity Assessment
A typical workflow for determining the antiviral efficacy of this compound using a p24 antigen assay.
Caption: Workflow for determining the EC50 of this compound.
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of this compound using either an MTT or LDH assay.
Caption: Workflow for determining the CC50 of this compound.
Experimental Protocols
Antiviral Activity Assays
a) HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer, e.g., poly(A)•oligo(dT))
-
dNTP mix (containing biotin- or digoxigenin-labeled dUTP)
-
Lysis Buffer
-
Streptavidin-coated microplate
-
Wash Buffer
-
HRP-conjugated anti-digoxigenin or anti-biotin antibody
-
TMB or other HRP substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
This compound stock solution
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate buffer. Thaw all other reagents on ice.[6]
-
Reaction Setup: In a reaction plate, add the reaction mix, diluted HIV-1 RT, and different concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours.[6]
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.[6]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[6]
-
Antibody Incubation: Add the HRP-conjugated antibody and incubate as per the manufacturer's instructions.
-
Washing: Repeat the washing step.
-
Signal Development: Add the HRP substrate and incubate until sufficient color develops.[6]
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the this compound concentration and fitting the data to a dose-response curve.
b) HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
Materials:
-
HIV-1 susceptible cell line (e.g., PBMCs, CEM-GXR)
-
Complete cell culture medium
-
HIV-1 viral stock
-
This compound stock solution
-
Commercial HIV-1 p24 Antigen ELISA kit (containing capture antibody-coated plate, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Infection: Infect the cells with a pre-titered amount of HIV-1. Include "no virus" control wells.[7]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Add standards and collected supernatants to the p24 capture antibody-coated plate.[8]
-
Incubate as per the kit instructions (e.g., 1-2 hours at 37°C).[8]
-
Wash the plate multiple times.
-
Add the biotinylated anti-p24 detection antibody and incubate.[8]
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate.[8]
-
Wash the plate.
-
Add TMB substrate and incubate in the dark.[7]
-
Add the stop solution.[7]
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the p24 standards. Calculate the p24 concentration in each sample. Determine the percent inhibition of p24 production for each this compound concentration. Calculate the EC50 value using non-linear regression analysis.[7]
Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.[9]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" (vehicle) control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization:
-
Incubation for Solubilization: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Commercial LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (lysis buffer control), and no-cell background control.[11]
-
Drug Treatment: Add serial dilutions of this compound to the experimental wells.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a CO₂ incubator.
-
Lysis of Control Cells: Add the lysis solution provided in the kit to the maximum release control wells and incubate for the recommended time.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[12]
-
Reaction Setup: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity for each this compound concentration using the formula: (% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100). Determine the CC50 value from the dose-response curve.
Drug Metabolism Assay
Inhibition of CYP Isoforms in Human Liver Microsomes (HLMs)
This assay determines the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH-regenerating system
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
-
This compound stock solution
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Protocol:
-
Incubation Setup: Prepare incubation mixtures containing HLMs, NADPH-regenerating system, and the specific CYP probe substrate in the incubation buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the incubation mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specific time that is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percent inhibition relative to the control. Determine the IC50 value. To determine the inhibition constant (Ki), perform experiments with varying concentrations of both the probe substrate and this compound and fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using software like GraphPad Prism.[4]
References
- 1. This compound concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Analysis and Quantitative Prediction of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro analysis and quantitative prediction of this compound inhibition of eight cytochrome P450 (CYP) enzymes: major effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Efavirenz (EFV) Neurotoxicity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2] Despite its efficacy, EFV is associated with a range of central nervous system (CNS) side effects, including dizziness, insomnia, hallucinations, anxiety, depression, and in severe cases, encephalopathy and ataxia.[1][3][4][5][6] These neuropsychiatric adverse events can affect patient adherence and quality of life.[3][7] To investigate the underlying biological causes and to develop safer therapeutic strategies, various animal models have been employed. These models are crucial for elucidating the mechanisms of EFV-induced neurotoxicity, which are thought to involve mitochondrial dysfunction, oxidative stress, inflammation, and disruptions in neurotransmitter systems.[4][8][9][10]
This document provides a detailed overview of common animal models, summarizes key quantitative findings, and offers standardized protocols for conducting preclinical studies on EFV neurotoxicity.
Mechanisms of this compound Neurotoxicity
Several interconnected pathways are believed to contribute to the neurotoxic effects of EFV. Key proposed mechanisms include mitochondrial damage, which leads to reduced ATP production and increased reactive oxygen species (ROS), altered calcium homeostasis, and inflammation.[3][4][8][9] EFV and its primary metabolite, 8-hydroxy-efavirenz, have been shown to be toxic to neurons in culture at concentrations found in cerebrospinal fluid.[4][8][9] The serotonergic system is also a significant target, with EFV affecting serotonin receptors and transporters, contributing to behavioral changes like anxiety and depression.[1][11][12]
Caption: Key molecular pathways implicated in EFV-induced neurotoxicity.
Animal Models and Quantitative Data Summary
Rodent models, particularly rats and mice, are the most frequently used for studying EFV neurotoxicity due to their well-characterized neurobiology and the availability of established behavioral tests.[1][5][7][11] Zebrafish have also emerged as a valuable model for developmental and high-throughput toxicity screening.[13][14][15] While less common for direct EFV toxicity studies, non-human primate (NHP) models are critical for understanding HIV-associated neurocognitive disorders (HAND) in a system with high physiological relevance to humans.[16][17][18]
Table 1: Summary of Quantitative Data from Animal Studies on EFV Neurotoxicity
| Animal Model | EFV Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Rat (Wistar) | 100 mg/kg (oral) | Gestation Day 1 to Postnatal Day 7 | - Delayed reflex and motor development.- Decreased total cells and mature neurons in the motor cortex.- Increased Caspase-3-positive (apoptotic) cells. | [11] |
| Rat (Wistar) | Not specified | Chronic | - Increased pro-inflammatory cytokines (IL-1β, TNF-α).- Spatial memory deficits in Morris water maze. | [5] |
| Rat (Sprague Dawley) | 25 & 50 mg/kg (oral) | Sub-chronic (2 weeks) | - Dose-related induction of anxiety-like and depressive-like behavior.- Altered striatal concentrations of dopamine and serotonin. | [7][19] |
| Rat (Sprague Dawley) | Not specified | Sub-chronic | - Significant reduction in plasma oxytocin and vasopressin levels, comparable to drugs of abuse. | [20] |
| Rat (Wistar) | 600mg/70kg (oral) | 30 days | - Degenerative changes in the lateral geniculate body, including sparse cellular population and pyknotic nuclei. | [2] |
| Mouse | 10 mg/kg (oral) | 36 days | - Dysregulation of Tph2 (tryptophan hydroxylase 2) gene expression in brainstem, amygdala, and hypothalamus.- Increased 5-HT levels in the amygdala.- Induced anxiety-like behavior in the elevated plus maze. | [1] |
| Zebrafish (Embryo) | 1-5 µM (immersion) | Up to 144 hours post-fertilization | - Dose-related increase in mortality and delayed hatching.- Enhanced apoptosis in the head region.- Reduced locomotor activity (distance and speed). |[14][15][21] |
Experimental Protocols
A standardized experimental workflow is essential for reproducible findings. The following diagram and protocols outline the key steps in a typical preclinical study of EFV neurotoxicity.
Caption: A typical workflow for in vivo EFV neurotoxicity studies.
Protocol 1: EFV Administration via Oral Gavage in Rodents
Objective: To administer a precise dose of EFV to rodents for acute or chronic studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water)
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Animal feeding needles (gavage needles), appropriate size for the animal
-
Syringes (1 mL or 3 mL)
-
Experimental animals (rats or mice)
Procedure:
-
Preparation of EFV Suspension:
-
Calculate the required amount of EFV based on the target dose (e.g., 10-50 mg/kg) and the average weight of the animals.[1][7]
-
Weigh the EFV powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose in distilled water).
-
Gradually add the EFV powder to the vehicle while triturating or homogenizing to create a fine, uniform suspension. Use a magnetic stirrer for continuous mixing to prevent settling.
-
-
Animal Handling and Dosing:
-
Weigh each animal daily before dosing to adjust the volume of the suspension accurately.[1]
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck.
-
Measure the correct volume of the EFV suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
-
Control Group: Administer the vehicle alone to the control group using the same procedure and volume.
-
Schedule: Administer once daily for the duration of the study (e.g., 14 to 36 days for sub-chronic/chronic studies).[1][7]
Protocol 2: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
Objective: To evaluate anxiety-like behavior in rodents following EFV treatment.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open (e.g., 50 cm x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).
-
The maze should be made of a non-reflective material and placed in a dimly lit room.
Procedure:
-
Acclimation: Bring animals to the testing room at least 30 minutes before the test to acclimate.
-
Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiogenic-like effect (increased anxiety) is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the control group.[1]
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
Protocol 3: Assessment of Depressive-Like Behavior (Forced Swim Test)
Objective: To measure behavioral despair, a common measure of depressive-like behavior in rodents.
Apparatus:
-
A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test Session (optional but recommended for rats): On the day before the test, place each animal in the cylinder for 15 minutes. This is to encourage habituation.
-
Test Session:
-
Place the animal gently into the water-filled cylinder.
-
Record the animal's behavior for a 5-6 minute period.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the last 4 minutes of the test session for the total duration of immobility.
-
Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
An increase in the duration of immobility is interpreted as a depressive-like behavior or behavioral despair.[1]
-
Protocol 4: Brain Tissue Processing for Histology and Neurochemistry
Objective: To collect and process brain tissue for subsequent analysis of cellular changes and neurotransmitter levels.
Materials:
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Saline solution (0.9% NaCl), ice-cold
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS), ice-cold
-
Dissection tools
-
Cryostat or microtome
-
Liquid nitrogen or dry ice
Procedure:
-
Perfusion and Fixation (for Histology):
-
Deeply anesthetize the animal.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold saline to flush out the blood, followed by ice-cold 4% PFA.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and section it using a cryostat (e.g., 30-40 µm sections).
-
-
Fresh Tissue Collection (for Neurochemistry):
-
Deeply anesthetize the animal and rapidly decapitate it.
-
Quickly dissect the brain on an ice-cold surface.
-
Isolate specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).[1][7]
-
Immediately snap-freeze the tissue samples in liquid nitrogen or on dry ice.
-
Store samples at -80°C until analysis (e.g., by HPLC for neurotransmitters or ELISA for cytokines).[1][5]
-
These protocols provide a foundation for researchers to investigate the multifaceted neurotoxicity of this compound. The choice of model and endpoint should be guided by the specific research question, whether it pertains to developmental effects, behavioral outcomes, or specific molecular mechanisms.
References
- 1. Oral Administration of this compound Dysregulates the Tph2 Gene in Brain Serotonergic Areas and Alters Weight and Mood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histological effects of chronic administration of this compound on lateral geniculate body of adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-onset this compound toxicity: A descriptive study from Pretoria, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces depressive-like behaviour, increased stress response and changes in the immune response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Severe this compound associated neurotoxicity: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV antiretroviral drug this compound induces anxiety-like and depression-like behavior in rats: evaluation of neurotransmitter alterations in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal toxicity of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjmcasereports.org [mjmcasereports.org]
- 11. Neurodevelopmental and behavioral consequences of perinatal exposure to the HIV drug this compound in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The HIV antiretroviral drug this compound has LSD-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of this compound and Doravirine Developmental Toxicity in an Embryo Animal Model | MDPI [mdpi.com]
- 15. Comparison of this compound and Doravirine Developmental Toxicity in an Embryo Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-Human Primate Models of HIV Brain Infection and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Human Primate Models of HIV Brain Infection and Cognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Prolonged this compound exposure reduces peripheral oxytocin and vasopressin comparable to known drugs of addiction in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Quantification of Efavirenz in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma using High-Performance Liquid Chromatography (HPLC). The following protocols are designed to be adaptable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound is a key component in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Monitoring its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing toxicity. The methods detailed below offer a range of techniques from simple UV detection to more sensitive mass spectrometry, catering to various laboratory capabilities.
Method 1: Reversed-Phase HPLC with UV Detection using Liquid-Liquid Extraction
This method is a widely used, cost-effective technique for the quantification of this compound in plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1–300 µg/mL | [1][3] |
| Limit of Detection (LOD) | 0.03 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [1][3] |
| Retention Time (this compound) | ~5.94 minutes | [1][3] |
| Retention Time (Internal Standard) | ~4.36 minutes (Tenofovir Disoproxil Fumarate) | [1][3] |
| Recovery | 99-101% | [4] |
| Precision (%RSD) | < 15% | [1][4] |
| Accuracy | 99-101% | [4] |
Experimental Protocol
1. Materials and Reagents:
-
This compound and Tenofovir Disoproxil Fumarate (TDF) reference standards
-
HPLC grade acetonitrile and methanol
-
Ethyl acetate
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Alliance, Waters or equivalent with UV detector
-
Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm)[1][3]
-
Mobile Phase:
-
A: Phosphate buffer (pH 3.5, adjusted with orthophosphoric acid)
-
B: Acetonitrile
-
Gradient elution is employed.[1]
-
-
Injection Volume: 20 µL[1]
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound (0.5 mg/mL) and TDF (1 mg/mL) in a diluent of methanol:water (50:50, v/v).[1]
-
Working Standard Solutions: Prepare working standards by spiking appropriate amounts of the stock solution into drug-free plasma to achieve concentrations ranging from 1–300 µg/mL.[1]
4. Sample Preparation (Liquid-Liquid Extraction):
-
Transfer 250 µL of plasma sample into a centrifuge tube.
-
Add 100 µL of the internal standard (TDF) solution.[1]
-
Add 1 mL of ethyl acetate.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 RPM for 10 minutes at 4°C.[1]
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.[1]
-
Inject 20 µL into the HPLC system.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC with UV detection.
Method 2: Reversed-Phase HPLC with UV Detection using Protein Precipitation
This protocol offers a simpler and faster sample preparation technique compared to liquid-liquid extraction.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5–16.0 µg/mL | |
| Retention Time (this compound) | Not specified | |
| Recovery | >97% | |
| Precision (%RSD) | 0.44-0.78% | |
| Accuracy | 92-110% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Glacial acetic acid
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: HPLC with UV detector
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Acetonitrile:25mM Ammonium Acetate:Glacial Acetic Acid (90:10:0.1 v/v/v)
-
B: Acetonitrile:25mM Ammonium Acetate:Glacial Acetic Acid (10:90:0.1 v/v/v)
-
Isocratic elution with a ratio of 70:30 (A:B)[5]
-
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 254 nm
-
Injection Volume: 50 µL[5]
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in water:acetonitrile (50:50, v/v).[5]
-
Working Standard Solutions: Prepare calibration standards by spiking drug-free plasma with the stock solution to achieve concentrations of 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 µg/mL.
4. Sample Preparation (Protein Precipitation):
-
Pipette 500 µL of plasma sample into a centrifuge tube.[5]
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex for 10 seconds.
-
Centrifuge at 20,000 x g for 10 minutes.[5]
-
Transfer the supernatant to an autosampler vial.
-
Inject 50 µL into the HPLC system.
Logical Relationship Diagram
Caption: Protein precipitation workflow for this compound HPLC analysis.
Method 3: Reversed-Phase HPLC-MS/MS with Liquid-Liquid Extraction
This method provides high sensitivity and selectivity, making it suitable for studies requiring low detection limits.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10.0–1,500 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 10.0 ng/mL | [6][7] |
| Retention Time (this compound) | < 4 minutes | [6][7] |
| Precision (%RSD) | Intra-day: 1.80–10.49%, Inter-day: 4.72–10.28% | [6][7] |
| Accuracy | 93.54–105.73% | [6][7] |
Experimental Protocol
1. Materials and Reagents:
-
This compound and Hydrochlorothiazide (Internal Standard) reference standards
-
HPLC grade acetonitrile
-
Methyl-tert-butyl ether
-
Acetic acid
-
Rat plasma (or human plasma)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: HPLC coupled with a triple quadrupole mass spectrometer[6][7]
-
Mobile Phase:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[6][7]
-
MRM Transitions:
3. Sample Preparation (Liquid-Liquid Extraction):
-
Use an appropriate volume of plasma sample.
-
Add the internal standard (Hydrochlorothiazide).
-
Perform liquid-liquid extraction using methyl-tert-butyl ether.[6][7]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Signaling Pathway Analogy for MS/MS Detection
Caption: Conceptual diagram of MRM detection for this compound in MS/MS.
References
- 1. Development and validation of reversed-phase HPLC gradient method for the estimation of this compound in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of this compound in plasma | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sdiarticle1.in [sdiarticle1.in]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and sensitive quantification of this compound in rat plasma using HPLC-MS/MS method | Drug Analytical Research [seer.ufrgs.br]
Application Notes and Protocols for Non-HIV Research Applications of Efavirenz
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a key component of combination antiretroviral therapy (cART) for HIV-1 infection for many years.[1][2] Beyond its antiviral activity, a growing body of research has revealed that this compound interacts with a variety of cellular pathways, making it a valuable tool for non-HIV-related research and a candidate for drug repurposing.[3] Its effects are primarily linked to the induction of mitochondrial dysfunction, modulation of autophagy, and interactions with metabolic enzymes.[4][5][6] These application notes provide detailed summaries, quantitative data, and experimental protocols for researchers exploring the non-HIV applications of this compound in oncology, neuroscience, and as a modulator of cellular processes.
Application in Oncology Research
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a repurposed anticancer agent.[7] The mechanisms are multifaceted, involving metabolic stress, induction of apoptosis, and inhibition of pathways crucial for cancer cell survival and proliferation.[3]
Mechanisms of Action:
-
Mitochondrial Dysfunction: this compound inhibits Complex I of the mitochondrial respiratory chain, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane.[3][8][5][7] This energy crisis and oxidative stress can trigger apoptosis.[3]
-
LINE-1 Inhibition: this compound inhibits the activity of Long Interspersed Nuclear Element-1 (LINE-1) derived reverse transcriptase, an enzyme implicated in tumorigenesis.[3][9] This inhibition can reduce the proliferation of cancer cells, such as in breast cancer.[3][9]
-
Cell Cycle Arrest: In lung cancer cell lines, this compound has been shown to induce S-phase arrest in the cell cycle, indicating cellular stress and DNA damage.[10] It can also activate the p53 signaling pathway, leading to the upregulation of downstream targets like p21 and GADD45A, which inhibit cell cycle progression.[11]
-
Targeting Cancer Stem Cells (CSCs): this compound treatment can reduce the number and size of tumorspheres and decrease the quantity of epithelial-type CSCs, which are critical for tumor growth and recurrence.[3][12]
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Concentration (µM) | Effect | Reference(s) |
| Pancreatic Cancer | BxPC-3 | 40 | ~EC50 (50% toxic concentration) | [7] |
| Pancreatic Cancer | BxPC-3 | 50 - 60 | Significant increase in cell death after 72h | [7] |
| Breast Cancer | T47D, MCF-7 | Not specified | Reduced proliferation via LINE-1 inhibition | [3] |
| Lung Cancer (NSCLC) | A549 | 13 - 50 | Altered cell cycle progression, S-phase arrest | [10][13] |
| Melanoma | Me30966 | 10 - 40 | Dose-dependent increase in cytotoxicity | [14] |
Visualization: Proposed Anticancer Mechanisms of this compound
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (EFV) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final desired concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO concentration matched to the highest EFV dose) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different EFV concentrations or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Application in Neuroscience Research
This compound is well-documented to cause neuropsychiatric side effects, and research into its neurotoxicity provides insights into drug-induced neuronal injury.[4][15] The mechanisms largely overlap with its anticancer effects, focusing on mitochondrial impairment and the resulting cellular stress in neurons.[4][16][17] Its primary metabolite, 8-hydroxythis compound, is also a potent neurotoxin.[17][18]
Mechanisms of Action:
-
Bioenergetic Deficit: In neuronal cells, this compound induces a drop in ATP production and mitochondrial membrane depolarization.[4][16] This impairs essential neuronal functions that rely on high energy output.[4]
-
Autophagy Induction: As a response to mitochondrial damage, this compound triggers autophagy in neurons.[4] Initially, this process appears to be a protective survival mechanism to clear damaged mitochondria (mitophagy). However, sustained stress can lead to cell death.[4][6]
-
Mitochondrial Morphology: this compound causes mitochondrial fragmentation, a sign of mitochondrial dysfunction and a step preceding mitophagy.[4]
-
Oxidative Stress & Calcium Homeostasis: Mitochondrial dysfunction leads to increased ROS and can disrupt intracellular calcium homeostasis, both of which are detrimental to neuronal survival.[8][17][19]
Quantitative Data: Neurotoxic Effects of this compound
| Cell Type | Concentration (µM) | Parameter Measured | Effect | Reference(s) |
| SH-SY5Y (Neuroblastoma) | 10 - 25 | ATP Production | Significant decrease | [4] |
| SH-SY5Y (Neuroblastoma) | 10 - 25 | Mitochondrial Respiration | Concentration-dependent decrease | [16] |
| SH-SY5Y (Neuroblastoma) | 10 - 25 | LDH Release (with 3MA) | Increased cytotoxicity when autophagy is blocked | [4] |
| U-251MG (Glioblastoma) | 10 - 25 | ATP-coupled O2 Consumption | Significant reduction (more susceptible than neurons) | [16] |
| Primary Rat Neurons | Not specified | ATP Production | Reduced ATP levels | [4] |
Visualization: this compound-Induced Neuronal Stress Pathway
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the JC-1 dye, a ratiometric fluorescent probe, to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
24-well or 96-well black, clear-bottom plates
-
This compound (EFV)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
JC-1 Dye Kit
-
Fluorescence microscope or plate reader with filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) fluorescence
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells onto the plate and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 10 µM, 25 µM) and controls (vehicle, 10 µM CCCP for 1 hour) for the specified duration (e.g., 24 hours).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in culture medium).
-
Remove the treatment medium from the wells and wash once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, 5% CO2, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with warm PBS or assay buffer provided in the kit.
-
Measurement:
-
Microscopy: Immediately image the cells using a fluorescence microscope. Healthy cells will appear red, while depolarized cells will appear green.
-
Plate Reader: Add assay buffer to the wells and measure the fluorescence intensity. Read red fluorescence (Ex/Em ~550/600 nm) and green fluorescence (Ex/Em ~485/530 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
MMP Ratio = Red Fluorescence Intensity / Green Fluorescence Intensity
-
Normalize the results to the vehicle control.
-
Application as an Autophagy Modulator
This compound is a known inducer of autophagy in multiple cell types, including hepatocytes, keratinocytes, and neurons.[4][6][20][21] This makes it a useful pharmacological tool to study the autophagic process and its role in cell survival and death.
Mechanisms of Action:
-
Upstream Signaling: The induction of autophagy by EFV is often a response to cellular stress, particularly mitochondrial dysfunction.[4][6] In some cells, it has been shown to reduce mTOR signaling and involve the degradation of p53.[20][21]
-
Autophagosome Formation: EFV treatment leads to an increase in autophagy markers such as Beclin-1, ATG5, and the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane.[21]
-
Dual Role: The role of EFV-induced autophagy can be context-dependent. In neurons, it acts as a pro-survival mechanism to clear damaged organelles.[4] In keratinocytes, its inhibition reduces cell death, suggesting it contributes to cytotoxicity in that context.[20]
Visualization: Experimental Workflow for Studying Autophagy
Experimental Protocol: Western Blot for LC3-I to LC3-II Conversion
This protocol detects the hallmark of autophagy induction: the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated LC3-II form, which migrates faster on an SDS-PAGE gel.
Materials:
-
Cells treated with this compound as described previously
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% acrylamide for good LC3 separation)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a high-percentage SDS-PAGE gel. Run the gel until adequate separation of low molecular weight proteins is achieved. LC3-I is ~16 kDa and LC3-II is ~14 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates autophagy induction.
Application in Drug Metabolism and Transport Studies
This compound is a well-characterized modulator of cytochrome P450 (CYP) enzymes and has weaker interactions with drug transporters like P-glycoprotein (P-gp).[22][23][24] This makes it a useful compound for studying drug-drug interactions and the regulation of xenobiotic metabolism.
Mechanisms of Action:
-
CYP Enzyme Modulation: this compound is primarily metabolized by CYP2B6.[25][26] It is also a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[24][27] Furthermore, this compound can induce the expression of CYP2B6 and CYP3A4 through activation of nuclear receptors like CAR and PXR, leading to autoinduction of its own metabolism.[26][27]
-
P-glycoprotein (P-gp) Inhibition: this compound is a weak inhibitor of the P-gp efflux pump, a protein involved in multidrug resistance in cancer and in limiting drug distribution to tissues like the brain.[23]
Quantitative Data: this compound Interaction with CYPs and P-gp
| Target | Interaction | Value | System | Reference(s) |
| CYP2B6 | Competitive Inhibition (Ki) | 1.38 - 1.68 µM | Human Liver Microsomes / Expressed CYP2B6 | [24] |
| CYP2C8 | Inhibition (Ki) | 4.78 µM | Human Liver Microsomes | [24] |
| CYP2C9 | Inhibition (Ki) | 19.46 µM | Human Liver Microsomes | [24] |
| CYP2C19 | Inhibition (Ki) | 21.31 µM | Human Liver Microsomes | [24] |
| CYP3A | Weak Inhibition (Ki) | 40.33 µM | Human Liver Microsomes | [24] |
| P-glycoprotein (P-gp) | Inhibition | Lower potency than PIs like Nelfinavir | Calcein Assay (P388/dx cells) | [23] |
Visualization: this compound as a Modulator of Drug Metabolism
Experimental Protocol: P-glycoprotein Inhibition using Calcein-AM Assay
This is a cell-based fluorescence assay to measure P-gp activity. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely enter cells. Inside the cell, esterases cleave it to the fluorescent, hydrophilic calcein, which is trapped. P-gp actively pumps Calcein-AM out of the cell, reducing fluorescence. P-gp inhibitors block this efflux, leading to higher intracellular fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., P388/dx, MDR1-MDCK) and a parental control line
-
96-well black, clear-bottom plates
-
Calcein-AM (1 mM stock in DMSO)
-
This compound and a known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Fluorescence plate reader (Ex/Em ~485/530 nm)
Procedure:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells into a 96-well plate at a density that forms a confluent monolayer after 24-48 hours.
-
Compound Incubation: Remove the culture medium. Wash cells once with assay buffer (e.g., HBSS).
-
Add assay buffer containing various concentrations of this compound, positive control, or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to all wells to a final concentration of ~0.25-1 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the intracellular fluorescence using a plate reader (bottom-reading mode) at Ex/Em ~485/530 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control in the P-gp overexpressing cells.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | aidsmap [aidsmap.com]
- 3. This compound: New Hope in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial (dys)function – a factor underlying the variability of this compound-induced hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy as a rescue mechanism in this compound-induced mitochondrial dysfunction: a lesson from hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of this compound in BxPC-3 pancreatic cancer cells is based on oxidative stress and is synergistic with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial function by this compound increases lipid content in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Neuronal toxicity of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound induces autophagy and aberrant differentiation in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces autophagy and aberrant differentiation in normal human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.ualberta.ca [sites.ualberta.ca]
- 23. Comparison of the inhibitory activity of anti-HIV drugs on P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro Analysis and Quantitative Prediction of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and this compound-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytochrome P450 2B6 Activity Using Efavirenz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is extensively metabolized by the polymorphic enzyme cytochrome P450 2B6 (CYP2B6) to its major, inactive metabolite, 8-hydroxythis compound.[1][2][3][4] This metabolic pathway accounts for the majority of this compound's clearance, making it a sensitive and specific probe for assessing CYP2B6 activity both in vitro and in vivo.[5][6] The significant interindividual variability in CYP2B6 expression and function, largely due to genetic polymorphisms, underscores the importance of phenotyping this enzyme in drug development and clinical practice.[1][7] this compound not only serves as a substrate for CYP2B6 but also acts as an inhibitor and an inducer of the enzyme, providing a multifaceted tool for studying its complex regulation.[6][8][9]
These application notes provide detailed protocols for utilizing this compound to characterize CYP2B6 activity in various experimental systems, along with data presentation guidelines and visualizations to facilitate a comprehensive understanding of this compound-CYP2B6 interactions.
Metabolic Pathway of this compound via CYP2B6
The primary metabolic pathway of this compound involves the hydroxylation at the 8-position to form 8-hydroxythis compound, a reaction predominantly catalyzed by CYP2B6.[1][2][4] Minor metabolic pathways include 7-hydroxylation, primarily mediated by CYP2A6.[2][5] The 8-hydroxythis compound can be further metabolized.[2] Understanding this pathway is crucial for interpreting metabolic data and designing experiments to probe CYP2B6 activity.
Quantitative Data Summary
The following table summarizes the kinetic parameters for this compound 8-hydroxylation by CYP2B6 from various in vitro studies. These values are essential for designing experiments and interpreting results.
| System | Substrate | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes | This compound | 20.2 (apparent) | 140 pmol/min/mg protein | [10] |
| Human Liver Microsomes | This compound | 40.1 | 20.5 pmol/min/mg protein (for 7-hydroxylation) | [10] |
| Recombinant CYP2B6 | This compound | 12.4 | Not specified | [11] |
| Expressed CYP2B6.1 | S-Efavirenz | Varies (cooperative kinetics) | Not directly comparable | [1] |
| Expressed CYP2B6 | Bupropion (inhibited by this compound) | Ki = 1.38 - 2.96 μM | Not applicable | [9] |
Experimental Protocols
In Vitro CYP2B6 Activity Assay using Human Liver Microsomes (HLMs)
This protocol describes the determination of CYP2B6 activity by measuring the formation of 8-hydroxythis compound from this compound in HLMs.
Materials:
-
Human Liver Microsomes (pooled or from individual donors)
-
This compound
-
8-hydroxythis compound standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and 8-hydroxythis compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of this compound in potassium phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound solution (final concentrations ranging from 1 to 100 µM to determine kinetics)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (or other suitable organic solvent) containing an internal standard.
-
Centrifuge the samples (e.g., at 3000 x g for 10 minutes) to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of 8-hydroxythis compound formed by comparing the peak area to a standard curve prepared with the 8-hydroxythis compound standard.
-
Experimental Workflow for In Vitro HLM Assay
In Vivo Phenotyping of CYP2B6 Activity Using this compound
This protocol outlines a clinical study design to assess CYP2B6 phenotype in human subjects using a single oral dose of this compound.
Study Design:
-
A single-center, open-label study in healthy volunteers.
-
Subjects should be genotyped for relevant CYP2B6 alleles prior to the study.
-
A washout period for any interacting medications should be enforced.
Materials:
-
This compound (e.g., 600 mg oral dose)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for analysis
Procedure:
-
Subject Recruitment and Screening:
-
Recruit healthy volunteers who meet the inclusion/exclusion criteria.
-
Obtain informed consent.
-
Perform baseline assessments, including medical history, physical examination, and routine laboratory tests.
-
-
Drug Administration:
-
Administer a single 600 mg oral dose of this compound to subjects after an overnight fast.
-
-
Pharmacokinetic Blood Sampling:
-
Collect blood samples at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[6]
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples and prepare them for analysis (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of this compound and 8-hydroxythis compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for this compound and 8-hydroxythis compound, such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life).
-
Calculate the metabolic ratio of 8-hydroxythis compound to this compound at specific time points or using AUC values as an indicator of CYP2B6 activity.
-
Compare pharmacokinetic parameters and metabolic ratios among different CYP2B6 genotype groups.
-
In Vivo Phenotyping Workflow
This compound-Mediated Induction of CYP2B6
This compound can induce its own metabolism through the activation of nuclear receptors, primarily the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][2] This auto-induction leads to increased expression of CYP2B6 and other drug-metabolizing enzymes.
Signaling Pathway for CYP2B6 Induction by this compound
Analytical Methods
The accurate quantification of this compound and 8-hydroxythis compound is critical for these studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust method.
Key features of a typical LC-MS/MS method:
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Conclusion
This compound is a valuable and versatile tool for investigating the activity, inhibition, and induction of CYP2B6. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust experiments, leading to a better understanding of the role of CYP2B6 in drug metabolism and disposition. The use of standardized methodologies and careful data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. ClinPGx [clinpgx.org]
- 2. CYP2B6 Genotype‐Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.cpicpgx.org [files.cpicpgx.org]
- 4. CPIC® Guideline for this compound based on CYP2B6 genotype – CPIC [cpicpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of this compound 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. A validated method for quantification of this compound in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Application Notes and Protocols for Efavirenz Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Efavirenz (EFV) in rodent models, an essential procedure in preclinical studies evaluating the drug's efficacy, pharmacokinetics, and toxicity. The following sections offer comprehensive guidance on drug formulation, administration routes, and dosages for both mice and rats.
Introduction
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Rodent models are crucial for investigating its therapeutic effects, as well as its widely recognized neuropsychiatric side effects.[1] Due to its low water solubility, appropriate formulation is critical for achieving consistent and reproducible results in in vivo studies.[2][3]
This compound Formulation for Oral Administration
This compound is practically insoluble in water, necessitating the use of a suspension or specialized formulation for oral administration.[2][3]
Aqueous Suspension using Carboxymethylcellulose (CMC)
This protocol is suitable for delivering a homogenous suspension of this compound via oral gavage.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC), 0.5% (w/v) in distilled water
-
Distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
Protocol:
-
Calculate the required amount of this compound and vehicle. For a 10 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound in 0.25 mL of vehicle per mouse.
-
Prepare the 0.5% CMC solution. Dissolve 0.5 g of sodium CMC in 100 mL of distilled water. Stir until fully dissolved. It may be necessary to heat the solution gently to aid dissolution. Allow the solution to cool to room temperature before use.
-
Weigh the this compound powder. Accurately weigh the required amount of this compound using an analytical balance.
-
Prepare the suspension.
-
Method A: Mortar and Pestle. Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% CMC solution and triturate to form a smooth paste. Gradually add the remaining volume of the CMC solution while continuously triturating to ensure a uniform suspension.
-
Method B: Homogenizer. Place the weighed this compound powder in a suitable container. Add the full volume of the 0.5% CMC solution. Homogenize the mixture until a fine, uniform suspension is achieved.
-
-
Stir the suspension. Place the container with the suspension on a magnetic stirrer and stir continuously until administration to maintain homogeneity.
This compound in Drinking Water
For long-term studies, administration in drinking water can be a less stressful alternative to daily gavage.
Materials:
-
This compound powder
-
Tween 80
-
Drinking water
Protocol:
-
Prepare the this compound stock solution. this compound can be dissolved in a small amount of a suitable solvent where it is more soluble, such as ethanol, before being added to the drinking water.[4]
-
Prepare the medicated drinking water. A study has reported administering this compound in drinking water containing 0.0004% Tween 80 to aid in solubilization.[5] The final concentration of this compound in the water should be calculated based on the average daily water consumption of the animals to achieve the desired daily dose.
-
Monitor water consumption. It is crucial to monitor water intake to ensure accurate dosing, as consumption can vary between animals.
Administration Protocols
Oral Gavage
Oral gavage is a common method for precise oral drug administration in rodents.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
Protocol:
-
Animal Handling. Restrain the rodent firmly but gently. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but larger grip is used.
-
Measure the gavage needle length. Before insertion, measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gavage Procedure. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administer the dose. Once the needle is in the correct position, administer the this compound suspension slowly and steadily.
-
Withdraw the needle. After administration, gently withdraw the needle in a single, smooth motion.
-
Monitor the animal. Observe the animal for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.
Intravenous (IV) Injection
For pharmacokinetic studies, IV administration is often used.
Materials:
-
Sterile this compound solution for injection (requires solubilization in a pharmaceutically acceptable vehicle)
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
Protocol:
-
Animal Preparation. Place the rodent in a restrainer to allow access to the tail vein.
-
Vein Dilation. If necessary, dilate the tail vein using a heat lamp or warm water.
-
Injection. Insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Post-injection Care. Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Quantitative Data Summary
The following table summarizes key quantitative data from various rodent studies involving this compound administration.
| Parameter | Species | Dose | Route of Administration | Value | Reference |
| Dosage | Mouse | 10 mg/kg | Oral | - | [1] |
| Rat | 10 mg/kg | Oral | - | [6] | |
| Rat | 20 mg/kg | Oral | - | [7] | |
| Rat | 30 mg/kg | Oral | - | ||
| Mouse | 8.57 mg/kg | In Chow | - | [8] | |
| Rat | 2, 5, 15 mg/kg | Intravenous | - | [6] | |
| Pharmacokinetics | |||||
| Bioavailability | Rat | 10 mg/kg | Oral | 16% | [6] |
| Cmax | Rat | 20 mg/kg (Suspension) | Oral | 1.8 ± 0.13 µg/mL | [2] |
| Cmax | Rat | 20 mg/kg (Nanoemulsion) | Oral | 2.9 ± 0.18 µg/mL | [2] |
| Tmax | Rat | 20 mg/kg (Suspension) | Oral | 6 h | [2] |
| Tmax | Rat | 20 mg/kg (Nanoemulsion) | Oral | 4 h | [2] |
| AUC (0-24h) | Rat | 20 mg/kg (Suspension) | Oral | 157.32 ± 21.43 µg.h/mL | [2] |
| AUC (0-24h) | Rat | 20 mg/kg (Nanoemulsion) | Oral | 350.38 ± 38.22 µg.h/mL | [2] |
| Half-life (T1/2) | Rat | 2 and 5 mg/kg | Intravenous | 1 h | [6] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound administration via oral gavage in rodents.
Caption: Postulated signaling pathways in this compound-induced neurotoxicity.
References
- 1. Oral Administration of this compound Dysregulates the Tph2 Gene in Brain Serotonergic Areas and Alters Weight and Mood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Solubility and dissolution performances of spray-dried solid dispersion of this compound in Soluplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Oral Bioavailability of this compound by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose Anti-HIV Drug this compound Mitigates Retinal Vascular Lesions in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonlinear pharmacokinetics of this compound (DMP-266), a potent HIV-1 reverse transcriptase inhibitor, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a substrate and in turn modulates the expression of the efflux transporter ABCG2/BCRP in the gastrointestinal tract of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Efavirenz-Induced Neurotoxicity in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy. However, its clinical application is often associated with neuropsychiatric side effects, including dizziness, insomnia, and more severe conditions like depression and psychosis.[1][2][3][4] The underlying mechanisms of this compound-induced neurotoxicity are multifaceted, with growing evidence pointing towards mitochondrial dysfunction, oxidative stress, induction of autophagy, and apoptosis in neuronal cells.[1][2][5][6] This document provides detailed application notes and protocols for utilizing cell culture models to investigate the neurotoxic effects of this compound and its primary metabolite, 8-hydroxythis compound (8-OH-EFV), which has been shown to be a potent neurotoxin.[7][8]
Cell Culture Models
A variety of in vitro models can be employed to study this compound neurotoxicity. The choice of model depends on the specific research question and the desired level of complexity.
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y): The human neuroblastoma SH-SY5Y cell line is a commonly used model due to its neuronal characteristics and ease of culture. These cells can be differentiated to exhibit a more mature neuronal phenotype. Studies have shown that in SH-SY5Y cells, this compound can induce a decrease in ATP production, mitochondrial depolarization, and changes in mitochondrial morphology.[1][2]
-
Primary Neuronal Cultures: Primary neurons, typically isolated from embryonic rodent brains (e.g., rat cortical neurons), provide a more physiologically relevant model.[9] These cultures are valuable for studying detailed morphological changes, such as dendritic simplification, and for assessing neuronal viability and mitochondrial function in a setting that more closely mimics the in vivo environment.[10]
-
Neural Stem Cells (NSCs): Investigating the effects of this compound on NSCs is crucial for understanding its impact on neurogenesis and brain repair mechanisms. In vitro studies have demonstrated that this compound can reduce NSC proliferation, decrease intracellular ATP levels, and induce cytotoxicity.[11]
-
Glial Cell Cultures (e.g., Astrocytes): As glial cells play a critical role in neuronal support and neuroinflammation, studying the effects of this compound on these cells is also important. This compound has been shown to alter mitochondrial respiration and induce oxidative stress in glial cell lines.[5][12]
Data Presentation: Quantitative Summary of this compound-Induced Neurotoxicity
The following tables summarize key quantitative data from studies investigating the neurotoxic effects of this compound and its metabolite, 8-hydroxythis compound.
Table 1: Cytotoxicity of this compound and 8-Hydroxythis compound in Neuronal Cultures
| Compound | Assay | Cell Type | Concentration | % Increase in Cytotoxicity/Apoptosis (Mean ± SD) | Reference |
| This compound | LDH Release | SH-SY5Y cells | 10 µM (2 hrs) | 10.5% | [1] |
| This compound | LDH Release | SH-SY5Y cells | 25 µM (2 hrs) | 11.3% | [1] |
| This compound | LDH Release | SH-SY5Y cells | 50 µM (2 hrs) | 26% | [1] |
| This compound | LDH Release | Neural Stem Cells | 5 µM (24 hrs) | ~100% (twofold increase) | [11] |
| This compound | LDH Release | Neural Stem Cells | 10 µM (24 hrs) | ~200% (threefold increase) | [11] |
| 8-OH-EFV | Apoptosis (Hoechst 33342) | Primary Neurons | 0.1 µM | 41.3 ± 14.0 | [7] |
| This compound | Apoptosis (Hoechst 33342) | Primary Neurons | 0.1 µM | 41.2 ± 15.0 | [7] |
Table 2: Effects of this compound on Mitochondrial Function in Neuronal Cells
| Parameter Assessed | Cell Type | This compound Concentration | % Change (approximate) | Reference |
| ATP Levels | SH-SY5Y cells | Not specified | Drop in production | [1][2] |
| ATP Levels | Primary Neurons | Not specified | Drop in levels | [1] |
| ATP Levels | Neural Stem Cells | 5 µM (24 hrs) | -22% | [11] |
| ATP Levels | Neural Stem Cells | 10 µM (24 hrs) | -43% | [11] |
| Mitochondrial Membrane Potential | SH-SY5Y cells | Not specified | Depolarization | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced neurotoxicity are provided below.
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO, <0.1%) for 24-48 hours.[9]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate overnight in a humidified atmosphere (e.g., +37 °C, 5% CO2).[7]
-
Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of >650 nm.[7]
-
Assessment of Cytotoxicity (Lactate Dehydrogenase (LDH) Assay)
This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
Neuronal cell culture
-
96-well plates
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
Plate reader
-
-
Protocol:
-
Plate and treat neuronal cells with this compound as described in the MTT assay protocol.
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add 50 µL of the LDH assay reaction mixture to each well.[7]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[7]
-
Add 50 µL of the stop solution to each well.[7]
-
Measure the absorbance at 490 nm using a plate reader.[7]
-
Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Neuronal cell culture
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Plate reader (absorbance or fluorescence)
-
-
Protocol:
-
Plate and treat cells with this compound.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Centrifuge to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.
-
Prepare the reaction mixture containing the reaction buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 400-405 nm for colorimetric assays).[7]
-
Assessment of Neurite Outgrowth
This assay evaluates the effect of this compound on neuronal morphology.
-
Materials:
-
Primary neurons or differentiated neuronal cell line
-
This compound stock solution
-
Fluorescence microscope
-
Image analysis software
-
Antibodies for immunofluorescence (e.g., anti-β-III tubulin) and a nuclear stain (e.g., DAPI)
-
-
Protocol:
-
Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine coated coverslips).
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 48-72 hours).[7]
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[7]
-
Wash the cells with PBS and permeabilize with a suitable buffer.[7]
-
Block non-specific antibody binding.[7]
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.[7]
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.[7]
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length and branching using image analysis software.
-
Visualization of Key Mechanisms and Workflows
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction and Neurotoxicity
References
- 1. This compound Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces neuronal autophagy and mitochondrial alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Neuropsychiatric Adverse Events During 12 Months of Treatment With this compound in Treatment-Naïve HIV-Infected Patients in China: A Prospective Cohort Study [frontiersin.org]
- 5. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. Unmasking this compound neurotoxicity: Time matters to the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and Ex vivo Neurotoxic Effects of this compound are Greater than Those of Other Common Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV Non-Nucleoside Reverse Transcriptase Inhibitor this compound Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Genotypic Resistance Testing of Efavirenz in HIV-1 Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting genotypic resistance testing for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, in clinical isolates of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the genetic basis of this compound resistance is crucial for effective patient management and the development of new antiretroviral therapies.
Introduction to this compound Resistance
This compound is a potent NNRTI that binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] This binding allosterically inhibits the enzyme's function. However, the high mutation rate of HIV-1 allows for the rapid selection of drug-resistant variants.[2] Resistance to this compound is primarily associated with specific amino acid substitutions in the RT enzyme, which reduce the binding affinity of the drug.[1] A single mutation can be sufficient to confer high-level resistance, representing a low genetic barrier to resistance.[1][3]
The most common mutation associated with this compound treatment failure is K103N, which can reduce susceptibility by approximately 20-fold.[4][5][6] Other significant mutations include L100I, Y181C, Y188L, and G190A/S, which can also confer varying levels of resistance and cross-resistance to other NNRTIs.[1][4][5] Genotypic resistance testing identifies these mutations in the HIV-1 pol gene, which encodes the RT, allowing clinicians to tailor antiretroviral therapy for individual patients.[2][7]
Quantitative Data on this compound Resistance Mutations
The following table summarizes the key resistance mutations for this compound and their associated fold change in the 50% inhibitory concentration (IC50), indicating the level of resistance conferred.
| Mutation | Fold Change in this compound IC50 | Level of Resistance |
| K103N | ~20-fold[6][8] | High |
| L100I | Intermediate | Intermediate |
| Y181C | <2-fold[6] | Low |
| Y188L | >50-fold[6] | High |
| G190A/S | High | High |
| V106A | ~5-fold[6] | Low |
| P225H | Enhances resistance with other mutations | - |
| K101E/Q | Can contribute to resistance | - |
| V108I | Enhances resistance with other mutations[4][5] | - |
| L100I + K103N | ≥100-fold[5] | Very High |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for genotypic resistance testing and the logical relationship between mutation detection and clinical interpretation.
Caption: Experimental workflow for HIV-1 genotypic resistance testing.
Caption: Logical relationship of mutation detection to clinical interpretation.
Experimental Protocols
The following are generalized protocols for Sanger and Next-Generation Sequencing (NGS) for the detection of this compound resistance mutations in the HIV-1 pol gene. Commercial kits and in-house assays are widely used and should be validated before clinical application.[2]
Protocol 1: Sanger Sequencing of HIV-1 Reverse Transcriptase
Sanger sequencing is the traditional method for HIV-1 drug resistance testing and can reliably detect mutations present in at least 20-30% of the viral population.[2]
1. Viral RNA Extraction:
-
Isolate viral RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[9]
-
The starting plasma volume is typically 140 µL to 1 mL.
-
Elute the purified RNA in RNase-free water or the provided elution buffer.
2. Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify the pol gene region containing the reverse transcriptase.
-
Use primers that flank the region of interest. Universal primers for the pol gene are available.
-
A typical reaction mixture includes:
-
Purified viral RNA
-
RT-PCR enzyme mix
-
Forward and reverse primers
-
dNTPs
-
Reaction buffer
-
-
Typical RT-PCR cycling conditions:
-
Reverse transcription: 50°C for 30 minutes
-
Initial denaturation: 94°C for 2-5 minutes
-
35-40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-55°C for 30 seconds
-
Extension: 68-72°C for 1-2 minutes
-
-
Final extension: 68-72°C for 5-10 minutes
-
3. Nested PCR (Optional but Recommended):
-
To increase the sensitivity and specificity, a nested PCR can be performed using the product from the first-round RT-PCR as a template.
-
Use a new set of primers internal to the first-round primers.
-
Typical nested PCR cycling conditions are similar to the PCR part of the RT-PCR protocol.
4. PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and enzymes using a commercial PCR purification kit or enzymatic methods.
5. Cycle Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer (either forward or reverse), fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.
-
The sequencing reaction is a modified PCR where the incorporation of a ddNTP terminates the extension, resulting in fragments of varying lengths.
6. Sequencing and Data Analysis:
-
The fluorescently labeled fragments are separated by size using capillary electrophoresis on an automated DNA sequencer (e.g., ABI 3730xl).[9]
-
The sequence data is generated as a chromatogram.
-
Assemble the forward and reverse sequences to obtain a consensus sequence.
-
Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.
-
Specialized software such as RECall can be used for sequence editing and analysis.[10]
-
Interpret the identified mutations for drug resistance using databases like the Stanford University HIV Drug Resistance Database.[10]
Protocol 2: Next-Generation Sequencing (NGS) of HIV-1 Reverse Transcriptase
NGS offers higher sensitivity than Sanger sequencing, allowing for the detection of low-frequency drug-resistant variants (as low as 1-5% of the viral population).[11][12]
1. Viral RNA Extraction and RT-PCR:
-
Follow steps 1 and 2 as described in the Sanger sequencing protocol.
2. Library Preparation:
-
Fragmentation: The amplified DNA is fragmented enzymatically or mechanically.
-
Adapter Ligation: Short DNA sequences, known as adapters, are ligated to the ends of the DNA fragments. These adapters contain sequences for priming the sequencing reaction and for barcoding (indexing) to allow for the pooling of multiple samples in a single sequencing run.
-
Library Amplification: The adapter-ligated fragments are amplified by PCR to generate a sufficient quantity of DNA for sequencing.
3. Sequencing:
-
The prepared library is loaded onto an NGS platform (e.g., Illumina MiSeq, Ion Torrent).
-
The platform performs massively parallel sequencing, generating millions of short sequence reads.
4. Bioinformatics Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment: The high-quality reads are aligned to a reference HIV-1 genome.
-
Variant Calling: Differences between the aligned reads and the reference genome are identified. This step determines the presence and frequency of mutations.
-
Interpretation and Reporting: The identified mutations are annotated for their association with drug resistance using specialized bioinformatics pipelines (e.g., QuasiFlow, HIV-DRIVES) and resistance databases.[4][11] The final report includes the identified mutations and their frequencies.
Interpretation of Results
The interpretation of genotypic resistance test results requires expertise in HIV drug resistance mutations. The presence of specific mutations, such as K103N or Y188L, is a strong predictor of this compound resistance and treatment failure.[4][5] The Stanford University HIV Drug Resistance Database provides a widely used algorithm for interpreting genotypic results and predicting the level of resistance to various antiretroviral drugs.[10][13][14]
Conclusion
Genotypic resistance testing is an indispensable tool in the clinical management of HIV-1 infection. Both Sanger sequencing and NGS provide valuable information for guiding therapy, with NGS offering greater sensitivity for detecting minority resistant variants. The choice of method depends on the specific clinical or research question, available resources, and the desired level of sensitivity. Accurate and timely genotypic testing for this compound resistance enables personalized treatment strategies, improving therapeutic outcomes and preventing the spread of drug-resistant HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. QuasiFlow: a Nextflow pipeline for analysis of NGS-based HIV-1 drug resistance data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing this compound Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments [ideas.repec.org]
- 8. Interpretation of Sanger Sequencing Results - CD Genomics [cd-genomics.com]
- 9. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Sequence Data to Patient Result: A Solution for HIV Drug Resistance Genotyping With Exatype, End to End Software for Pol-HIV-1 Sanger Based Sequence Analysis and Patient HIV Drug Resistance Result Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologysociety.org [microbiologysociety.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Efavirenz as a Chemical Probe for CYP2B6 and CYP2A6 Phenotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor, is primarily metabolized by the cytochrome P450 (CYP) enzyme system. Its metabolic profile makes it a valuable in vitro and in vivo chemical probe for phenotyping two key drug-metabolizing enzymes: CYP2B6 and CYP2A6. The major metabolic pathway of this compound is 8-hydroxylation, a reaction predominantly catalyzed by CYP2B6.[1][2][3][4][5] A minor, yet significant, pathway is 7-hydroxylation, which is primarily mediated by CYP2A6.[1][3][6] The formation of these two distinct metabolites, 8-hydroxythis compound and 7-hydroxythis compound, allows for the simultaneous assessment of the catalytic activities of both CYP2B6 and CYP2A6, positioning this compound as a useful dual phenotyping tool.[6]
Understanding the activity of these enzymes is crucial in drug development and clinical pharmacology due to their roles in the metabolism of numerous drugs and their susceptibility to genetic polymorphisms and drug-drug interactions.[2][3][7] These application notes provide detailed protocols for utilizing this compound as a phenotyping probe for CYP2B6 and CYP2A6 in both in vitro and in vivo settings.
Metabolic Pathways of this compound
This compound undergoes oxidative metabolism to form several hydroxylated metabolites, with the two primary ones being 8-hydroxythis compound and 7-hydroxythis compound.[1][8] These primary metabolites can be further metabolized.[3][6]
Caption: Metabolic activation of this compound by CYP2B6 and CYP2A6.
Quantitative Data Summary
The following tables summarize key quantitative data for the metabolism of this compound by CYP2B6 and CYP2A6, as well as inhibitory constants.
Table 1: In Vitro Kinetic Parameters for this compound Hydroxylation
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP) |
| CYP2B6 | 8-hydroxythis compound | ~10 | Not specified | Not specified |
| CYP2A6 | 7-hydroxythis compound | ~10 | Slightly higher than 8-hydroxylation by CYP2A6 | ~1.5-fold higher than 8-hydroxylation by CYP2A6 |
| CYP2A6 | 8-hydroxythis compound | ~10 | Not specified | ~3.2-fold lower than 8-hydroxylation by CYP2B6 |
Data compiled from Desta et al., 2007.[6]
Table 2: Inhibition of CYP Isoforms by this compound
| CYP Isoform | Probe Substrate | Inhibition Type | Ki (μM) |
| CYP2B6 | Bupropion | Competitive | 1.38 - 1.68 |
| CYP2C8 | Amodiaquine | Competitive | 4.78 - 4.80 |
| CYP2C9 | Tolbutamide | Moderate | 19.46 |
| CYP2C19 | S-mephenytoin | Moderate | 21.31 |
| CYP3A | Testosterone | Weak | 40.33 |
| CYP1A2 | Phenacetin | Marginal | Not determined |
| CYP2A6 | Coumarin | Marginal | Not determined |
| CYP2D6 | Dextromethorphan | Marginal | Not determined |
Data from Kumar et al., 2011.[9]
Experimental Protocols
In Vitro Phenotyping Protocol using Human Liver Microsomes (HLMs)
This protocol describes a typical incubation procedure to determine the rate of formation of 8-hydroxythis compound and 7-hydroxythis compound in HLMs.
1. Materials and Reagents:
-
Human Liver Microsomes (pooled or from individual donors)
-
This compound
-
8-hydroxythis compound and 7-hydroxythis compound standards
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., a structurally related compound not present in the incubation)
2. Experimental Workflow:
Caption: In vitro phenotyping workflow for this compound metabolism.
3. Detailed Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer. A range of concentrations (e.g., 1-100 µM) is recommended for kinetic studies.[6]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (final protein concentration of 0.25 mg/mL), and the this compound working solution.[6]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 10 minutes) at 37°C.[6] The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of 8-hydroxythis compound and 7-hydroxythis compound.
-
Chromatographic separation can be achieved using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
In Vivo Phenotyping Protocol
This protocol outlines a general procedure for an in vivo study in human subjects to assess CYP2B6 and CYP2A6 activity using this compound.
1. Study Design:
-
A single-dose, open-label study is a common design.
-
Recruit healthy volunteers with defined CYP2B6 genotypes (e.g., normal, intermediate, and poor metabolizers) to assess the impact of genetic variations.[10]
2. Dosing and Sample Collection:
-
Administer a single oral dose of 600 mg this compound to fasting subjects.[6]
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Collect urine samples over specific intervals (e.g., 0-24, 24-48, 48-72 hours) to measure excreted metabolites.
3. Sample Processing:
-
Process blood samples to obtain plasma by centrifugation.
-
Plasma samples may require enzymatic hydrolysis with β-glucuronidase to measure total (conjugated and unconjugated) metabolite concentrations.[6]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) on plasma and urine samples to concentrate the analytes and remove interfering substances.
4. Analytical Method:
-
Quantify this compound, 8-hydroxythis compound, and 7-hydroxythis compound in plasma and urine using a validated LC-MS/MS method similar to the one described for the in vitro protocol.
5. Pharmacokinetic and Phenotypic Analysis:
-
Calculate pharmacokinetic parameters for this compound and its metabolites, including Cmax, Tmax, AUC, and clearance.
-
Use metabolic ratios to phenotype CYP2B6 and CYP2A6 activity. For example:
-
CYP2B6 activity: Plasma AUC ratio of 8-hydroxythis compound to this compound.
-
CYP2A6 activity: Plasma AUC ratio of 7-hydroxythis compound to this compound.
-
Regulation of CYP2B6 and CYP2A6
The expression and activity of CYP2B6 and CYP2A6 are regulated by various nuclear receptors and are subject to induction and inhibition by a range of compounds.
CYP2B6 Induction and Inhibition Pathway
CYP2B6 expression is primarily regulated by the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[7][11] this compound itself is an inducer of CYP2B6, leading to autoinduction of its own metabolism.[1][10][12][13]
Caption: Induction and inhibition pathways of CYP2B6.
CYP2A6 Induction and Inhibition Pathway
CYP2A6 is also inducible by compounds such as phenobarbital and rifampicin.[14][15]
Caption: Induction and inhibition pathways of CYP2A6.
Data Interpretation and Considerations
-
Genetic Polymorphisms: The CYP2B6 gene is highly polymorphic, with certain alleles (e.g., CYP2B6*6) leading to decreased enzyme activity and higher this compound plasma concentrations.[2][4][5][16] Phenotyping results should be interpreted in the context of the subject's genotype.
-
Drug-Drug Interactions: this compound is both a substrate and an inducer of CYP2B6, and an inhibitor of several other CYPs.[1][9][13] Co-administration of other drugs that are substrates, inducers, or inhibitors of these enzymes can alter this compound pharmacokinetics and the phenotyping results.
-
In Vitro-In Vivo Correlation: While in vitro systems provide valuable mechanistic insights, extrapolation to the in vivo situation should be done with caution. In vivo studies are essential to confirm the phenotyping utility of this compound.
-
Contribution of Other Enzymes: While CYP2B6 and CYP2A6 are the primary enzymes responsible for 8- and 7-hydroxylation, respectively, minor contributions from other CYPs have been reported.[1][4][5][6] This should be considered when interpreting the data.
By following these detailed protocols and considering the influencing factors, researchers can effectively utilize this compound as a chemical probe to phenotype CYP2B6 and CYP2A6 activity, thereby aiding in drug development and personalized medicine.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and this compound-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. This compound Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of this compound 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Analysis and Quantitative Prediction of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions: Considerations from the IQ Consortium Induction Working Group—An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Review of CYP2B6 Transcriptional Modulators, Variants, and Their Role in Drug Interactions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP2A6 - Wikipedia [en.wikipedia.org]
- 16. CYP2B6 Genotypes and Early this compound-based HIV Treatment Outcomes in Botswana - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC/MS/MS Assay for the Simultaneous Quantification of Efavirenz and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the anti-HIV drug Efavirenz (EFV) and its primary oxidative metabolites, 7-hydroxythis compound (7-OH-EFV) and 8-hydroxythis compound (8-OH-EFV), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This assay is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug metabolism research.
Introduction
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection. Monitoring plasma concentrations of this compound and its metabolites is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP2B6 being the major enzyme responsible for its hydroxylation to 8-hydroxythis compound, the main metabolite.[1][2][3][4] Another significant metabolite, 7-hydroxythis compound, is formed by CYP2A6.[1][2][4] This LC/MS/MS method provides a reliable tool for the concurrent measurement of these compounds in a single analytical run.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the liver, primarily through oxidation followed by glucuronidation.[5] The initial oxidative metabolism is crucial for its clearance. The major metabolic pathway involves the formation of 8-hydroxythis compound, primarily catalyzed by CYP2B6. A secondary hydroxylation pathway, mediated by CYP2A6, results in the formation of 7-hydroxythis compound.[1][2][4] These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[3][5]
Experimental Protocol
Materials and Reagents
-
This compound, 7-hydroxythis compound, and 8-hydroxythis compound reference standards
-
This compound-¹³C₆ (Internal Standard)
-
Acetonitrile (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Water (LC/MS grade)
-
Human plasma (K₂EDTA)
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (this compound-¹³C₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC/MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Dionex Ultimate 3000RS or equivalent |
| Column | Phenomenex Luna C18(2) (5 µm, 150 mm x 2.0 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 52 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 52 |
| 5.0 | 52 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 400°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 314.2 | 244.0 | 100 |
| 7-Hydroxythis compound | 330.0 | 242.0 | 100 |
| 8-Hydroxythis compound | 330.0 | 286.0 | 100 |
| This compound-¹³C₆ (IS) | 320.2 | 249.9 | 100 |
Experimental Workflow
The analytical workflow begins with the receipt and logging of plasma samples. A simple and rapid protein precipitation step is used for sample cleanup. The resulting supernatant is then directly injected into the LC/MS/MS system for separation and quantification. Data is processed using the instrument's software to determine the concentrations of this compound and its metabolites.
Method Performance
The developed method was validated according to regulatory guidelines. The assay demonstrated excellent linearity, precision, accuracy, and sensitivity for the quantification of this compound and its metabolites in human plasma.
Table 3: Method Validation Summary
| Parameter | This compound | 7-Hydroxythis compound | 8-Hydroxythis compound |
| Linear Range (ng/mL) | 1 - 50,000 | 5 - 25,000 | 5 - 50,000 |
| Lower Limit of Quantification (ng/mL) | 1.0[6][7] | 5.0[8] | 5.0[8] |
| Intra-day Precision (%RSD) | < 7% | < 8% | < 8% |
| Inter-day Precision (%RSD) | < 10% | < 11% | < 11% |
| Accuracy (% Bias) | -5% to +8% | -7% to +9% | -6% to +10% |
| Mean Recovery (%) | > 90% | > 88% | > 89% |
Conclusion
This application note details a rapid, sensitive, and specific LC/MS/MS method for the simultaneous quantification of this compound and its major metabolites, 7-hydroxythis compound and 8-hydroxythis compound, in human plasma. The simple sample preparation and fast chromatographic runtime make it well-suited for high-throughput analysis in clinical and research settings. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of this compound in Human Plasma | PLOS One [journals.plos.org]
- 8. Measurement of this compound and its metabolites [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Efavirenz Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor aqueous solubility of Efavirenz, a key non-nucleoside reverse transcriptase inhibitor. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but very low aqueous solubility.[1][2] Its solubility in water is reported to be less than 10 µg/mL, with some studies citing values as low as 4-9 µg/mL.[1] This poor solubility can lead to low and variable oral bioavailability, posing a significant challenge for both in vitro experiments and clinical formulation.[3][4]
Q2: Why is this compound so poorly soluble in water?
This compound has a rigid, crystalline structure and a molecular composition that is predominantly lipophilic (fat-soluble), making it difficult for water molecules to surround and dissolve it. Its chemical structure lacks easily ionizable groups that would enhance its solubility in aqueous media across a physiological pH range.
Q3: I need to prepare an this compound solution for an in vitro cell culture experiment. What is the best solvent to use?
For in vitro studies, a common practice is to first dissolve this compound in a small amount of an organic solvent to create a concentrated stock solution, which is then diluted into the aqueous cell culture medium. Methanol, ethanol, and acetone are effective solvents for this compound.[1][5] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough (typically <0.1-0.5%) to avoid cytotoxicity. Always run a vehicle control (medium with the same amount of solvent but no drug) in your experiments.
Q4: What are the main strategies to enhance the aqueous solubility of this compound?
Several techniques have proven effective for enhancing this compound solubility.[3][6] These include:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer carrier like polyethylene glycol (PEG) or β-cyclodextrin.[7][8][9]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[1][10][11][12]
-
Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin) to increase its apparent solubility.[13][14][15]
-
Co-crystals: Forming a crystalline structure of this compound with a co-former molecule, which alters the crystal lattice energy and improves solubility.[3][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion upon contact with aqueous media.
Troubleshooting Guide
Problem: My this compound is precipitating out of my aqueous buffer/medium after I dilute it from my organic stock solution.
-
Cause: This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution as the organic solvent is diluted.
-
Solution 1: Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Solution 2: Increase Solvent in Final Solution: Slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the drug in solution. However, you must verify the solvent tolerance of your specific cell line or assay.
-
Solution 3: Use a Solubilizing Excipient: Add a solubilizing agent like a small amount of a surfactant (e.g., Tween 20) or a cyclodextrin to the final aqueous medium before adding the this compound stock.[3]
-
Solution 4: Alter the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a smaller volume of buffer first while vortexing vigorously, and then add the remaining buffer.
Problem: I am observing high variability in my experimental results (e.g., cell viability, enzyme inhibition).
-
Cause: If this compound is not fully dissolved, the actual concentration of the drug in solution can vary between wells or experiments, leading to inconsistent results. Undissolved drug particles can also interfere with certain assay readouts (e.g., absorbance or fluorescence).
-
Solution 1: Visually Inspect Solutions: Before use, always hold your prepared solutions up to a light source to check for any visible precipitate or cloudiness.
-
Solution 2: Filter the Solution: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved drug particles. This ensures you are working with a truly solubilized fraction, though it may slightly lower the effective concentration.
-
Solution 3: Quantify the Solubilized Drug: For critical applications, the concentration of this compound in the final filtered aqueous solution can be quantified using an analytical method like HPLC-UV to confirm the actual dose being applied.[5][16]
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Solution 4: Employ a Solubility-Enhanced Formulation: Prepare a more stable formulation using one of the methods described in this guide, such as a cyclodextrin inclusion complex or a nanosuspension, to ensure consistent and complete dissolution.
Visual Guide: Troubleshooting this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Solubility Enhancement Data
The following table summarizes the reported increases in this compound solubility using various enhancement techniques.
| Technique | Carrier/Method | Base Solubility | Enhanced Solubility | Fold Increase | Reference |
| Nanosuspension | Lyophilized Nanosuspension | 9.21 µg/mL | 88.10 µg/mL | ~9.6 | [1] |
| Nanosuspension | Lyophilized Nanosuspension (PVPK30/SLS) | 17.39 µg/mL | 256 µg/mL | ~14.7 | [12] |
| Co-crystals | DL-Alanine | 94.16 µg/mL | 197.32 µg/mL | ~2.1 | [3][6] |
| Physical Mixture | Pea Protein Isolate | 1.00 mg/mL | 2.30 mg/mL | 2.3 | [3][6] |
| Solid Dispersion | Starch Citrate (1:9 ratio) | - | 40.4-fold increase in dissolution rate | >40 | [4] |
| Solid Dispersion | PEG 6000 (Solvent Evaporation) | - | 3-fold increase in dissolution rate | >3 | [17] |
| Inclusion Complex | γ-Cyclodextrin | ~0.013 mM | ~0.124 mM (at 37.7 mM γ-CD) | >5 | [15] |
| Inclusion Complex | HPβCD (Freeze-dried) | ~5.6% dissolved | ~43.1% dissolved | ~7.7 | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol describes a simple method for preparing solid inclusion complexes to enhance this compound solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is often a good starting choice.
Materials:
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This compound (EFV)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol/Water (1:1 v/v) solution
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Methodology:
-
Calculate the required amounts of EFV and HPβCD for a 1:1 molar ratio.
-
Place the HPβCD in a glass mortar.
-
Add a small amount of the ethanol/water solution to the HPβCD to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, a thick, consistent paste should be maintained by adding small amounts of the solvent mixture if necessary.
-
Scrape the paste from the mortar and pestle and spread it thinly on a glass dish.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24 hours), or in a desiccator under vacuum.
-
Pulverize the dried complex into a fine powder using a clean mortar and pestle.
-
Store the resulting powder in a tightly sealed container, protected from light and moisture. This powder can now be used for preparing aqueous solutions.
Protocol 2: Solubility Determination (Shake-Flask Method)
This is the standard method for determining the saturation solubility of a compound.
Materials:
-
This compound pure drug or enhanced formulation (e.g., the cyclodextrin complex from Protocol 1)
-
Aqueous medium of interest (e.g., distilled water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.1 or 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Methodology:
-
Add an excess amount of the this compound-containing powder to a glass vial containing a known volume of the aqueous medium (e.g., 5 mg in 5 mL). The key is to ensure solid material remains undissolved at equilibrium.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium. For this compound, 24-48 hours is typically required.[1]
-
After shaking, remove the vials and let them stand to allow larger particles to settle.
-
Centrifuge the samples (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[10]
-
Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any remaining particulates.
-
Dilute the clear filtrate with an appropriate solvent (e.g., methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC-UV or UV-Vis method.[1][5]
-
Back-calculate to determine the concentration in the original undiluted filtrate, which represents the saturation solubility.
Visual Guide: Mechanism of Cyclodextrin Solubility Enhancement
Caption: Encapsulation of lipophilic this compound into a cyclodextrin host.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Dissolution enhancement of this compound by solid dispersion and PEGylation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissolution enhancement of this compound by solid dispersion and PEGylation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Preparation and characterization of this compound nanosuspension with the application of enhanced solubility and dissolution rate [termedia.pl]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical Characterization of this compound–Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inclusion Compound of this compound and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Efavirenz Dosage in Animal Models Based on CYP2B6 Genotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Efavirenz (EFV) dosage in animal models, with a focus on the influence of the Cytochrome P450 2B6 (CYP2B6) genotype.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing high inter-animal variability in this compound plasma concentrations, even within the same genotype group? | 1. Inconsistent oral gavage technique leading to variable drug delivery. 2. Stress-induced alterations in gastrointestinal motility and drug absorption. 3. Errors in blood sample collection, processing, or storage. 4. Genetic heterogeneity within the animal colony beyond the targeted CYP2B6 genotype. 5. This compound auto-induction, where chronic dosing enhances its own metabolism, can vary between animals.[1] | 1. Refine Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, bulb-tipped needles to minimize esophageal injury.[2][3] Verify the dose volume based on the most recent body weight. 2. Minimize Animal Stress: Acclimatize animals to handling and procedures. Perform procedures in a quiet, dedicated space. 3. Standardize Sampling: Follow a strict, consistent protocol for blood collection, including the timing and volume of samples.[4][5] Ensure proper anticoagulation and immediate processing to plasma, followed by storage at -80°C. 4. Review Animal Strain: Confirm the genetic background of the animal model and consider potential influences of other polymorphic genes on drug metabolism. 5. Account for Auto-Induction: In multi-dose studies, include a sufficiently long dosing period to reach steady-state metabolism. Compare single-dose and multiple-dose pharmacokinetics to assess the extent of auto-induction.[1] |
| Why are the this compound plasma concentrations in my CYP2B6 humanized mice unexpectedly low? | 1. The human CYP2B6 transgene may not be fully functional or expressed at levels comparable to humans. 2. Differences in nuclear receptors that regulate CYP2B6 expression between mice and humans. 3. The formulation of this compound may have poor solubility or absorption in the animal model. 4. Rapid metabolism by other murine cytochrome P450 enzymes. | 1. Verify Transgene Expression: Confirm CYP2B6 mRNA and protein expression levels in the liver of the humanized mice. 2. Assess Inducibility: Check if known CYP2B6 inducers (e.g., phenobarbital) increase its expression in your model. 3. Optimize Formulation: Consider using a formulation that enhances the solubility of this compound, such as a solution in a suitable vehicle (e.g., a mixture of polyethylene glycol and water). 4. Characterize Murine Metabolism: Investigate the role of other mouse CYP enzymes in this compound metabolism in your specific mouse strain. |
| I am observing signs of neurotoxicity (e.g., ataxia, altered behavior) in my animal models, even at doses that are supposed to be therapeutic. What should I do? | 1. Higher than expected this compound plasma concentrations due to slow metabolism (e.g., in animals with loss-of-function CYP2B6 genotypes). 2. Formation of neurotoxic metabolites, such as 8-hydroxythis compound.[4] 3. Increased susceptibility of the specific animal strain to this compound-induced neurotoxicity. | 1. Genotype Confirmation: Double-check the CYP2B6 genotype of the affected animals. 2. Therapeutic Drug Monitoring: Measure this compound plasma concentrations to confirm if they are above the expected therapeutic range. 3. Dose Reduction: If concentrations are high, reduce the this compound dose for that specific genotype group.[6] 4. Monitor Metabolites: If possible, quantify the levels of 8-hydroxythis compound in plasma. 5. Behavioral Assessment: Implement standardized behavioral tests to objectively quantify the neurotoxic effects. |
| My experimental results are not aligning with published data on this compound pharmacokinetics in similar animal models. What could be the reason? | 1. Differences in the specific animal strain, age, or sex used. 2. Variations in the experimental protocol, including diet, housing conditions, and light-dark cycle. 3. Discrepancies in the analytical method used for this compound quantification. 4. The this compound formulation and vehicle may differ. | 1. Cross-check Model Details: Carefully compare the specifics of your animal model with the published literature. 2. Standardize Environmental Factors: Ensure that housing, diet, and other environmental conditions are consistent and well-documented. 3. Validate Analytical Method: Verify the accuracy, precision, and linearity of your HPLC or LC-MS/MS method for this compound quantification. 4. Document Formulation: Clearly report the composition of your this compound formulation and administration vehicle. |
Frequently Asked Questions (FAQs)
Q1: What are the key human CYP2B6 genotypes to consider when designing animal model studies for this compound?
A1: The most critical polymorphic allele to consider is CYP2B66, which is characterized by the 516G>T and 785A>G single nucleotide polymorphisms.[4] This allele is associated with significantly reduced enzyme activity, leading to higher plasma concentrations of this compound and an increased risk of toxicity.[4] Individuals can be categorized as normal metabolizers (e.g., CYP2B61/1), intermediate metabolizers (e.g., CYP2B61/6), and poor metabolizers (e.g., CYP2B66/*6).[1] Animal models that incorporate these human variants are invaluable for preclinical dose optimization.
Q2: What are the major differences in this compound metabolism between humans and common laboratory animals?
A2: There are significant species-specific differences in this compound metabolism. While 8-hydroxylation by CYP2B6 is the major clearance pathway in humans, other enzymes and pathways can be more prominent in animals. For example, rodents may have multiple functional Cyp2b genes, unlike humans who have only CYP2B6. This can lead to different metabolite profiles and pharmacokinetic parameters, making direct extrapolation of results from standard animal models to humans challenging. Humanized mouse models expressing human CYP2B6 are therefore highly recommended for more clinically relevant studies.
Q3: What is a typical starting dose of this compound for a pharmacokinetic study in mice?
A3: A common starting dose for this compound in mice is 10 mg/kg, administered orally.[6] However, the optimal dose will depend on the specific CYP2B6 genotype of the mouse model and the goals of the study. For models expressing a poor metabolizer genotype, a lower starting dose may be necessary to avoid toxicity. A pilot dose-ranging study is often recommended to determine the appropriate dose for each genotype group.
Q4: How can I accurately quantify this compound concentrations in small volumes of plasma from mice?
A4: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard methods for quantifying this compound in plasma.[1][7] Given the small blood volumes obtainable from mice, a sensitive LC-MS/MS method is often preferred. Serial blood sampling techniques, where small volumes of blood (e.g., 20-30 µL) are collected at multiple time points from the same animal, are highly beneficial for generating complete pharmacokinetic profiles while minimizing the number of animals used.[5]
Q5: What are the key pharmacokinetic parameters to measure in an this compound animal study?
A5: The key pharmacokinetic parameters to determine include:
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Area Under the Curve (AUC): Represents the total drug exposure over time.
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Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
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Clearance (CL/F): The rate at which the drug is removed from the body, adjusted for bioavailability.
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Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
These parameters provide a comprehensive understanding of how the animal model absorbs, distributes, metabolizes, and eliminates this compound.
Data Presentation
Table 1: Impact of CYP2B6 Genotype on this compound Oral Clearance in Humans (for reference in animal model study design)
| CYP2B6 Genotype | Metabolizer Status | Typical Oral Clearance (L/h) for a 70 kg adult | Recommended Human Daily Dose |
| 1/1 | Normal Metabolizer | ~10.2 - 11.9 | 600 mg |
| 1/6 | Intermediate Metabolizer | ~7.3 - 8.0 | 400 mg |
| 6/6 | Poor Metabolizer | ~2.4 - 2.8 | 200 mg |
Data compiled from human studies and serves as a basis for dose adjustments in animal models expressing these genotypes.[8][9]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice by Gavage
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6 or a relevant CYP2B6 humanized strain) of a specific age and sex.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast animals for 4 hours before dosing, with continued access to water.
-
-
This compound Formulation:
-
Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water, or a mixture of polyethylene glycol 400 and water).
-
The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
-
Gavage Procedure:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Use a sterile, flexible or bulb-tipped gavage needle (e.g., 20-gauge for adult mice).
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and administer the this compound formulation slowly.[2][3]
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Mice
-
Materials:
-
Heparinized capillary tubes or other micro-collection tubes.
-
Lancets for tail vein or saphenous vein puncture.
-
Anesthesia (e.g., isoflurane) if required for certain collection sites.
-
-
Procedure:
-
At predetermined time points after this compound administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect a small volume of blood (approximately 20-30 µL).
-
Saphenous Vein Sampling (preferred for serial collection):
-
Gently restrain the mouse.
-
Shave the hair over the lateral saphenous vein on the hind leg.
-
Puncture the vein with a sterile lancet and collect the blood into a heparinized capillary tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Tail Vein Sampling:
-
Warm the tail to dilate the vein.
-
Make a small incision in the lateral tail vein with a sterile scalpel or lancet.
-
Collect the blood into a heparinized capillary tube.[5]
-
-
Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma and store it at -80°C until analysis.
-
Protocol 3: Quantification of this compound in Mouse Plasma by HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 247 nm.
-
-
Quantification:
Mandatory Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Workflow for a genotype-guided this compound dosing study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. files.cpicpgx.org [files.cpicpgx.org]
- 3. In vitro Analysis and Quantitative Prediction of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Dose Optimization of this compound Based on Individual CYP2B6 Polymorphisms in Chinese Patients Positive for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dosage Optimization of this compound Based on a Population Pharmacokinetic-Pharmacogenetic Model of HIV-infected Patients in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efavirenz Interference with Fluorescent-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Efavirenz in fluorescent-based assays.
Troubleshooting Guide
Q1: My fluorescent signal is unexpectedly high in this compound-treated samples. What could be the cause?
A1: Unexpectedly high fluorescence in the presence of this compound can stem from two primary sources: the intrinsic fluorescence of the compound or its metabolites, and indirect effects on cellular processes that alter fluorescent reporters.
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Autofluorescence: this compound itself can form fluorescent products upon exposure to UV light[1]. This intrinsic fluorescence can artificially inflate the signal in your assay, especially if your detection wavelengths overlap with the emission spectrum of this compound.
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Assay-Specific Interference: In certain immunoassays, such as those for tetrahydrocannabinol (THC) or benzodiazepines, a glucuronidated metabolite of this compound is known to cross-react with the assay antibodies, leading to false-positive results[2][3]. This is a well-documented phenomenon in various immunoassay formats, including Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Fluorescence Polarization Immunoassay (FPIA)[4].
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Indirect Biological Effects: this compound can induce cellular stress, increase the production of reactive oxygen species (ROS), and affect mitochondrial membrane potential[5][6]. These biological changes can influence the fluorescence of certain probes used to measure these cellular states, which may not be a direct artifact but an intended measurement of drug effect.
Q2: I'm observing decreased cell viability with this compound in a fluorescence-based assay. Is this a real biological effect or an artifact of interference?
A2: this compound has been shown to have genuine cytotoxic and anti-proliferative effects on various cell lines, so the observed decrease in viability is likely a true biological effect. However, it is crucial to rule out assay interference.
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Verified Cytotoxicity: Studies have demonstrated that this compound can reduce cell proliferation and induce cell death in a dose-dependent manner in cell lines such as neural stem cells, lung cancer cells, and prostate cancer cells[7][8]. Effects have been noted at concentrations as low as 5 μM[7].
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Mechanism of Action: The drug can induce S-phase arrest in the cell cycle, decrease mitochondrial membrane potential, and increase lactate dehydrogenase (LDH) release, all of which are indicative of cellular stress and cytotoxicity[6][7][9].
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Troubleshooting Steps: To confirm that your observation is not an artifact, consider the following:
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Use an Orthogonal Assay: Validate your findings using a non-fluorescent method, such as the MTT assay (which is colorimetric) or a method based on ATP content (e.g., CellTiter-Glo®, which is luminescence-based).
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Include Proper Controls: Run parallel experiments with vehicle-only controls (e.g., DMSO) and this compound in cell-free media to measure its direct contribution to the fluorescent signal.
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Q3: How can I correct for the autofluorescence of this compound in my experiments?
A3: Mitigating autofluorescence is key to obtaining reliable data. Several strategies can be employed:
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Spectral Unmixing: If your imaging software or flow cytometer supports it, you can use spectral unmixing. This technique involves measuring the emission spectrum of this compound alone and then computationally subtracting this "autofluorescence signature" from your experimental samples[10][11].
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Wavelength Selection: Shift to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared)[11][12]. Tissue and compound autofluorescence is generally weaker in the red part of the spectrum[11][12].
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Background Subtraction: Include a control group of cells treated with this compound but without the fluorescent probe. The mean fluorescence intensity of this group can be subtracted from the stained, this compound-treated samples.
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Time-Gated Fluorescence: If available, use fluorophores with long lifetimes (e.g., lanthanide complexes) and time-gated detection to distinguish the specific signal from the short-lived autofluorescence[11].
Q4: My immunoassay for benzodiazepines/cannabinoids is giving false-positive results for patients on this compound. Why is this happening and what can I do?
A4: This is a widely reported issue. The interference is not from the parent this compound drug but from its primary metabolite.
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Mechanism of Interference: The 8-hydroxy-efavirenz metabolite undergoes glucuronidation in the liver. This glucuronide metabolite has structural similarities to the analytes (or the antigen used to generate antibodies) in certain immunoassay kits, causing it to cross-react and produce a false-positive signal[2][3].
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Confirmatory Testing: The standard procedure to resolve this is to perform a confirmatory test using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. These methods separate compounds based on their physical properties and can definitively distinguish between this compound metabolites and the drug of interest.
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Pre-treatment of Sample: In a research setting, treating urine samples with β-glucuronidase can reverse the false-positive result by cleaving the glucuronide group from the this compound metabolite, altering its structure and eliminating the cross-reactivity[3].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound interference in fluorescent assays?
A1: The interference mechanism depends on the assay type. For cell-based viability or imaging assays, the main issue is the compound's autofluorescence , where this compound or its metabolites absorb light and emit it within the detection range of the assay[1][13]. For immunoassays, the interference is typically due to the structural cross-reactivity of a glucuronidated this compound metabolite with the assay's antibodies[2][3].
Q2: Which specific fluorescent assays are known to be affected by this compound?
A2: Based on available literature, the following assays can be affected:
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Immunoassays: Urine screening immunoassays for THC (tetrahydrocannabinol) and benzodiazepines have shown well-documented false-positive results[2][3][4][14]. An ELISA for estradiol has also been reported to show interference[2][15].
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Cell Health Assays: While this compound has real biological effects, its intrinsic fluorescence could potentially interfere with any assay using common fluorophores (e.g., FITC, propidium iodide, Hoechst) if appropriate controls are not used[5][9]. Assays measuring mitochondrial membrane potential using fluorescent dyes like TMRM can also be impacted[6].
Q3: At what concentrations does this compound typically cause interference or have a biological effect?
A3: this compound demonstrates biological activity and potential for interference at clinically relevant concentrations.
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Biological Effects: A decrease in neural stem cell proliferation has been observed at concentrations of 5 μM[7]. Effects on lung cancer cell viability and cell cycle have been noted between 4 μM and 50 μM[9].
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Immunoassay Interference: False positives in immunoassays are observed in urine from patients taking standard clinical doses of this compound (e.g., 600 mg daily)[3][16][17].
Q4: Are there alternative assays that are less susceptible to this compound interference?
A4: Yes. When this compound interference is a concern, using assays with different detection principles is the best strategy.
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For Cell Viability/Cytotoxicity:
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Luminescence-based assays: Methods that measure ATP levels (e.g., CellTiter-Glo®) are an excellent alternative as they are less prone to compound fluorescence interference.
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Colorimetric assays: The MTT or XTT assays, which produce a colored formazan product, can be used, although you must still check if this compound interferes with absorbance at the detection wavelength[7][8].
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Label-free methods: Real-time cell analysis (RTCA) measures changes in impedance as cells proliferate and is not affected by fluorescence[9].
-
-
For Drug Screening:
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for confirmation and avoids the antibody cross-reactivity issues seen in immunoassays[3].
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Data Summary Tables
Table 1: Reported Effects of this compound in Cell-Based Assays
| Cell Line(s) | Assay Type | This compound Concentration(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| MRC-5, A549 (Lung) | AlamarBlue (viability), Annexin V-FITC/PI (apoptosis), FACS (cell cycle) | 4 µM, 13 µM, 50 µM | No significant change at 4µM; S-phase arrest at higher concentrations. | [9] |
| Neural Stem Cells | MTT (proliferation), BrdU/Nestin (proliferation), LDH (cytotoxicity) | 1 µM - 20 µM | Dose-dependent decrease in proliferation and increase in cytotoxicity starting at 5 µM. | [7] |
| CEM (T-lymphoblastoid) | Trypan Blue (viability), Annexin V-FITC (apoptosis) | 1x and 2x plasma Cmax | Time- and concentration-dependent decrease in cell viability and increase in apoptosis. | [18] |
| PC-3 (Prostate), UM-UC-5 (Bladder) | MTT (viability), Wound Healing (migration), Clonogenic (proliferation) | 10 µM, 25 µM, 50 µM | Time- and dose-dependent decrease in cell viability, migration, and proliferation. |[8] |
Table 2: Summary of this compound Interference in Immunoassays
| Assay Target | Immunoassay Method(s) | Interfering Substance | Result | Corrective Action | Citation(s) |
|---|---|---|---|---|---|
| THC | Multiple commercial kits (e.g., Rapid Response® strips) | Glucuronidated this compound metabolite | False Positive | GC-MS confirmation; Pre-treatment with glucuronidase reverses the effect. | [2][3] |
| Benzodiazepines | EMIT, CEDIA, FPIA | This compound and/or its metabolites | False Positive | Confirmatory testing with a reference method (e.g., LC-MS/MS). | [4] |
| Estradiol | ELISA | this compound | False Positive | Use of an alternative method like radioimmunoassay. |[15] |
Experimental Protocols
Protocol 1: Quantifying this compound in Human Plasma using HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection
This method is adapted from a validated protocol for measuring this compound concentrations and relies on its ability to form a fluorescent product after UV exposure.[1]
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Sample Preparation: a. To 0.5 mL of human plasma, add an appropriate internal standard. b. Perform a liquid-liquid extraction by adding 5 mL of a hexane-methylene chloride (65:35, v/v) solution. c. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. d. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the dried extract in 100 µL of the mobile phase.
-
HPLC Conditions: a. Column: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate buffer), run isocratically. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL.
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Post-Column Derivatization & Detection: a. After the HPLC column, pass the eluent through a photochemical reactor equipped with a UV lamp. This step converts this compound into a fluorescent quinoline product[1]. b. Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the photochemically derived product. These must be determined empirically but are distinct from the native compound.
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Quantification: a. Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above. b. Plot the peak area ratio (this compound/Internal Standard) against concentration to create a calibration curve. c. Determine the concentration in unknown samples by interpolation from the calibration curve.
Visualizations
Workflow and Pathway Diagrams
Caption: Troubleshooting workflow for unexpected fluorescence.
Caption: Mechanism of this compound metabolite interference.
References
- 1. Determination of this compound, a selective non-nucleoside reverse transcriptase inhibitor, in human plasma using HPLC with post-column photochemical derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound interference in urine screening immunoassays for tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HIV Non-Nucleoside Reverse Transcriptase Inhibitor this compound Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Misleading results of screening for illicit drugs during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound interference in estradiol ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: History, Development and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting Efavirenz instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efavirenz. The information below addresses common issues related to its instability during long-term storage and provides guidance on proper handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my chromatogram after storing my this compound stock solution. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. This compound is susceptible to degradation under certain conditions, particularly hydrolysis in acidic and alkaline environments.[1][2] It is also moderately affected by heat and light.[3] Ensure your stock solution is prepared in a neutral, validated solvent and stored under recommended conditions.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: For long-term stability, this compound should be stored as a solid in a tightly sealed container at room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture.[1][4] Avoid storing it in environments with high humidity or extreme temperatures.
Q3: My this compound sample has been exposed to direct sunlight. Is it still usable?
A3: this compound is known to be sensitive to light (photolabile).[3] Exposure to direct sunlight can lead to significant degradation. It is crucial to re-analyze the sample using a stability-indicating HPLC method to determine the remaining purity and concentration of the active pharmaceutical ingredient (API) before use. If significant degradation has occurred, the sample should be discarded.
Q4: I have prepared this compound in a solution for my experiments. How should I store it and for how long is it stable?
A4: The stability of this compound in solution depends on the solvent and pH. It is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. A study on solution stability showed that this compound in the mobile phase was stable for up to 24 hours at room temperature.[2] However, it is best to perform your own stability studies in your specific solvent and storage conditions to determine its viability over time.
Q5: I am seeing a significant loss of this compound in my samples when performing forced degradation studies under alkaline conditions. Is this expected?
A5: Yes, this is an expected outcome. Forced degradation studies have shown that this compound is highly susceptible to degradation under alkaline (basic) conditions.[2][3] One study reported up to 60.1% degradation of the drug substance under alkaline hydrolysis.[3] This is likely due to the hydrolysis of the benzoxazinone ring in the this compound molecule.
Data on this compound Degradation
The following table summarizes the results from a forced degradation study, providing quantitative data on the percentage of this compound degradation under various stress conditions.
| Stress Condition | Exposure Time | Temperature | % Degradation |
| Acidic (0.1 N HCl) | 4 hours | 80°C | ~1.8 - 2% |
| Alkaline (0.1 N NaOH) | Not specified | Not specified | 60.1% |
| Oxidative (3% H₂O₂) | Not specified | Not specified | 19.5% |
| Thermal | 24 hours | 80°C | 53% |
| Photolytic (Sunlight) | 8 hours | 20°C | 35% |
(Data compiled from multiple sources)[2][3]
Experimental Protocols
Stability-Indicating HPLC Method
This method is suitable for the quantification of this compound and the separation of its degradation products.
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Instrumentation: HPLC system with a UV detector.
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Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[5]
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Mobile Phase: Acetonitrile: Water (60:40 v/v).[5]
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Flow Rate: 1.2 mL/min.[5]
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Detector Wavelength: 240 nm.[5]
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
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Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.[5]
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for this compound stability testing.
Troubleshooting Decision Tree for this compound Instability
Caption: Troubleshooting decision tree for this compound instability.
Inferred Degradation Pathway of this compound
Caption: Inferred degradation pathways of this compound.
References
Technical Support Center: Enhancing Efavirenz Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Efavirenz (EFV) formulations. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability, making its absorption dissolution-rate limited.[1][2]
Troubleshooting Guides
Researchers may encounter several challenges during the formulation and characterization of this compound. This section provides solutions to common problems in a question-and-answer format.
Issue 1: Low In Vitro Dissolution Rate
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Question: My this compound formulation shows a poor dissolution profile. What are the potential causes and how can I improve it?
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Answer: A low dissolution rate for this compound, a drug with aqueous solubility as low as 4-9 μg/mL, is a common challenge.[1][2] The primary reason is its crystalline and lipophilic nature (log P = 5.4).[1] To enhance dissolution, consider the following strategies:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like co-micronization or developing nanosuspensions can significantly improve the dissolution velocity.[3][4]
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Amorphization: Converting the crystalline drug to an amorphous state can enhance its apparent solubility and dissolution. Solid dispersions using hydrophilic carriers are effective for this purpose.[2][5]
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Use of Solubilizing Excipients: Incorporating surfactants or hydrophilic polymers can improve the wettability and solubility of this compound. For instance, dissolution media often include surfactants like Sodium Lauryl Sulfate (SLS) or Tween 80 to achieve sink conditions.[2][4]
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Issue 2: Formulation Instability and Drug Recrystallization
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Question: My amorphous solid dispersion of this compound is showing signs of recrystallization during stability studies. How can I prevent this?
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Answer: Drug recrystallization in amorphous solid dispersions is a critical stability concern that can negate the initial dissolution enhancement. To mitigate this:
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Polymer Selection: The choice of hydrophilic carrier is crucial. Polymers with a high glass transition temperature (Tg) can provide better physical stability to the amorphous drug.
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Drug-Polymer Ratio: An optimal drug-to-polymer ratio is necessary. Higher polymer concentrations can more effectively prevent drug molecules from reorienting into a crystalline lattice.
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Storage Conditions: Store the formulation under controlled temperature and humidity conditions, preferably below its Tg, to minimize molecular mobility. X-ray Powder Diffraction (XRPD) is a key technique to monitor the physical state of this compound in the formulation. The absence of sharp peaks characteristic of crystalline EFV indicates an amorphous state.[3]
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Issue 3: High Variability in In Vivo Pharmacokinetic Data
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Question: I am observing high inter-subject variability in the plasma concentrations of this compound in my animal pharmacokinetic studies. What could be the reasons?
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Answer: High inter-subject variability is a known issue with this compound absorption.[1] Several factors can contribute to this:
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Food Effect: this compound absorption is significantly affected by food. Administration with a high-fat meal can increase its bioavailability, leading to variability if food intake is not controlled in the study.[6][7] Lipid-based formulations, such as isotropic mixtures, have been shown to reduce or nullify this food effect.[6]
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GI Tract Physiology: Individual differences in gastric emptying time and intestinal motility can influence the dissolution and absorption of a poorly soluble drug like this compound.
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Genetic Polymorphisms: this compound is primarily metabolized by the CYP2B6 enzyme in the liver. Genetic variations in this enzyme can lead to significant differences in drug clearance and plasma concentrations among individuals.[8][9]
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Frequently Asked Questions (FAQs)
This section addresses common questions related to the development of bio-enhanced this compound formulations.
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Question: What are the most promising strategies to enhance the oral bioavailability of this compound?
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Answer: Several nanomedicine-based and solid dispersion techniques have proven effective. Key strategies include:
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Solid Lipid Nanoparticles (SLNs): These formulations encapsulate the drug in a solid lipid matrix, improving its solubility and protecting it from degradation. An optimized SLN formulation showed a 10.98-fold increase in the area under the curve (AUC) compared to an this compound suspension.[1][10]
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Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by surfactants and polymers. A nanosuspension prepared by media milling resulted in a 2.19-fold increase in oral bioavailability compared to the marketed formulation.[11]
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier in a solid state. Solid dispersions with PEG 6000 have shown a significant increase in dissolution, from 16% for the pure drug to over 70%.[2][5]
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Lipid-Based Formulations: Nanomicelles and lipid nanocapsules can solubilize this compound and follow alternative absorption pathways, such as lymphatic transport, potentially bypassing first-pass metabolism.[12][13]
-
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Question: How do I select the appropriate excipients for my this compound formulation?
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Answer: Excipient selection is critical and depends on the chosen formulation strategy:
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For Solid Lipid Nanoparticles: Screen various solid lipids for high this compound solubility. Glyceryl monostearate is a commonly used lipid.[1] The choice of surfactant, like Tween 80, is important for stabilizing the nanoparticles and achieving a small particle size.[1][10]
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For Solid Dispersions: Select hydrophilic carriers that are good solvents for this compound in their molten or dissolved state and can form a stable amorphous system upon solidification. Polyethylene glycols (PEGs) and β-cyclodextrins are common choices.[2][14]
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For Nanosuspensions: Stabilizers are crucial to prevent particle aggregation. A combination of a surfactant (e.g., Sodium Lauryl Sulfate) and a polymeric stabilizer (e.g., PVP K30) is often used.[11]
-
-
Question: What are the key in vitro characterization tests for bio-enhanced this compound formulations?
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Answer: A thorough in vitro characterization is essential to predict the in vivo performance. Key tests include:
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Particle Size and Zeta Potential: For nanoformulations, these parameters are critical for stability and absorption. Dynamic Light Scattering (DLS) is the standard technique.[3][15]
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Entrapment Efficiency: This determines the percentage of drug successfully encapsulated in the carrier, which is important for dosage accuracy.[1]
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Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to determine the physical state (crystalline or amorphous) of this compound in the formulation.[3][14]
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In Vitro Dissolution: This is a critical test to assess the enhancement in drug release. A USP Apparatus II (paddle) is commonly used, often with a dissolution medium containing a surfactant (e.g., 0.1% Tween 80 or 0.25% SLS) to ensure sink conditions.[2][4][16]
-
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Question: What are the considerations for conducting in vivo pharmacokinetic studies for this compound formulations?
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Answer: In vivo studies, typically in animal models like rats or rabbits, are necessary to confirm the bioavailability enhancement.[11][12] Key considerations include:
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Dose Selection: The dose should be relevant to the human dose, with appropriate scaling.
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Control Groups: The study should include a control group receiving a pure this compound suspension or the marketed formulation for comparison.
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Blood Sampling: A well-defined blood sampling schedule is required to accurately determine pharmacokinetic parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (total drug exposure).
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Bioanalytical Method: A validated and sensitive bioanalytical method, such as HPLC, is required for the accurate quantification of this compound in plasma samples.[17]
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Data Presentation
Table 1: Comparison of Different Formulation Strategies for Bioavailability Enhancement of this compound
| Formulation Strategy | Key Excipients | Particle Size (nm) | Entrapment Efficiency (%) | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Lipid Nanoparticles (SLN) | Glyceryl Monostearate, Tween 80 | 124.5 ± 3.2 | 86 ± 2.2 | 10.98 (vs. Suspension) | [1][10][18] |
| Nanosuspension (Media Milling) | Sodium Lauryl Sulfate, PVP K30 | 320.4 ± 3.62 | N/A | 2.19 (vs. Marketed Formulation) | [11] |
| Nanosuspension (Precipitation) | Soya Lecithin, Poloxamer 407 | 182.4 ± 18.7 | N/A | ~10-fold increase in saturation solubility | [3] |
| Nanomicelles (with Bio-enhancer) | Soluplus®, Curcumin | Not Reported | Not Reported | 2.64 (vs. EFV-NMs without Curcumin) | [12] |
| Solid Dispersion (Solvent Evap.) | Polyethylene Glycol (PEG) 6000 | N/A | N/A | Significant dissolution enhancement (up to 71%) | [2][5] |
| Lipid Nanocapsules (LNCs) | Labrafac, Solutol HS15 | 60.71 | 92.60 | Increased ex vivo intestinal permeation | [13] |
Experimental Protocols
1. Preparation of Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is based on the methodology described for preparing this compound-loaded SLNs.[19]
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Excipient Selection: Determine the solubility of this compound in various solid lipids (e.g., Glyceryl monostearate, Compritol 888 ATO) to select the lipid with the highest solubilizing capacity.
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Preparation of Lipid Phase: Melt the selected solid lipid (e.g., Glyceryl monostearate) at a temperature approximately 10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
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Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Tween 80) and co-surfactant, if required, and heat it to the same temperature as the lipid phase.
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Formation of Microemulsion: Add the aqueous phase to the lipid phase dropwise with continuous stirring until a clear and transparent microemulsion is formed.
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Formation of Nanoparticles: Disperse the hot microemulsion into cold water (2-4°C) under constant stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
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Purification and Concentration: The SLN dispersion can be centrifuged or subjected to dialysis to remove the excess surfactant and unentrapped drug.
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Lyophilization (Optional): To obtain a solid product, the SLN dispersion can be freeze-dried using a suitable cryoprotectant.
2. In Vitro Dissolution Testing of this compound Formulations
This protocol is a generalized method based on USP recommendations and published studies.[2][4][16][20]
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Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of an appropriate medium. Common media include:
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Paddle Speed: Set the rotation speed to 50 rpm.
-
Sample Preparation: Place a quantity of the formulation equivalent to a specific dose of this compound (e.g., 50 mg) into the dissolution vessel. For powders or granules, they can be filled into capsules first.[2]
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Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
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Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric method (at λmax of ~247 nm) or an HPLC method.[2][17][22]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Visualizations
References
- 1. Enhanced Oral Bioavailability of this compound by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissolution enhancement of this compound by solid dispersion and PEGylation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Lipid based delivery of this compound: An answer to its erratic absorption and food effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Impact of this compound pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced oral bioavailability of this compound by solid lipid nanoparticles: in vitro drug release and pharmacokinetics studies [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. This compound oral delivery via lipid nanocapsules: formulation, optimisation, and ex‐vivo gut permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Systematic Approach for the Formulation and Optimization of Solid Lipid Nanoparticles of this compound by High Pressure Homogenization Using Design of Experiments for Brain Targeting and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fip.org [fip.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. [PDF] Enhanced Oral Bioavailability of this compound by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies | Semantic Scholar [semanticscholar.org]
- 19. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 20. scielo.br [scielo.br]
- 21. scribd.com [scribd.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Investigating Efavirenz-Induced Mitochondrial Dysfunction In Vitro
Welcome to the technical support center for researchers investigating Efavirenz (EFV)-induced mitochondrial dysfunction in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced mitochondrial dysfunction?
A1: In vitro studies have shown that this compound primarily induces mitochondrial dysfunction through the specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2][3] This inhibition leads to a cascade of downstream effects, including reduced oxygen consumption, decreased mitochondrial membrane potential (ΔΨm), a fall in ATP production, and increased generation of reactive oxygen species (ROS).[1][2][4][5] Additionally, EFV has been shown to trigger endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR), which is linked to its mitochondrial effects.[1]
Q2: Which cell lines are most susceptible to this compound-induced mitochondrial toxicity?
A2: Several cell types have been shown to be susceptible to EFV-induced mitochondrial toxicity. Glial cells have demonstrated greater susceptibility compared to neurons.[6][7] Human hepatic cell lines, such as Hep3B and HepaRG, and primary human hepatocytes are also sensitive to EFV, exhibiting mitochondrial superoxide production and decreased mitochondrial membrane potential.[1][4] Furthermore, neuronal cell lines like SH-SY5Y and immune cells have been used to study EFV's impact on mitochondrial function.[6][8][9]
Q3: At what concentrations does this compound typically induce mitochondrial dysfunction in vitro?
A3: Clinically relevant concentrations of this compound, typically ranging from 10 µM to 50 µM, have been shown to induce mitochondrial dysfunction in various in vitro models.[4][10] Significant effects on cell proliferation and viability, as well as mitochondrial parameters, are often observed within this concentration range.[4]
Q4: Why am I not observing a significant decrease in ATP levels after this compound treatment?
A4: There could be several reasons for this. Highly proliferative cell lines often rely on glycolysis for ATP production. To ensure that cells are dependent on oxidative phosphorylation, consider using glucose-free media supplemented with galactose.[8] Additionally, some cell types may up-regulate glycolysis as a compensatory mechanism to counteract mitochondrial inhibition, thereby maintaining ATP levels.[5] The duration of this compound exposure is also a critical factor; significant ATP depletion may require longer incubation times.
Q5: My results show an increase in mitochondrial mass after this compound treatment. Is this expected?
A5: Yes, an increase in mitochondrial mass, indicated by elevated cardiolipin content and enhanced expression of mitochondrial proteins, has been observed following this compound treatment in human hepatic cells.[4][10] This phenomenon is not accompanied by an increase in the mitochondrial DNA (mtDNA) to nuclear DNA ratio and may represent a compensatory response to mitochondrial dysfunction.[4][10]
Troubleshooting Guides
Problem 1: High variability in mitochondrial membrane potential (ΔΨm) measurements.
| Possible Cause | Solution |
| Inconsistent cell density | Ensure even cell seeding and confluence across all wells. |
| Dye loading variability | Optimize dye concentration and incubation time. Ensure consistent washing steps. |
| Phototoxicity | Minimize exposure of fluorescent dyes (e.g., JC-1, TMRM) to light. |
| Cell health | Ensure cells are healthy and within a consistent passage number range. |
Problem 2: No significant increase in Reactive Oxygen Species (ROS) detected.
| Possible Cause | Solution |
| Probe selection | Use a mitochondria-specific ROS probe like MitoSOX Red for detecting mitochondrial superoxide. |
| Timing of measurement | ROS production can be an early event. Perform a time-course experiment to identify the optimal measurement window. |
| Antioxidant effects | Some culture media components may have antioxidant properties. Consider using a simpler, defined medium for the assay. |
| Cellular antioxidant response | Cells may upregulate their endogenous antioxidant defenses. Consider co-treatment with an inhibitor of antioxidant pathways if appropriate for the experimental question. |
Problem 3: Inconsistent Oxygen Consumption Rate (OCR) data from Seahorse XF Analyzer.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a uniform cell monolayer. Normalize OCR data to cell number or protein concentration. |
| Incorrect inhibitor concentrations | Titrate mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine the optimal concentrations for your cell type. |
| Sensor cartridge issues | Ensure proper hydration and calibration of the sensor cartridge according to the manufacturer's instructions. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
Table 1: Effect of this compound on ATP Production in SH-SY5Y Neuroblastoma Cells
| This compound Concentration (µM) | Incubation Time | ATP Reduction (%) in Glucose-Free Media |
| 12.5 | 2 hours | 28%[8] |
| 25 | 2 hours | >80%[8] |
| 50 | 2 hours | >88%[8] |
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in SH-SY5Y and U-251MG Cells
| Cell Line | This compound Concentration (µM) | Reduction in ATP Production-Coupled O₂ Consumption (%) |
| SH-SY5Y | 10 | 14.2%[6] |
| SH-SY5Y | 25 | 51.5%[6] |
| U-251MG | 10 | 65.9%[6] |
| U-251MG | 25 | 73.8%[6] |
Table 3: Effect of this compound on Mitochondrial Superoxide Production in Hep3B Cells
| This compound Concentration (µM) | Incubation Time | Observation |
| 50 | 1, 6, and 24 hours | Significant increase in MitoSOX fluorescence over time.[4] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 dye in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the JC-1 staining solution and wash the cells twice with PBS.
-
Add pre-warmed culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~529 nm.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~590 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or culture medium.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS.
-
Add pre-warmed culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope (Excitation ~510 nm, Emission ~580 nm).
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to the vehicle control. An increase in fluorescence indicates an increase in mitochondrial superoxide levels.
Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
This compound Treatment: Treat cells with this compound for the desired duration prior to the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Replace the treatment medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
References
- 1. Mitochondrial (dys)function – a factor underlying the variability of this compound-induced hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial function by this compound increases lipid content in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced oxidative stress and increased mitochondrial mass during this compound-induced apoptosis in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound alters mitochondrial respiratory function in cultured neuron and glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure of human immune cells, to the antiretrovirals this compound and lopinavir, leads to lower glucose uptake and altered bioenergetic cell profiles through interactions with SLC2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced oxidative stress and increased mitochondrial mass during this compound-induced apoptosis in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Drug Interactions with Efavirenz
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing drug-drug interactions (DDIs) with Efavirenz in multi-drug regimens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes drug-drug interactions?
A1: this compound is a substrate, inducer, and inhibitor of cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4. Its interaction potential stems from its ability to alter the metabolism of co-administered drugs that are substrates of these enzymes, and its own metabolism can be affected by other drugs that inhibit or induce these pathways. This compound is extensively metabolized, with CYP2B6-catalyzed hydroxylation being the principal route of its inactivation.[1]
Q2: We are planning an in vitro study to assess the interaction between our compound and this compound. What are the key CYP enzymes to investigate?
A2: The primary focus should be on CYP2B6 and CYP3A4, as this compound is a substrate and inducer of both. It is also a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[2] Therefore, your experimental design should, at a minimum, include an assessment of your compound's effect on this compound metabolism by CYP2B6 and CYP3A4, and this compound's effect on the metabolism of your compound if it is a substrate of any of these enzymes.
Q3: We observed a significant decrease in the plasma concentration of our investigational drug when co-administered with this compound in a preclinical study. What is the likely cause?
A3: A significant decrease in the plasma concentration of a co-administered drug suggests that this compound is inducing its metabolism. This compound is a known inducer of CYP3A4 and CYP2B6.[3][4] If your drug is a substrate of either of these enzymes, this compound can accelerate its clearance, leading to lower systemic exposure.
Q4: Are there any common pitfalls to be aware of when conducting in vitro DDI studies with this compound?
A4: Yes, common issues include variability in experimental conditions such as temperature and pH, which can significantly affect results. It is also crucial to recognize the differences between in vitro systems and the complex in vivo environment. For instance, in vitro assays may not fully replicate the activity of drug transporters that can influence drug distribution and excretion. Additionally, inadequate characterization of major circulating metabolites in human plasma can be a significant gap in understanding the full DDI potential.
Troubleshooting Guides
Issue 1: High variability in in vitro CYP inhibition/induction results.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Ensure strict control over temperature, pH, and incubation times.
-
Verify the concentration and purity of all reagents, including this compound, the investigational drug, and positive/negative controls.
-
Standardize the source and lot of human liver microsomes or hepatocytes to minimize inter-experimental variability.
-
-
-
Possible Cause: Compound instability.
-
Troubleshooting Steps:
-
Assess the chemical stability of your compound and this compound in the assay medium over the incubation period.
-
Consider factors like pH, light sensitivity, and potential for oxidation.
-
-
Issue 2: Discrepancy between in vitro and in vivo DDI findings.
-
Possible Cause: Involvement of drug transporters.
-
Troubleshooting Steps:
-
In vitro systems may not fully capture the role of transporters like P-glycoprotein (P-gp) in drug disposition.
-
Consider conducting transporter interaction studies to determine if your compound or this compound are substrates or inhibitors of key transporters.
-
-
-
Possible Cause: Complex metabolic pathways not fully elucidated in vitro.
-
Troubleshooting Steps:
-
Investigate the role of other metabolizing enzymes beyond the primary CYPs.
-
Characterize the metabolic profile of your investigational drug more comprehensively.
-
-
Issue 3: Unexpected clinical observations when co-administering this compound with Warfarin.
-
Possible Cause: this compound has a dual effect on Warfarin metabolism.
Quantitative Data on this compound Drug-Drug Interactions
The following tables summarize the pharmacokinetic changes observed upon co-administration of this compound with various drugs.
Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics
| Co-administered Drug | This compound Dose | Change in this compound AUC | Change in this compound Cmax | Change in this compound Cmin | Management Recommendation |
| Rifampicin | 600 mg daily | ↓ 26%[8] | ↓ 20%[8] | ↓ 32%[8] | Some guidelines suggest increasing the this compound dose to 800 mg daily in patients weighing ≥50 kg, although some studies show the standard 600 mg dose may be sufficient.[8] |
| Carbamazepine | 600 mg daily | ↓ 36%[8] | ↓ 21%[8] | ↓ 47%[8] | Co-administration is not recommended. Consider alternative anticonvulsant.[8] |
| Voriconazole | 300 mg daily | ↑ 17% | No significant change | - | Decrease this compound dose to 300 mg daily and increase Voriconazole dose to 400 mg every 12 hours.[9] |
Table 2: Effect of this compound on Co-administered Drug Pharmacokinetics
| Co-administered Drug | This compound Dose | Change in Drug AUC | Change in Drug Cmax | Change in Drug Cmin | Management Recommendation |
| Sertraline | 600 mg daily | ↓ ~40%[4] | - | - | Monitor clinical response and consider increasing the sertraline dose if necessary.[10] |
| Levonorgestrel (implant) | 600 mg daily | ↓ 58% | ↓ 46% | ↓ 72% | Use of an alternative or additional method of contraception is recommended.[11] |
| Etonogestrel (vaginal ring) | 600 mg daily | ↓ 76-79% | - | - | Use with this compound is not recommended as it may impair contraceptive efficacy.[11] |
| Carbamazepine | 600 mg daily | ↓ 27%[8] | ↓ 20%[8] | ↓ 35%[8] | Co-administration is not recommended.[8] |
| Voriconazole | 600 mg daily | ↓ 80%[12] | ↓ 66%[12] | - | Co-administration of standard doses is contraindicated. Dose adjustments are necessary.[9][12] |
| Bupropion | 600 mg daily | ↓ 55%[13] | - | - | Titrate bupropion dose based on clinical response.[14] |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the inhibitory potential of a test compound on this compound metabolism and vice versa.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound and test compound
-
CYP2B6-specific substrate (e.g., bupropion) and CYP3A4-specific substrate (e.g., midazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubation: Prepare incubation mixtures containing HLMs, buffer, and either this compound or the test compound at various concentrations.
-
Initiation of Reaction: Add the specific CYP substrate to the pre-incubated mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: In Vitro CYP Induction Assay in Cultured Human Hepatocytes
This protocol outlines a method to evaluate the potential of this compound to induce CYP enzymes.
-
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium and supplements
-
This compound, positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6), and negative control (vehicle)
-
CYP-specific probe substrates
-
LC-MS/MS system
-
-
Procedure:
-
Cell Culture: Plate and culture human hepatocytes according to the supplier's instructions.
-
Treatment: Treat the cultured hepatocytes with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours, with daily media changes containing the respective compounds.
-
Enzyme Activity Assay: After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates.
-
Sample Collection: Collect the supernatant at various time points.
-
Analysis: Quantify the formation of metabolites from the probe substrates using LC-MS/MS.
-
-
Data Analysis:
-
Determine the fold-induction of enzyme activity at each this compound concentration compared to the vehicle control.
-
Calculate the EC50 (the concentration that produces 50% of the maximal induction).
-
Protocol 3: In Vivo Pharmacokinetic Drug Interaction Study in Rats
This protocol provides a general design for an in vivo DDI study.
-
Animals:
-
Male Sprague-Dawley rats are commonly used.
-
-
Study Design:
-
A crossover or parallel-group design can be used.
-
Group 1 (Control): Administer the test compound alone.
-
Group 2 (Interaction): Administer the test compound in combination with this compound. A pre-treatment period with this compound may be necessary to achieve steady-state concentrations and maximal enzyme induction.
-
-
Dosing and Sample Collection:
-
Administer the compounds orally or via the desired route.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentrations of the test compound and its metabolites (and this compound, if desired) in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life for the test compound in the presence and absence of this compound.
-
Statistically compare the parameters between the groups to assess the significance of the interaction.
-
Visualizations
Caption: this compound Metabolic Pathway.
Caption: In Vitro DDI Study Workflow.
Caption: DDI Management Decision Tree.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro Analysis and Quantitative Prediction of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of CYP3A4 by this compound in primary human hepatocytes: comparison with rifampin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simulations-plus.com [simulations-plus.com]
- 5. hiv-druginteractions.org [hiv-druginteractions.org]
- 6. academic.oup.com [academic.oup.com]
- 7. hivguidelines.org [hivguidelines.org]
- 8. researchgate.net [researchgate.net]
- 9. sketchviz.com [sketchviz.com]
- 10. Flowchart Creation [developer.mantidproject.org]
- 11. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 12. medium.com [medium.com]
- 13. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 14. bioivt.com [bioivt.com]
Technical Support Center: Optimizing Sanger Sequencing for Efavirenz Resistance Mutations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sanger sequencing to detect Efavirenz resistance mutations in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is Sanger sequencing and why is it used for detecting HIV drug resistance?
Sanger sequencing is a method used to determine the precise order of nucleotides in a DNA molecule.[1][2] It remains a widely used and cost-effective method for identifying drug resistance mutations (DRMs) in HIV-1, particularly in the pol gene, which codes for viral protease and reverse transcriptase.[3] This method is effective for detecting mutations that are present in at least 20-30% of the viral population in a sample.[3]
Q2: What are the key this compound resistance mutations?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Resistance to this compound is primarily associated with specific mutations in the reverse transcriptase region of the pol gene.
| Mutation | Type | Impact on this compound Susceptibility |
| K103N | Primary | Reduces susceptibility by approximately 20-fold.[4][5] It is the most common mutation observed in patients failing this compound-containing regimens.[6] |
| Y181C/I/V | Primary | Causes variable resistance to this compound.[4] |
| Y188L/C/H | Primary | Can cause more than 50-fold reduced susceptibility.[4] |
| G190A/S/E | Primary | G190A reduces susceptibility by about 6-fold, while G190S can reduce it by over 50-fold.[4] |
| L100I | Secondary | Occurs with other mutations like K103N to further decrease susceptibility.[4] |
| V106A/M | Primary | Reduces susceptibility by about 2-fold.[4] |
| V108I | Minor | Reduces susceptibility by about 2 to 5-fold.[4] |
| P225H | Secondary | Often occurs in combination with other NNRTI resistance mutations.[4] |
| A98G | Minor | Reduces susceptibility by about 2 to 5-fold.[4] |
| K101E | Minor | Reduces susceptibility by about 2 to 5-fold.[4] |
| V179D/E | Minor | Reduces susceptibility by about 2 to 5-fold.[4] |
Q3: What are the limitations of Sanger sequencing for detecting this compound resistance?
The primary limitation of Sanger sequencing is its sensitivity. It can reliably detect mutations present in 20% or more of the viral population but may miss low-frequency variants (those below 20%).[7][8] The clinical significance of these low-frequency mutations is still under investigation, but they may contribute to treatment failure.[9] For detection of these minor variants, more sensitive methods like next-generation sequencing (NGS) are required.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during the Sanger sequencing workflow for detecting this compound resistance mutations.
Section 1: PCR Amplification Issues
Q1.1: Why is my PCR amplification of the HIV-1 pol gene failing or showing low yield?
Several factors can contribute to poor PCR amplification:
-
Poor Sample Quality: Ensure the DNA template is of high quality with an A260/A280 ratio of ~1.8.[11][12] Contaminants can inhibit the PCR reaction.[12]
-
Low Viral Load: For samples with low viral loads (<500 copies/mL), increasing the initial plasma volume for RNA extraction can improve amplification success.[13]
-
Suboptimal Primer Design: Primers should target conserved regions of the pol gene to accommodate HIV-1 genetic diversity.[14] They should be at least 18 bases long with a GC content of 50-55% and avoid runs of identical nucleotides.[11]
-
Incorrect PCR Conditions: Optimize annealing temperature and extension time. A general guideline is an extension time of 1 minute per kb.[15]
Q1.2: I see multiple bands on my agarose gel after PCR. What should I do?
Multiple bands indicate non-specific amplification. To address this:
-
Optimize Annealing Temperature: Increase the annealing temperature to enhance primer specificity.
-
Redesign Primers: Ensure primers have only one priming site.[11]
-
Gel Extraction: Excise and purify the correct band from the gel before proceeding to sequencing.[1]
Section 2: Sequencing Reaction and Data Quality
Q2.1: My sequencing results are weak or show no signal.
This is often due to issues with the sequencing reaction itself:
-
Low Template Concentration: This is a primary reason for sequencing failure.[12] Ensure you have sufficient amounts of purified PCR product.
-
Incorrect Primer Concentration or Annealing: Verify the concentration of your sequencing primer and ensure its annealing site is present in the PCR product.
-
Residual PCR Components: Incomplete cleanup of the PCR product can leave residual primers and dNTPs that interfere with the sequencing reaction.[12]
Q2.2: The sequencing chromatogram is noisy and difficult to read.
A noisy chromatogram can result from several factors:
-
Poor DNA Quality: Contaminants in the template DNA can lead to a noisy baseline.[2][16] Re-purify the PCR product.
-
Low Template Amount: Insufficient template can result in low signal-to-noise ratios.
-
Multiple Primer Binding Sites: If the sequencing primer binds to more than one location, it will generate overlapping sequences.[11]
Q2.3: I see overlapping peaks throughout my chromatogram, suggesting a mixed template.
Overlapping peaks from the beginning of the sequence indicate a mixed template.[12] This could be due to:
-
Contamination: Accidental mixing of PCR products or contamination during sample handling.
-
Multiple Viral Strains: The patient may be infected with multiple HIV-1 strains.
-
Primer Dimers: Contamination with primer-dimers from the PCR step can lead to a mixed sequence.[11]
To resolve this, you may need to re-amplify from the original sample or, in some cases, perform clonal sequencing.
Section 3: Chromatogram Interpretation
Q3.1: How do I identify a heterozygous mutation in a chromatogram?
A heterozygous mutation will appear as two overlapping peaks of different colors at a single nucleotide position.[17][18] The two peaks should be roughly half the height of the homozygous peaks in the surrounding sequence.
Q3.2: What are "dye blobs" and how do I deal with them?
Dye blobs are large, broad peaks that can obscure the true sequence data.[2][11] They are caused by unincorporated dye terminators. While they can interfere with base calling, the underlying sequence can sometimes still be read.[11] Improved purification after the sequencing reaction can help remove them.
Q3.3: The peaks at the beginning and end of my sequence are of poor quality.
It is common for the first 20-40 bases and the later parts of a Sanger sequence read to have lower quality and resolution.[19] It is important to trim these low-quality regions before sequence analysis.
Experimental Protocols
Protocol 1: HIV-1 RNA Extraction and RT-PCR
This protocol is adapted for amplifying the protease (PR) and reverse transcriptase (RT) regions of the HIV-1 pol gene, particularly from low viral load samples.[13]
-
RNA Extraction:
-
Use a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Start with an input plasma volume of 400 µL.
-
Elute the viral RNA in 60 µL of elution buffer.[13]
-
-
One-Step RT-PCR:
-
Use a one-step RT-PCR kit (e.g., Invitrogen SuperScript III One-step PCR kit with Platinum High Fidelity Taq).[13]
-
Prepare a reaction mix containing the enzyme mix, reaction buffer, and primers targeting the pol gene.
-
Add 12 µL of the extracted RNA to the reaction.[13]
-
Perform reverse transcription followed by PCR amplification in a thermal cycler.
-
Protocol 2: Nested PCR for Sequencing Template Generation
-
First Round PCR Product as Template: Use 5 µL of the initial RT-PCR product as the template for the nested PCR.[13]
-
Nested PCR Reaction Mix:
-
Prepare a 50 µL reaction containing:
-
1x High-Fidelity PCR Buffer
-
200 µM dNTPs
-
200 nM each of forward and reverse nested primers
-
1 unit of a high-fidelity DNA polymerase (e.g., Phusion)
-
5 µL of the first-round PCR product[13]
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 62°C for 20 seconds
-
Extension: 72°C for 40 seconds
-
-
Final Extension: 72°C for 10 minutes.[13]
-
-
Verification: Run the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
Protocol 3: Sanger Sequencing Reaction and Analysis
-
PCR Product Purification: Purify the nested PCR product to remove excess primers and dNTPs using a commercial kit or enzymatic cleanup.
-
Cycle Sequencing:
-
Set up a cycle sequencing reaction using a BigDye Terminator kit.
-
Include the purified PCR product, a sequencing primer (either forward or reverse), and the BigDye reaction mix.
-
-
Purification of Sequencing Product: Remove unincorporated dye terminators.
-
Capillary Electrophoresis: Run the purified sequencing product on an automated DNA analyzer (e.g., ABI 3730xl).[20]
-
Data Analysis:
Visualizations
Caption: Experimental workflow for detecting HIV-1 drug resistance mutations.
Caption: Troubleshooting logic for Sanger sequencing of HIV-1.
References
- 1. opsingh.net [opsingh.net]
- 2. chromtech.com [chromtech.com]
- 3. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing this compound Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Drug Resistance Genotyping in Resource Limited Settings: Current and Future Perspectives in Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Drug Resistance Detected by Next-Generation Sequencing among ART-Naïve Individuals: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ucdenver.edu [ucdenver.edu]
- 12. MGH DNA Core [dnacore.mgh.harvard.edu]
- 13. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing your PCR [takarabio.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. futurelearn.com [futurelearn.com]
- 19. blog.genewiz.com [blog.genewiz.com]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
Efavirenz versus other NNRTIs: a comparative analysis of efficacy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Efavirenz against other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), supported by experimental data and detailed methodologies.
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. By binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, they allosterically inhibit its function, preventing the conversion of viral RNA to DNA.[1][2] this compound (EFV) was a long-standing preferred first-line NNRTI due to its potent antiviral activity and convenient once-daily dosing. However, the development of newer NNRTIs with potentially improved tolerability and resistance profiles has necessitated a thorough comparative analysis of their efficacy. This guide provides a detailed comparison of this compound against other notable NNRTIs: Nevirapine (NVP), Rilpivirine (RPV), Etravirine (ETR), and Doravirine (DOR), focusing on key efficacy outcomes from major clinical trials.
Comparative Efficacy of NNRTIs
The efficacy of NNRTIs is primarily assessed by their ability to suppress HIV-1 RNA to undetectable levels (typically <50 copies/mL) and to facilitate immune recovery, measured by an increase in CD4+ T-cell counts. Head-to-head clinical trials provide the most robust data for comparing the efficacy of these agents.
This compound (EFV) vs. Nevirapine (NVP)
Observational cohort studies initially suggested that this compound might be superior to Nevirapine in terms of virologic failure.[3] However, the large, randomized 2NN study found no significant difference in the proportion of patients achieving an HIV-1 RNA level below the level of detection at 48 weeks.[3] A Cochrane review also concluded that EFV and NVP have similar efficacy in viral suppression, preventing HIV progression, and reducing mortality.[4][5]
This compound (EFV) vs. Rilpivirine (RPV)
The phase 3, double-blind, randomized ECHO and THRIVE trials compared the efficacy and safety of Rilpivirine to this compound in treatment-naive HIV-1-infected patients.[6][7] Pooled analysis of these trials at 48 weeks showed that Rilpivirine was non-inferior to this compound in achieving virologic suppression.[6][8] However, a higher rate of virologic failure was observed with Rilpivirine, particularly in patients with a high baseline viral load (>100,000 copies/mL).[6][9]
This compound (EFV) vs. Etravirine (ETR)
The SENSE trial, a phase 2 double-blind, randomized study, evaluated Etravirine versus this compound in treatment-naive patients.[5][10] At 48 weeks, Etravirine demonstrated non-inferior efficacy to this compound in terms of HIV RNA suppression.[10][11] Notably, none of the patients who experienced virological failure in the Etravirine arm developed resistance to NNRTIs.[10]
This compound (EFV) vs. Doravirine (DOR)
The phase 3, double-blind, non-inferiority DRIVE-AHEAD trial compared a fixed-dose combination of Doravirine/lamivudine/tenofovir disoproxil fumarate (TDF) to this compound/emtricitabine/TDF in treatment-naive adults.[12][13] At week 96, Doravirine was found to be non-inferior to this compound in achieving HIV-1 RNA <50 copies/mL.[12][14][15]
Quantitative Data Summary
The following tables summarize the key efficacy data from the pivotal clinical trials comparing this compound to other NNRTIs.
Table 1: Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48
| Comparison | Trial | This compound Arm | Comparator Arm | Treatment Difference (95% CI) |
| vs. Rilpivirine | ECHO & THRIVE (Pooled) | 82% | 84% (RPV) | 2.0% (-2.0% to 6.0%)[6] |
| vs. Etravirine | SENSE | 74% | 76% (ETR) | Not Reported[10][11] |
| vs. Doravirine | DRIVE-AHEAD | 80.8% | 84.3% (DOR/3TC/TDF) | 3.5% (-2.0% to 9.0%) |
Table 2: Virologic Failure Rates
| Comparison | Trial | This compound Arm | Comparator Arm | Notes |
| vs. Rilpivirine | ECHO & THRIVE (Pooled) | 5% | 9% (RPV) | Higher failure rate with RPV, especially at high baseline viral loads.[6] |
| vs. Etravirine | SENSE | 7 patients | 4 patients (ETR) | 3 EFV failures developed resistance, 0 ETR failures developed NNRTI resistance.[10][11] |
| vs. Doravirine | DRIVE-AHEAD (Week 48) | 3% | 6% (DOR/3TC/TDF) | Protocol-defined virological failures. |
Table 3: Mean Change in CD4+ Cell Count from Baseline
| Comparison | Trial | This compound Arm (cells/mm³) | Comparator Arm (cells/mm³) |
| vs. Rilpivirine | ECHO & THRIVE (Pooled, Week 96) | +211 | +221 (RPV)[16] |
| vs. Etravirine | SENSE (Week 48) | Not Reported | Not Reported |
| vs. Doravirine | DRIVE-AHEAD (Week 48) | +188 | +198 (DOR/3TC/TDF) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.
ECHO and THRIVE Trials (this compound vs. Rilpivirine)
-
Study Design: Two phase 3, randomized, double-blind, double-dummy, active-controlled, multicenter trials.[8][16]
-
Patient Population: Antiretroviral treatment-naive HIV-1-infected adults.[8]
-
Intervention: Patients were randomized 1:1 to receive either Rilpivirine (25 mg once daily) or this compound (600 mg once daily).[8]
-
Background Regimen: In the ECHO trial, all patients received a background regimen of tenofovir disoproxil fumarate/emtricitabine (TDF/FTC). In the THRIVE trial, the investigator chose from three background regimens: TDF/FTC, zidovudine/lamivudine, or abacavir/lamivudine.[8][16]
-
Primary Endpoint: The proportion of patients with a confirmed virologic response (HIV-1 RNA <50 copies/mL) at week 48, using the FDA's time-to-loss-of-virologic-response (TLOVR) algorithm. The non-inferiority margin was set at 12%.[8][16]
-
Statistical Analysis: The primary efficacy analysis was based on a non-inferiority comparison of the response rates between the two treatment arms.[16]
SENSE Trial (this compound vs. Etravirine)
-
Study Design: A phase 2, double-blind, randomized, placebo-controlled trial.[5][10][11]
-
Patient Population: Treatment-naive HIV-1-infected patients with HIV RNA >5,000 copies/mL.[10][11]
-
Intervention: Patients were randomized to receive either Etravirine (400 mg once daily) or this compound (600 mg once daily).[10][11]
-
Background Regimen: Patients also received an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone.[5]
-
Primary Endpoint: The primary endpoint focused on neuropsychiatric adverse events up to week 12.[10][11]
-
Secondary Endpoint: A key secondary endpoint was the proportion of patients with HIV RNA <50 copies/mL at week 48, analyzed using the TLOVR algorithm.[10][11]
-
Statistical Analysis: The efficacy analysis was a non-inferiority comparison.[11]
DRIVE-AHEAD Trial (this compound vs. Doravirine)
-
Study Design: A phase 3, multicenter, double-blind, non-inferiority trial.[13][15]
-
Patient Population: Antiretroviral treatment-naive adults with HIV-1 RNA ≥1,000 copies/mL.[13][15]
-
Intervention: Participants were randomized to receive a daily fixed-dose tablet of either Doravirine/lamivudine/TDF or this compound/emtricitabine/TDF.[15][17]
-
Primary Endpoint: The proportion of participants with HIV-1 RNA levels <50 copies/mL at week 48, using the FDA Snapshot Approach, with a predefined non-inferiority margin of 10%.[15][17]
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the virologic response rates.[15]
Visualizing Mechanisms and Workflows
NNRTI Mechanism of Action
The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.
References
- 1. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SENSE trial: Final 48-week analysis of etravirine (ETR) versus this compound (EFV) in treatment-naïve patients [natap.org]
- 6. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genetic mechanisms of resistance to NRTI and NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of rilpivirine (TMC278) versus this compound at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. Phase 2 double-blind, randomized trial of etravirine versus this compound in treatment-naive patients: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. LB1. Doravirine/Lamivudine/Tenofovir DF Continues to Be NonInferior to this compound/Emtricitabine/Tenofovir DF in Treatment-Naïve Adults With HIV-1 Infection: Week 96 Results of the DRIVE-AHEAD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate (TDF) Versus this compound/Emtricitabine/TDF in Treatment-naive Adults With Human Immunodeficiency Virus Type 1 Infection: Week 96 Results of the Randomized, Double-blind, Phase 3 DRIVE-AHEAD Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rilpivirine Versus this compound with Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-Naïve HIV-1–Infected Patients with HIV-1 RNA ≤100,000 Copies/mL: Week 96 Pooled ECHO/THRIVE Subanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxic Profiles of Efavirenz and Doravirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Efavirenz (EFV) and Doravirine (DOR). While both are effective antiretroviral agents, their central nervous system (CNS) safety profiles differ significantly. This document synthesizes preclinical and clinical data to elucidate the mechanisms of EFV-induced neurotoxicity and highlight the comparatively favorable profile of DOR.
Executive Summary
This compound has been widely associated with a range of neuropsychiatric adverse events, affecting roughly 50% of patients, which can include dizziness, sleep disturbances, depression, and in severe cases, psychosis and suicidal ideation.[1][2] Preclinical studies have identified several mechanisms underlying EFV's neurotoxicity, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and altered calcium homeostasis.[3][4][5] In contrast, Doravirine has demonstrated a significantly better CNS safety profile in clinical trials, with a lower incidence of neuropsychiatric side effects compared to this compound.[6][7][8] Preclinical data directly comparing the neurotoxic potential of both drugs is limited, but available evidence suggests a higher safety threshold for Doravirine.[9][10][11]
Quantitative Data Comparison
The following tables summarize key quantitative findings from preclinical and clinical studies, illustrating the differential neurotoxic effects of this compound and Doravirine.
Table 1: Preclinical Neurotoxicity of this compound
| Parameter | This compound Concentration | Effect | Cell/Animal Model | Source |
| Neuronal Viability | 50 µM | Reduced cell viability | Primary rat cortical neurons | [12] |
| Dendritic Morphology | 20 µM | Dendritic simplification | Primary rat cortical neurons | [12] |
| Mitochondrial Respiration | 10 µM and 25 µM | Acutely decreases O₂ consumption | SH-SY5Y (neuroblastoma cells) | [13] |
| ATP Production | 10 µM and 25 µM | Reduces ATP levels | SH-SY5Y cells, primary neurons | [4][14] |
| Reactive Oxygen Species (ROS) | Concentration-dependent | Enhances ROS generation | SH-SY5Y cells, U-251MG (glioma cells) | [13] |
| Mitochondrial Membrane Potential | Concentration-dependent | Undermines mitochondrial membrane potential | SH-SY5Y cells, U-251MG (glioma cells) | [4][13] |
| Neuronal Autophagy | Induces autophagy | SH-SY5Y cells, primary neurons | [14] | |
| Endoplasmic Reticulum Stress | Pharmacologically relevant concentrations | Induces ER stress | Human brain endothelial cells | [5][15] |
Table 2: Comparative Developmental Toxicity in Zebrafish Embryos
| Parameter | Doravirine (DOR) | This compound (EFV) | Key Finding | Source |
| Survival Rate (48 hpf) | 88% (10 µM) | 63% (10 µM) | DOR shows significantly lower mortality. | [11] |
| Hatching Rate (72 hpf) | 96% (10 µM) | 11% (10 µM) | EFV strongly reduces hatching even at sub-therapeutic doses. | [10] |
| Apoptosis in Head Region | Enhanced at therapeutic doses | More severely enhanced at sub-therapeutic doses | Both induce apoptosis, but EFV's effect is more pronounced. | [10] |
| Locomotor Behavior | Perturbed at therapeutic doses | Perturbed at sub-therapeutic doses | Both affect locomotor behavior, indicating potential neurotoxicity. | [10] |
Table 3: Clinical Comparison of Neuropsychiatric Adverse Events
| Adverse Event | Doravirine (100mg) | This compound (600mg) | Study |
| Any CNS Symptom | 22.2% | 43.5% | Phase 2b clinical trial[6] |
| Dizziness | 9.3% | 27.8% | Phase 2b clinical trial[6] |
| Abnormal Dreams | 5.6% | 16.7% | Phase 2b clinical trial[6] |
| Nightmares | 5.6% | 8.3% | Phase 2b clinical trial[6] |
| Insomnia | 6.5% | 2.8% | Phase 2b clinical trial[6] |
Experimental Protocols
In Vitro Neuronal Viability and Morphology Assay
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.
-
Drug Exposure: Neurons are treated with varying concentrations of this compound or other antiretrovirals.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.
-
Morphology Assessment: Dendritic morphology is analyzed by immunofluorescence staining for neuronal markers like MAP2, followed by imaging and quantification of dendritic length and branching.[12]
Mitochondrial Function Assays
-
Oxygen Consumption: Real-time oxygen consumption rates in cultured neurons or glial cells are measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer following the addition of this compound.[13]
-
ATP Levels: Intracellular ATP concentrations are determined using luminescence-based ATP detection kits.[14]
-
Mitochondrial Membrane Potential (ΔΨm): Changes in ΔΨm are assessed using fluorescent dyes like JC-1 or TMRE, where a shift in fluorescence indicates mitochondrial depolarization.[4]
Zebrafish Embryo Developmental Toxicity Assay
-
Embryo Exposure: Zebrafish embryos at the gastrula stage are exposed to a range of concentrations of Doravirine and this compound.[11]
-
Survival and Morphology: Embryo survival is monitored at 24 and 48 hours post-fertilization (hpf), and morphological abnormalities are recorded.[11]
-
Hatching Rate: The percentage of hatched embryos is determined at 72 hpf.[10]
-
Apoptosis Detection: Apoptotic cells in the developing head are visualized by staining with acridine orange.[9]
-
Locomotor Activity: Larval movement is tracked and quantified to assess behavioral changes.[10]
Signaling Pathways and Mechanisms of Neurotoxicity
This compound-Induced Mitochondrial Dysfunction
This compound is known to impair mitochondrial function in neurons and glial cells.[4][13][16] It directly inhibits Complex I of the electron transport chain, leading to a cascade of detrimental effects.[16] This inhibition reduces oxygen consumption and ATP production, increases the generation of reactive oxygen species (ROS), and causes mitochondrial membrane depolarization.[4][13][14] The resulting energy deficit and oxidative stress can trigger neuronal damage and apoptosis. Interestingly, glial cells appear to be more resilient to EFV-induced energy depletion as they can upregulate glycolysis to compensate for mitochondrial inhibition, a response not observed in neurons.[4][13]
Caption: this compound-induced mitochondrial dysfunction pathway.
This compound-Induced Endoplasmic Reticulum (ER) Stress and Dysregulated Autophagy
This compound can induce ER stress in brain microvascular endothelial cells by activating the PERK and IRE1α signaling pathways.[5][17] ER stress is a cellular response to the accumulation of misfolded proteins. Paradoxically, while ER stress typically enhances autophagy (a cellular recycling process), this compound has been shown to diminish autophagic activity.[5] This dysregulation is thought to occur through the inhibition of the Beclin-1/Atg14/PI3KIII complex, which is crucial for the formation of autophagosomes.[5][17] The inhibition of autophagy, a protective mechanism, can exacerbate the accumulation of dysfunctional proteins and organelles, contributing to the neurotoxic effects of this compound.
Caption: this compound-induced ER stress and dysregulated autophagy.
Conclusion
The available evidence strongly indicates that this compound possesses significant neurotoxic potential, mediated through multiple mechanisms including mitochondrial dysfunction and ER stress. Its major metabolite, 8-hydroxy-efavirenz, may be even more neurotoxic than the parent compound.[3][18] In stark contrast, Doravirine has consistently demonstrated a more favorable CNS safety profile in clinical settings, with a significantly lower incidence of neuropsychiatric adverse events.[6][7][8] While preclinical mechanistic studies on Doravirine are less extensive, comparative studies in animal models support its superior safety profile.[9][10][11] For researchers and drug development professionals, these findings underscore the importance of considering neurotoxicity in the development of new antiretroviral therapies and highlight Doravirine as a safer alternative to this compound concerning CNS-related side effects.
References
- 1. news-medical.net [news-medical.net]
- 2. Brief Report: Resolution of Neuropsychiatric Adverse Events After Switching to a Doravirine-Based Regimen in the Open-Label Extensions of the DRIVE-AHEAD and DRIVE-FORWARD Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal toxicity of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of Endoplasmic Reticulum Stress and Autophagic Responses by the Antiretroviral Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doravirine works as well as this compound with fewer CNS side-effects | aidsmap [aidsmap.com]
- 7. Forty-eight-week efficacy and safety and early CNS tolerability of doravirine (MK-1439), a novel NNRTI, with TDF/FTC in ART-naive HIV-positive patients [diposit.ub.edu]
- 8. New NNRTI doravirine suppresses HIV as well as this compound but with fewer central nervous system side-effects | aidsmap [aidsmap.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of this compound and Doravirine Developmental Toxicity in an Embryo Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and Doravirine Developmental Toxicity in an Embryo Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and Ex vivo Neurotoxic Effects of this compound are Greater than Those of Other Common Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Causes Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of nitric oxide in the mitochondrial action of this compound: a differential effect on neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dysregulation of Endoplasmic Reticulum Stress and Autophagic Responses by the Antiretroviral Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validating Efavirenz as a CYP46A1 Activator in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Efavirenz's performance as a Cytochrome P450 46A1 (CYP46A1) activator in Alzheimer's disease (AD) models. While direct head-to-head preclinical studies with other AD therapeutic agents are not yet available, this document will compare the mechanism of action and reported efficacy of this compound with a prominent alternative therapeutic class: amyloid-beta (Aβ) targeting monoclonal antibodies.
This compound: A Novel Approach to Alzheimer's Therapy
This compound, an FDA-approved anti-retroviral drug, has been repurposed for Alzheimer's disease research due to its off-target effect as a potent activator of CYP46A1, a crucial enzyme for cholesterol metabolism in the brain.[1] At low, non-antiretroviral doses, this compound enhances the conversion of cholesterol to 24S-hydroxycholesterol (24HC), facilitating its removal from the brain.[1][2] This mechanism is significant as cholesterol dysregulation is increasingly implicated in AD pathogenesis.
Mechanism of Action: Allosteric Activation of CYP46A1
This compound acts as a positive allosteric modulator of CYP46A1. At low concentrations, it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[2] However, at higher doses, this compound can competitively inhibit the enzyme, highlighting a narrow therapeutic window.
dot
Preclinical Validation in the 5XFAD Mouse Model
The 5XFAD mouse model, which exhibits rapid amyloid deposition, has been instrumental in validating the preclinical efficacy of low-dose this compound.
Key Findings from 5XFAD Studies:
| Outcome Measure | This compound Treatment Group | Control Group | Reference |
| Cognitive Performance (Spatial Memory) | Improved | Deficits observed | [1] |
| Amyloid Burden | Reduced | High plaque load | [1] |
| Microglia Activation | Decreased in cortex and subiculum | Increased | [1] |
| Cerebral Cholesterol Turnover | Promoted | Normal | [1] |
| Mortality Rate (Male Mice) | Decreased | Higher | [1] |
Comparison with Amyloid-Beta Targeting Monoclonal Antibodies
Aducanumab and Lecanemab represent a major class of disease-modifying therapies for Alzheimer's disease. Unlike this compound, which targets cholesterol metabolism, these are monoclonal antibodies designed to bind and clear aggregated forms of amyloid-beta.
| Feature | This compound | Aducanumab / Lecanemab |
| Target | CYP46A1 | Aggregated Amyloid-Beta (plaques, protofibrils) |
| Mechanism of Action | Allosteric activation of a brain cholesterol-metabolizing enzyme | Direct binding to and promotion of clearance of amyloid-beta |
| Route of Administration | Oral | Intravenous infusion |
| Key Preclinical Model | 5XFAD mice | Various transgenic mouse models of AD |
| Reported Preclinical Efficacy | Reduced amyloid burden, improved cognition, decreased neuroinflammation | Dose-dependent reduction in brain amyloid burden |
| Status | Investigational for AD, approved for HIV | Approved for early Alzheimer's disease (Lecanemab), approval history for Aducanumab has been complex |
Experimental Protocols
General Workflow for Preclinical Efficacy Testing of this compound in 5XFAD Mice
dot
Detailed Methodologies
1. Animal Model and Treatment:
-
Model: 5XFAD transgenic mice, which carry five human familial Alzheimer's disease mutations and exhibit accelerated amyloid pathology.
-
Treatment: this compound is administered at a low dose (e.g., 0.1 mg/kg/day) in the drinking water.[3] Treatment duration in key studies has been for 6 months, starting at 3 months of age.[3]
2. Behavioral Analyses:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and path length are measured.
-
Y-Maze: To evaluate short-term spatial working memory. The test relies on the innate tendency of mice to explore novel arms of a maze.
3. Biochemical Analyses:
-
ELISA: Brain homogenates are analyzed using enzyme-linked immunosorbent assays (ELISA) to quantify the levels of soluble and insoluble Aβ40 and Aβ42 peptides.
-
Western Blotting: To measure the levels of key synaptic proteins (e.g., synaptophysin, PSD-95) as markers of synaptic integrity.
4. Histological Analyses:
-
Immunohistochemistry: Brain sections are stained with antibodies to visualize and quantify amyloid plaques (e.g., using Thioflavin S or anti-Aβ antibodies), activated microglia (e.g., anti-Iba1), and reactive astrocytes (e.g., anti-GFAP).
Conclusion
This compound presents a promising and mechanistically distinct approach to Alzheimer's disease therapy by targeting brain cholesterol metabolism through the activation of CYP46A1. Preclinical studies in the 5XFAD mouse model have demonstrated its potential to improve cognitive function, reduce amyloid burden, and decrease neuroinflammation. While direct comparative data with amyloid-targeting antibodies is lacking, this compound's oral availability and novel mechanism of action make it a compelling candidate for further investigation in the fight against Alzheimer's disease. The contrasting mechanisms of this compound and amyloid-beta antibodies may also suggest potential for future combination therapies.
References
Efavirenz and Other NNRTIs: A Comparative Guide to Cross-Resistance Profiles
For researchers and drug development professionals navigating the complexities of HIV-1 treatment, understanding the nuances of antiretroviral resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of Efavirenz and other non-nucleoside reverse transcriptase inhibitors (NNRTIs). By presenting quantitative data, detailing experimental methodologies, and visualizing resistance pathways, this document aims to be a critical resource for the scientific community.
Quantitative Analysis of NNRTI Cross-Resistance
The efficacy of NNRTIs is often compromised by the emergence of mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can confer resistance not only to the NNRTI used in treatment but also to other drugs in the same class, a phenomenon known as cross-resistance. The following tables summarize the fold-change in susceptibility to various NNRTIs in the presence of key RT mutations.
Table 1: Cross-Resistance Profile of First-Generation NNRTIs
| Mutation | This compound (EFV) Fold Change in IC50 | Nevirapine (NVP) Fold Change in IC50 | Reference(s) |
| K103N | ~20-fold | ~50-fold | [1][2][3][4] |
| Y181C | Minimal effect | High-level resistance | [4][5] |
| G190A | High-level resistance | High-level resistance | [6][7] |
| L100I + K103N | >50-fold | >50-fold | [1] |
| V106M | High-level resistance | High-level resistance | [4] |
Table 2: Cross-Resistance Profile of Second-Generation NNRTIs
| Mutation | Etravirine (ETR) Fold Change in IC50 | Rilpivirine (RPV) Fold Change in IC50 | Doravirine (DOR) Fold Change in IC50 | Reference(s) |
| K103N | No effect | No effect | No effect | [1][2] |
| Y181C | Intermediate to high-level resistance | High-level resistance | - | [8] |
| Y181I/V | ≥10-fold | ≥10-fold | - | [6][7] |
| L100I + K103N | 5 to 10-fold | 10-fold | 5 to 10-fold | [1] |
| E138K | - | High-level resistance | - | [9] |
| K101P | ≥10-fold | ≥10-fold | No effect | [6][7][10] |
| G190E | ≥10-fold | ≥10-fold | - | [6][7] |
| F227C | ≥10-fold | ≥10-fold | High-level resistance (with other DRMs) | [6][7][10] |
| V106M | - | - | High-level resistance | [8] |
| Y188L | - | - | High-level resistance | [8] |
Experimental Protocols for Determining NNRTI Susceptibility
The data presented in this guide are derived from established experimental protocols designed to quantify phenotypic drug resistance. A generalized workflow for these assays is described below.
Phenotypic Susceptibility Testing Workflow
A common method for assessing NNRTI resistance is through genotype-phenotype correlation studies.[6][7] This involves sequencing the HIV-1 reverse transcriptase gene from patient plasma samples to identify resistance-associated mutations.[11] The phenotypic consequence of these mutations is then determined by constructing recombinant viruses containing the specific mutations and assessing their susceptibility to various NNRTIs in cell culture.
The fold-change in the 50% inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit viral replication by 50%. An increase in the IC50 for a mutant virus compared to the wild-type virus indicates reduced susceptibility.
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. Minority Variants Associated with Transmitted and Acquired HIV-1 Non-Nucleoside RT Inhibitor (NNRTI) Resistance: Implications for the Use of Second Generation NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Rilpivirine and Etravirine in this compound and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study | PLOS One [journals.plos.org]
- 10. HIV Drug Resistance Database [hivdb.stanford.edu]
- 11. HIV-1 Reverse Transcriptase Drug-Resistance Mutations in Chronically Infected Individuals Receiving or Naïve to HAART in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Efavirenz Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), across different species, including humans, monkeys, and rats. Understanding the species-specific differences in drug metabolism is crucial for the preclinical assessment and clinical development of new drug candidates. This document summarizes key quantitative metabolic data, details the experimental protocols used to obtain this data, and provides visual representations of the metabolic pathways and experimental workflows.
Quantitative Comparison of this compound Metabolism
The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, with significant variations observed across species. The main metabolic pathways are 8-hydroxylation and 7-hydroxylation. In humans, CYP2B6 is the principal enzyme responsible for the major 8-hydroxylation pathway, while CYP2A6 is the primary catalyst for the minor 7-hydroxylation pathway.[1][2] In contrast, studies in cynomolgus monkeys suggest an important role for CYP2C9 in this compound metabolism.[3]
The following table summarizes the available in vitro kinetic parameters for the primary metabolic pathways of this compound in human, cynomolgus monkey, and rat liver microsomes. This data is essential for interspecies scaling and prediction of human pharmacokinetics.
| Species | Metabolic Pathway | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 8-hydroxylation | CYP2B6 (major), CYP2A6, CYP3A4, CYP1A2 | ~13-20 | ~122.1 ± 103.6 | ~6.1 - 9.4 |
| 7-hydroxylation | CYP2A6 (major) | ~10.4 | ~16.9 ± 9.7 | ~1.6 | |
| Cynomolgus Monkey | 8-hydroxylation | CYP2C9 | Not explicitly stated | Significant elimination rates observed | Not explicitly stated |
| Rat | 8-hydroxylation | CYP2B isoforms | ~15.8 | ~158.7 ± 11.9 | ~10.0 |
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of this compound using liver microsomes from different species.
1. Materials:
-
Cryopreserved liver microsomes (human, monkey, rat)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL).
-
Add this compound to the reaction mixture at various concentrations to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Recombinant Enzyme Assay
This protocol describes the use of recombinant CYP enzymes to identify the specific enzymes responsible for this compound metabolism.
1. Materials:
-
Recombinant human CYP enzymes (e.g., CYP2B6, CYP2A6) co-expressed with cytochrome P450 reductase
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the specific recombinant CYP enzyme.
-
Add this compound to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction with a cold organic solvent containing an internal standard.
-
Process the samples for LC-MS/MS analysis as described for the liver microsome assay.
Analytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolites.[4][5]
1. Sample Preparation:
-
Protein precipitation of the incubation supernatant is a common method.
2. Chromatographic Separation:
-
A C18 reversed-phase column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound and its metabolites (8-hydroxythis compound, 7-hydroxythis compound) are monitored.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism studies.
References
- 1. This compound Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of this compound 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of this compound 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound clearances in vitro and in vivo in six cynomolgus monkeys associated with polymorphic cytochrome P450 2C9 and simulated by individual physiologically based pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of this compound in Human Plasma | PLOS One [journals.plos.org]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Efavirenz vs. Nevirapine in the Inhibition of HIV-1 Reverse Transcriptase
For Immediate Release
This guide provides a detailed in vitro comparison of two first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Efavirenz and Nevirapine, focusing on their direct effects on the HIV-1 reverse transcriptase (RT) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes the underlying biochemical processes.
Executive Summary
This compound and Nevirapine are potent non-competitive inhibitors of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Both drugs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. While both are effective, in vitro enzymatic assays from various studies suggest that this compound may exhibit a higher inhibitory potency against the wild-type HIV-1 RT enzyme compared to Nevirapine. This guide delves into the available quantitative data and the experimental context in which these findings were observed.
Data Presentation: A Comparative Analysis
The following table summarizes the key in vitro inhibitory parameters for this compound and Nevirapine against wild-type HIV-1 reverse transcriptase. It is crucial to note that the presented values are collated from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Nevirapine | Reference |
| IC50 | <50 nM (in cell culture) | 84 nM (in enzyme assay) | [1][2] |
| Ki | 2.93 nM | Not Available in Cited Studies | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. A lower value for both IC50 and Ki indicates a more potent inhibitor.
Mechanism of Action: Non-Competitive Inhibition
Both this compound and Nevirapine function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] They are not structural analogs of nucleosides and do not compete with the natural dNTP substrates. Instead, they bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site of the p66 subunit of the HIV-1 RT.[2] This binding event induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains, ultimately preventing the synthesis of viral DNA.[4][5]
Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocols
The following is a generalized protocol for an in vitro HIV-1 reverse transcriptase inhibition assay, based on commonly cited methodologies.
Objective:
To determine the IC50 values of this compound and Nevirapine against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, MgCl₂, DTT, and a non-ionic detergent)
-
This compound and Nevirapine stock solutions (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, poly(rA)-oligo(dT) template-primer, and a mix of dNTPs with [³H]-dTTP.
-
Inhibitor Dilution: Serial dilutions of this compound and Nevirapine are prepared in the assay buffer from the DMSO stock solutions. A control with DMSO alone is also prepared.
-
Enzyme Addition: The reaction is initiated by adding a pre-determined amount of recombinant HIV-1 RT to the reaction mixture.
-
Incubation: The reaction mixtures, with and without the inhibitors, are incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of cold TCA to precipitate the newly synthesized radiolabeled DNA.
-
Filtration and Washing: The precipitated DNA is collected by vacuum filtration through glass fiber filters. The filters are washed with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: The filters are dried, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the control (DMSO only). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for HIV-1 RT Inhibition Assay.
Logical Comparison of Findings
Logical Comparison of Inhibitory Potency.
Conclusion
Both this compound and Nevirapine are highly effective non-competitive inhibitors of HIV-1 reverse transcriptase in vitro. The existing body of evidence suggests that this compound may possess a higher intrinsic potency against the wild-type enzyme. This guide provides the foundational data and methodologies for researchers to understand and potentially replicate these findings. A definitive head-to-head in vitro study is warranted to provide a conclusive comparison of their inhibitory activities under standardized conditions.
References
- 1. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative durability of nevirapine versus this compound in first-line regimens during the first year of initiating antiretroviral therapy among Swaziland HIV-infected adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nevirapine and this compound Elicit Different Changes in Lipid Profiles in Antiretroviral- Therapy-Naive Patients Infected with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Central Role of CYP2B6 in Efavirenz 8-Hydroxylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic pathways involved in the metabolism of Efavirenz, with a specific focus on validating the principal role of Cytochrome P450 2B6 (CYP2B6) in its 8-hydroxylation. The information presented herein is supported by experimental data from in vitro studies to facilitate an objective understanding of this compound metabolism, which is crucial for drug development, clinical pharmacology, and personalized medicine.
Executive Summary
This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in antiretroviral therapy. Its metabolism is primarily hepatic, with the 8-hydroxylation pathway being the major route of clearance.[1][2] Extensive in vitro research, utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes, has unequivocally identified CYP2B6 as the principal catalyst for this reaction.[1][3][4] While other CYP isoforms, such as CYP2A6, CYP3A4, and CYP1A2, may contribute to a minor extent, their role in 8-hydroxylation is significantly less pronounced compared to CYP2B6.[2][5] Genetic polymorphisms in the CYP2B6 gene have been shown to markedly influence this compound metabolism, further cementing its critical role.[6][7] This guide will delve into the quantitative data and experimental methodologies that substantiate these findings.
Comparative Analysis of Enzyme Kinetics
The following table summarizes the kinetic parameters for the 8-hydroxylation of this compound by various CYP enzymes, providing a clear comparison of their metabolic efficiency.
| Enzyme | System | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLint, Vmax/Km) | Relative Contribution to 8-Hydroxylation |
| CYP2B6 | Human Liver Microsomes (HLMs) | 12.7 - 20.2[1][3] | ~140[3] | High variability observed[1] | ~77.5% of total metabolism [1] |
| CYP2B6 | Recombinant Enzyme | 12.4[3] | 4.2 pmol/min/pmol CYP[8] | - | Primary Catalyst [3][8] |
| CYP2A6 | Recombinant Enzyme | - | Exhibits some activity[1] | Lower than CYP2B6[1] | Minor contributor[1] |
| CYP1A2 | Recombinant Enzyme | - | Exhibits some activity[1] | Lower than CYP2B6[1] | Minor contributor[1][2] |
| CYP3A4/5 | Recombinant Enzyme | - | Exhibits some activity[1] | Lower than CYP2B6[1] | Minor contributor[1][2] |
| Other CYPs | Recombinant Enzyme | - | Negligible to no activity[1] | - | - |
Km (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction. CLint (intrinsic clearance) is a measure of the enzyme's metabolic capacity.
Experimental Protocols
The validation of CYP2B6's role in this compound 8-hydroxylation relies on robust in vitro methodologies. Below are detailed protocols for the key experiments cited in the literature.
Experiment 1: this compound Metabolism in Human Liver Microsomes (HLMs)
Objective: To determine the kinetics of this compound 8-hydroxylation in a pooled human liver microsome system, which represents the average metabolic activity of a population.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains pooled HLMs (0.25 mg/mL protein), this compound (at a range of concentrations, e.g., 1-150 µM, to determine kinetic parameters), and an NADPH-generating system (containing 1 mM NADP+, 10 mM glucose-6-phosphate, 1 IU/mL glucose-6-phosphate dehydrogenase, and 5 mM magnesium chloride) in a phosphate buffer (pH 7.4).[8]
-
Pre-incubation: The mixture, excluding the NADPH-generating system, is pre-incubated for 5 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the pre-warmed NADPH-generating system.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at 37°C in a shaking water bath.[9] The incubation time is optimized to ensure linearity of the reaction rate.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.
-
Quantification: The concentration of 8-hydroxythis compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: The rate of metabolite formation is calculated and plotted against the substrate concentration. Kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation or a sigmoidal kinetic model if cooperativity is observed.[3]
Experiment 2: this compound Metabolism using Recombinant CYP Enzymes
Objective: To identify the specific CYP isoform(s) responsible for this compound 8-hydroxylation by using a panel of individually expressed recombinant human CYP enzymes.
Methodology:
-
Incubation with a Panel of CYPs: this compound (at a fixed concentration, e.g., 10 µM) is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) co-expressed with cytochrome P450 reductase and cytochrome b5 in a baculovirus-insect cell system.[1][8]
-
Reaction Conditions: The incubation conditions (buffer, temperature, cofactors) are similar to those described for the HLM experiment. The concentration of each recombinant CYP enzyme is typically around 13-26 pmol.[1]
-
Metabolite Formation Measurement: The formation of 8-hydroxythis compound is measured for each CYP isoform using LC-MS/MS.
-
Identification of Primary Enzyme: The enzyme that produces 8-hydroxythis compound at the highest rate is identified as the primary catalyst.
-
Kinetic Analysis of the Primary Enzyme: Once the primary enzyme (CYP2B6) is identified, a full kinetic analysis is performed by incubating a range of this compound concentrations with the recombinant enzyme to determine its Km and Vmax values, as described in the HLM protocol.[1]
Experiment 3: Chemical Inhibition Studies
Objective: To further confirm the role of specific CYP isoforms by using known chemical inhibitors.
Methodology:
-
Incubation with Inhibitors: this compound is incubated with HLMs or the specific recombinant CYP enzyme (e.g., CYP2B6) in the presence and absence of a known selective inhibitor. For CYP2B6, a commonly used inhibitor is thioTEPA.[1]
-
Inhibitor Concentrations: A range of inhibitor concentrations is used to determine the concentration that causes 50% inhibition (IC50).
-
Measurement of Inhibition: The rate of 8-hydroxythis compound formation is measured and compared between the incubations with and without the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor provides strong evidence for the involvement of that enzyme.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the experimental process used to validate the primary role of CYP2B6 in this compound 8-hydroxylation.
Caption: Experimental workflow for validating CYP2B6's role in this compound 8-hydroxylation.
Signaling Pathway of this compound Metabolism
The metabolic conversion of this compound is a multi-step process involving several enzymes. The diagram below outlines the primary and minor metabolic pathways.
Caption: Metabolic pathways of this compound hydroxylation.
Conclusion
The presented data from in vitro studies, including enzyme kinetics, experiments with recombinant enzymes, and chemical inhibition assays, collectively and robustly validate that CYP2B6 is the principal enzyme responsible for the 8-hydroxylation of this compound. While other enzymes may play a minor role, the contribution of CYP2B6 is predominant. This understanding is fundamental for predicting drug-drug interactions, understanding interindividual variability in drug response due to genetic polymorphisms, and for the continued development of safer and more effective antiretroviral therapies.
References
- 1. This compound Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of this compound 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Genetic variants in CYP2B6 and CYP2A6 explain interindividual variation in this compound plasma concentrations of HIV-infected children with diverse ethnic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of CYP2B6 polymorphism on hepatic this compound metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saremjrm.com [saremjrm.com]
- 8. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Low-Dose Versus Standard-Dose Efavirenz in HIV-1 Treatment
An objective analysis of clinical efficacy, safety, and experimental protocols for researchers and drug development professionals.
This guide provides a comprehensive evaluation of the clinical efficacy and safety of a reduced dose (400 mg) of efavirenz compared to the standard dose (600 mg) for the treatment of HIV-1 infection in antiretroviral-naive adults. The findings are primarily based on the pivotal ENCORE1 trial, a multinational, randomized, double-blind, placebo-controlled, non-inferiority study.
Executive Summary
The ENCORE1 study and subsequent analyses have demonstrated that a 400 mg daily dose of this compound is non-inferior to the standard 600 mg daily dose in terms of virological suppression when administered with tenofovir and emtricitabine.[1][2][3][4] Furthermore, the lower dose is associated with a more favorable safety profile, exhibiting fewer this compound-related adverse events.[1][3][4][5] These findings support the consideration of 400 mg this compound as a standard of care in routine HIV management, offering potential for reduced treatment costs and improved tolerability.[3][5]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the ENCORE1 trial, comparing the 400 mg and 600 mg this compound arms.
Table 1: Virological and Immunological Efficacy
| Endpoint | This compound 400 mg (n=321) | This compound 600 mg (n=309) | Difference (95% CI) | p-value |
| Virological Suppression (<200 copies/mL) at Week 48 | 94.1% | 92.2% | 1.85% (-2.1 to 5.79) | 0.36 |
| Virological Suppression (<200 copies/mL) at Week 96 [1][6] | 90.0% | 90.6% | -0.6% (-5.2 to 4.0) | 0.72 |
| Mean CD4 T-cell count increase from baseline at Week 48 [2][4] | Higher by 25 cells/µL | - | (6 to 44) | 0.01 |
| Mean CD4 T-cell count increase from baseline at Week 96 [6][7] | +235 cells/mm³ | +209 cells/mm³ | 25 cells/µL (2 to 48) | 0.03 |
Table 2: Safety and Tolerability
| Adverse Events (AEs) | This compound 400 mg | This compound 600 mg | Difference (95% CI) | p-value |
| Any AE related to study drug (Week 48) [4] | 37% | 47% | -10.5% (-18.2 to -2.8) | 0.01 |
| Any AE related to study drug (Week 96) [1][6] | 39% | 48% | -10.2% (-17.9 to -2.51) | 0.03 |
| Discontinuation due to AEs (Week 48) [4][8] | 2% | 6% | -3.96% (-6.96 to -0.95) | 0.01 |
| Serious Adverse Events (SAEs) [1][6] | No significant difference | No significant difference | - | 0.20 |
Experimental Protocols
The primary evidence for this comparison is derived from the ENCORE1 trial. The methodology for this pivotal study is detailed below.
ENCORE1 Trial Protocol
-
Study Design: A multinational, double-blind, placebo-controlled, non-inferiority trial conducted at 38 clinical sites across 13 countries.[1][4]
-
Participant Population: Antiretroviral-naive HIV-1-infected adults (≥16 years old) with a plasma HIV-1 RNA level of ≥1000 copies/mL and a CD4 T-cell count between 50 and 500 cells/µL.[1][4]
-
Randomization: Eligible participants were randomized in a 1:1 ratio to receive either 400 mg of this compound daily or 600 mg of this compound daily. Randomization was stratified by screening viral load (≤100,000 copies/mL or >100,000 copies/mL) and by clinical site.[1][4]
-
Treatment Regimen: All participants received a fixed-dose combination of tenofovir (300 mg) and emtricitabine (200 mg) daily. To maintain blinding, patients in the 400 mg arm received one 400 mg this compound tablet and one placebo tablet, while those in the 600 mg arm received two 300 mg this compound tablets.[2]
-
Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA level below 200 copies/mL at 48 weeks. Non-inferiority was established if the lower limit of the 95% confidence interval for the difference between the two arms was greater than -10%.[1][4]
-
Secondary Endpoints: Included the proportion of patients with HIV-1 RNA <50 copies/mL, change in CD4 T-cell count from baseline, and the incidence of adverse events and serious adverse events.[1]
-
Study Duration: The primary analysis was conducted at 48 weeks, with follow-up continuing to 96 weeks to assess long-term durability and safety.[1]
Mandatory Visualizations
This compound Mechanism of Action and Metabolism
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[9] It non-competitively binds to and inhibits the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA, thereby halting viral replication.[10][11] The primary metabolism of this compound occurs in the liver via the cytochrome P450 system, mainly by the CYP2B6 enzyme, into inactive hydroxylated metabolites.[10][12]
Caption: Mechanism of action and metabolic pathway of this compound.
ENCORE1 Trial Experimental Workflow
The diagram below illustrates the workflow of the ENCORE1 clinical trial, from patient screening and randomization to the final analysis of outcomes.
References
- 1. Efficacy and safety of this compound 400 mg daily versus 600 mg daily: 96-week data from the randomised, double-blind, placebo-controlled, non-inferiority ENCORE1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound at 400 mg compared to standard 600 mg dose has similar efficacy with fewer side effects | HIV i-Base [i-base.info]
- 3. Reduced this compound dose suppresses HIV as well as standard dose | aidsmap [aidsmap.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. researchgate.net [researchgate.net]
- 7. ARV-Trials.com [arv-trials.com]
- 8. Low-Dose (400-mg) this compound vs Standard 600-mg Dose Studied, Found Non-Inferior Low-Dose (400-mg) this compound Not Inferior to Standard 600-mg Dose [natap.org]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
Efavirenz and Its Neuropsychiatric Profile: A Comparative Analysis Against Other Antiretrovirals
For Immediate Release
A comprehensive review of clinical data underscores the distinct neuropsychiatric adverse event (NPAE) profile of efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), when compared with other classes of antiretroviral (ARV) agents. While remaining a potent component of antiretroviral therapy (ART), EFV is associated with a higher incidence of central nervous system (CNS) side effects, a factor that has led to the increased use of alternative regimens. This guide provides a detailed comparison of EFV-induced neuropsychiatric effects with those of other key antiretrovirals, supported by quantitative data from pivotal clinical trials, an overview of experimental assessment protocols, and a visualization of the proposed underlying signaling pathways.
Quantitative Comparison of Neuropsychiatric Adverse Events
The incidence of neuropsychiatric adverse events varies significantly across different antiretroviral agents. This compound has been consistently associated with a higher frequency of these events compared to the newer NNRTI rilpivirine (RPV), the integrase inhibitor dolutegravir (DTG), and the older NNRTI nevirapine (NVP).
This compound vs. Rilpivirine
Data from the pooled ECHO and THRIVE clinical trials provide a clear comparison of the neuropsychiatric profiles of this compound and rilpivirine in treatment-naïve HIV-1-infected adults.[1]
| Adverse Event (Treatment-Related) | Rilpivirine (n=686) | This compound (n=682) | p-value |
| Any Neuropsychiatric AE | 27% | 48% | <0.0001 |
| Neurological AEs | 17% | 38% | <0.0001 |
| - Dizziness | 8% | 26% | <0.01 |
| Psychiatric AEs | 15% | 23% | 0.0002 |
| - Abnormal Dreams/Nightmares | 8% | 13% | <0.01 |
| Discontinuation due to AEs | 3% | 8% | 0.0005 |
Table 1: Incidence of Treatment-Related Neuropsychiatric Adverse Events at 48 Weeks in the ECHO and THRIVE Trials.[1]
This compound vs. Dolutegravir
A retrospective observational study comparing dolutegravir- and this compound-based regimens revealed significant differences in discontinuation rates due to adverse events, particularly NPAEs.[2][3]
| Outcome | Dolutegravir (n=282) | This compound (n=148) | p-value |
| Discontinuation due to any AE | 12.1% | 35.8% | <0.001 |
| Discontinuation due to NPAEs | 8.2% | 25.0% | <0.001 |
Table 2: Discontinuation Rates due to Adverse Events in a Comparative Real-Life Study of Dolutegravir and this compound.[2][3]
A prospective cohort study in Brazil also found a lower likelihood of neuropsychiatric ADRs with a dolutegravir-based regimen compared to an this compound-based one (OR = 0.24; 95% CI = 0.14-0.40).[4][5] The most frequently reported NPAEs in the this compound group were sleep disorders and disturbances (21.3%), neurological disorders (13.9%), headaches (8.1%), and anxiety disorders and symptoms (3.0%).[4][5]
This compound vs. Nevirapine
A meta-analysis of eight randomized trials and 26 prospective cohorts compared the adverse event profiles of nevirapine and this compound. While patients on NVP were more likely to discontinue treatment due to any adverse event, those on EFV were significantly more likely to experience severe CNS events.[6][7]
| Adverse Event | Odds Ratio (EFV vs. NVP) | 95% Confidence Interval |
| Severe Central Nervous System Events | 3.4 | 2.1 - 5.4 |
Table 3: Odds Ratio for Severe Central Nervous System Events with this compound Compared to Nevirapine.[6][7]
Experimental Protocols for Assessing Neuropsychiatric Effects
The assessment of neuropsychiatric adverse events in clinical trials of antiretrovirals relies on standardized methodologies to ensure consistency and comparability of data.
Grading of Adverse Events
A widely used system for classifying the severity of adverse events is the U.S. Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events .[8] This scale grades NPAEs from 1 (mild) to 4 (life-threatening), providing a standardized framework for reporting.[8]
Patient-Reported Outcome Measures
In addition to clinician grading, patient-reported outcomes are crucial for capturing the subjective experience of neuropsychiatric symptoms. Standardized questionnaires are often employed for this purpose:
-
Hospital Anxiety and Depression Scale (HADS): This scale is used to assess the presence and severity of anxiety and depression.[9]
-
Pittsburgh Sleep Quality Index (PSQI): This self-report questionnaire assesses sleep quality and disturbances over a one-month period.[9]
-
Simplified Medication Adherence Questionnaire (SMAQ): While not a direct measure of NPAEs, this questionnaire can help assess how side effects may be impacting a patient's ability to adhere to their treatment regimen.[9]
The RELAX study, for instance, utilized the HADS and PSQI to evaluate improvements in neuropsychiatric symptoms after switching from an antiretroviral causing CNS disturbances (primarily this compound) to nevirapine.[9]
Signaling Pathways and Experimental Workflows
The neuropsychiatric effects of this compound are thought to be multifactorial, with several proposed molecular mechanisms.
Proposed Signaling Pathway for this compound-Induced Neurotoxicity
This compound-induced neurotoxicity is believed to stem from a combination of mitochondrial dysfunction and alterations in neurotransmitter systems. This compound can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This oxidative stress can damage neurons and astrocytes.[4][10] Furthermore, this compound has been shown to interact with the serotonergic system, acting as an antagonist at 5-HT2A and 5-HT2C receptors, and as an inverse agonist at 5-HT6 receptors.[11][12] It may also interfere with the dopamine transporter.[13]
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
General Experimental Workflow for Assessing NPAEs in Clinical Trials
The assessment of neuropsychiatric adverse events in clinical trials typically follows a structured workflow, from patient enrollment to data analysis.
References
- 1. Neurological and psychiatric tolerability of rilpivirine (TMC278) vs. This compound in treatment-naïve, HIV-1-infected patients at 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discontinuation due to neuropsychiatric adverse events with this compound- and dolutegravir-based antiretroviral therapy: a comparative real-life study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discontinuation due to neuropsychiatric adverse events with this compound- and dolutegravir-based antiretroviral therapy: a comparative real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropsychiatric adverse drug reactions and associated factors in a cohort of individuals starting dolutegravir-based or this compound-based antiretroviral therapy in Belo Horizonte, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse events associated with nevirapine and this compound-based first-line antiretroviral therapy: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adverse events associated with nevirapine and this compound-based first-line antiretroviral therapy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of neuropsychiatric adverse events during clinical trials of this compound in antiretroviral-naive patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcome of neuropsychiatric symptoms related to an antiretroviral drug following its substitution by nevirapine: the RELAX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV Neuropathogenesis in the Presence of a Disrupted Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Efavirenz
For Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of the antiretroviral drug Efavirenz are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. Due to its chemical properties and ecotoxicity, this compound is classified as a hazardous pharmaceutical waste and requires specific handling and disposal protocols. Adherence to these procedures minimizes the risk of environmental contamination and potential harm to aquatic ecosystems.
Immediate Safety and Logistical Information
This compound and materials contaminated with it should never be disposed of in standard laboratory trash or flushed down the drain.[1] The U.S. Environmental Protection Agency (EPA) governs the disposal of such pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] A key provision of this act is the prohibition of disposing of hazardous waste pharmaceuticals via sewers.[1]
All waste containing this compound, including pure compounds, contaminated labware (e.g., vials, gloves, pipette tips), and solutions, must be treated as hazardous waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification according to local and state regulations.
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal contractor. These contractors are equipped to handle and treat pharmaceutical waste in a compliant and environmentally sound manner, typically through high-temperature incineration.
Operational Plan for this compound Waste Management
The following step-by-step guidance outlines the proper operational procedures for managing this compound waste within a laboratory setting, from generation to disposal.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes expired or unused this compound, contaminated personal protective equipment (PPE), glassware, weighing papers, and any solutions containing the drug.
-
Segregate hazardous waste: Do not mix this compound waste with non-hazardous materials. Use dedicated, clearly labeled hazardous waste containers.[1]
Step 2: Proper Containerization and Labeling
-
Solid Waste: Collect all solid this compound-contaminated materials in a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste: Use a separate, compatible, and leak-proof container for liquid waste containing this compound.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]
Step 3: Secure Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials and designed to contain any potential spills.
Step 4: Arrange for Professional Disposal
-
Contact your EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Ensure that a hazardous waste manifest, an EPA-required document, is completed to track the waste from your facility to the final disposal site.[1]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Data on this compound Degradation and Environmental Impact
While high-temperature incineration is the standard for solid pharmaceutical waste, research into alternative methods for removing this compound from wastewater has yielded promising results. The following table summarizes quantitative data on the efficacy of various degradation methods and the environmental toxicity of this compound.
| Parameter | Method/Organism | Result | Reference |
| Removal Efficiency | Photocatalytic Degradation (MMIP/TiO2) | Up to 99% in wastewater | ResearchGate |
| Moving Bed Biofilm Reactor | 94% | ResearchGate | |
| Biocatalytic Degradation (laccase-assisted) | 85% | University of Johannesburg | |
| Environmental Toxicity | Ceriodaphnia dubia (water flea) | EC50 = 0.026 mg/L | PubMed |
| Raphidocelis subcapitata (microalga) | IC50 = 0.034 mg/L | PubMed |
Experimental Protocols
While detailed protocols for the industrial-scale disposal of this compound are proprietary, the following outlines the general methodology for a lab-scale investigation of this compound degradation, adapted from forced degradation studies. This is for informational purposes and not a recommendation for on-site waste treatment.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Water bath
-
Thermostatically controlled oven
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
-
Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Incubate in a water bath at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.
-
Alkaline Degradation: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Incubate in a water bath at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 105°C for 24 hours. Cool and dissolve in the solvent to the working concentration.
-
Photolytic Degradation: Expose the working solution to UV light (254 nm) for a specified duration.
-
-
Analysis:
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Efavirenz
Essential protocols for the safe handling, storage, and disposal of Efavirenz are critical for protecting laboratory personnel from potential health risks. This guide provides immediate, actionable safety and logistical information for researchers, scientists, and drug development professionals.
This compound, an antiretroviral medication, presents several hazards that necessitate careful handling. It is harmful if swallowed, can cause skin and eye irritation, is suspected of causing cancer, may harm an unborn child, and can lead to organ damage with prolonged or repeated exposure[1][2][3]. Furthermore, the solid form of this compound may form an explosive dust-air mixture[1]. Adherence to the following procedural guidance will help ensure a safe laboratory environment.
Operational Plan: A Step-by-Step Guide to Handling this compound
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with hazard signs and restricted to authorized personnel[4].
-
Ventilation: Handle this compound in a well-ventilated area[5]. Engineering controls, such as a chemical fume hood or a Class II Biological Safety Cabinet, are essential to minimize exposure to dust or aerosols[4].
-
Spill Kit: Ensure a spill kit with appropriate personal protective equipment (PPE), absorbent materials, and cleaning agents is readily available before beginning any work[4].
2. Personal Protective Equipment (PPE):
Proper selection and use of PPE are crucial for preventing exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Recommended Personal Protective Equipment |
| Handling Solids (weighing, transferring) | Double chemotherapy gloves (ASTM D6978 rated), disposable gown, eye protection (safety glasses with side shields or goggles), and a face shield if there is a risk of splashing. A NIOSH-approved respirator may be necessary if dust cannot be controlled. |
| Handling Solutions | Double chemotherapy gloves, disposable gown, and eye protection (safety glasses with side shields or goggles). A face shield should be worn if there is a risk of splashing. |
| General Laboratory Operations | Standard laboratory PPE including a lab coat, safety glasses, and gloves should be worn at all times. |
Note: Always consult the specific Safety Data Sheet (SDS) for the form of this compound being used for detailed PPE recommendations.
3. Handling Procedures:
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled[1][6].
-
Minimize Dust: When working with solid this compound, minimize the generation of dust[1]. If you need to open a capsule, do so carefully to avoid spilling the contents or spreading them in the air[7][8].
-
Prevent Contact: Avoid contact with eyes, skin, and clothing[5]. Wash hands thoroughly with soap and water after handling[1][6].
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings[4].
4. Disposal Plan:
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, wipes, containers) should be treated as hazardous waste[5].
-
Containerization: Dispose of waste in a designated, properly labeled, and sealed container for hazardous materials[4][5].
-
Disposal Method: Arrange for disposal through a licensed waste disposal company in accordance with all local, state, and federal regulations[5]. Do not dispose of this compound down the drain or in the regular trash[7].
Hazard Summary
The following table summarizes the key health hazards associated with this compound.
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed[1][3]. |
| Skin Irritation | Causes mild skin irritation[1]. |
| Eye Irritation | Causes serious eye irritation[1][2][5]. |
| Carcinogenicity | Suspected of causing cancer if inhaled[1]. |
| Reproductive Toxicity | May damage the unborn child[1][2][3][6]. |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the central nervous system and skin through prolonged or repeated exposure[1][2][6]. |
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[5].
-
Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention[5][6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].
Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
